4-(4-Methoxyphenoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKVKMXUPYUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440771 | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78725-47-0 | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78725-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Methoxyphenoxy)benzaldehyde
CAS Number: 78725-47-0
This technical guide provides a comprehensive overview of 4-(4-Methoxyphenoxy)benzaldehyde, a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It details the compound's physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its application in the development of biologically active molecules.
Physicochemical and Spectroscopic Data
This compound is a white to pale yellow solid, and its key properties are summarized in the tables below.[1][2][3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78725-47-0 | [3][4][5][6] |
| Molecular Formula | C₁₄H₁₂O₃ | [3][4][5] |
| Molecular Weight | 228.24 g/mol | [3][5][6] |
| Melting Point | 58-62 °C | [2][3][6] |
| Boiling Point | 359.5 °C at 760 mmHg | [1] |
| Density | 1.166 g/cm³ | [1] |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane; limited solubility in water. |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 9.90 (s, 1H, -CHO), 7.82 (d, J=8.5 Hz, 2H, Ar-H), 7.02 (d, J=8.5 Hz, 2H, Ar-H), 6.93 (d, J=9.0 Hz, 2H, Ar-H), 6.89 (d, J=9.0 Hz, 2H, Ar-H), 3.83 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 190.9, 164.2, 157.0, 148.3, 132.1, 131.0, 122.0, 116.9, 115.3, 55.8 |
| Infrared (KBr, cm⁻¹) | 3005 (w, C-H arom.), 2965 (w, C-H aliph.), 2835 (w, C-H aliph.), 2745 (w, C-H ald.), 1680 (s, C=O), 1595 (m, C=C arom.), 1575 (s, C=C arom.), 1495 (s, C=C arom.), 1230 (s, C-O asymm.), 1195 (s, C-O symm.) |
Table 3: Crystallographic Data of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 12.1297(7) Å |
| b | 7.6581(4) Å |
| c | 12.3577(7) Å |
| β | 103.769(6)° |
| Volume | 1114.92(11) ų |
| Z | 4 |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below.
Experimental Workflow for the Synthesis of this compound
References
- 1. A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-メトキシフェノキシ)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 97 | 78725-47-0 [chemicalbook.com]
- 5. This compound | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Divergence of the apoptotic pathways induced by 4-hydroxynonenal and amyloid beta-protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 4-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-(4-Methoxyphenoxy)benzaldehyde, a versatile aromatic compound with applications in organic synthesis, pharmaceutical development, and materials science.[1][2] This document summarizes key quantitative data, details experimental protocols for its synthesis, and presents visual diagrams of its synthetic pathway.
Core Chemical and Physical Properties
This compound, with the CAS number 78725-47-0, is an organic compound featuring a benzaldehyde (B42025) group substituted with a methoxyphenoxy group at the para position.[1] This structure imparts unique reactivity and solubility characteristics, making it a valuable intermediate in the synthesis of more complex molecules.[2]
General Information
| Property | Value | Source |
| CAS Number | 78725-47-0 | [1][3][4] |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2][3][5] |
| Molecular Weight | 228.24 g/mol | [3][4] |
| Appearance | White to pale yellow or light brown solid/powder | [1][2][6] |
| Form | Solid | [4] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 58-62 °C | [4][6][7] |
| Boiling Point | 359.528 °C at 760 mmHg | [6][] |
| Density | 1.166 g/cm³ | [6][9] |
| Flash Point | 162.544 °C | [6] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); limited solubility in water. | [1] |
| Refractive Index | 1.591 | [6] |
Spectroscopic Data
| Type | Data | Source |
| ¹H-NMR (CDCl₃, 500 MHz) | δ 3.83 (s, 3H), 6.92–6.95 (m, 2H), 6.99–7.05 (m, 4H), 7.81–7.83 (m, 2H), 9.90 (s, 1H) | [10] |
| ¹³C-NMR (CDCl₃, 126 MHz) | δ 55.8 (CH₃), 115.3 (CH), 116.9 (CH), 122.0 (CH), 131.0 (C), 132.1 (CH), 148.3 (C), 157.0 (C), 164.2 (C), 190.9 (CHO) | [10] |
| Infrared (IR) | ν 3005 (w), 2965 (w), 2835 (w), 2745 (w), 1680 (s), 1595 (m), 1575 (s), 1495 (s), 1440 (m), 1230 (s), 1195 (s), 1150 (s), 1100 (m), 1085 (s), 875 (m), 845 (m), 830 (s), 785 (s), 745 (m), 565 (m), 525 (m), 510 (s) cm⁻¹ | [10] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray crystallography.[3][5]
| Parameter | Value | Source |
| Crystal System | Monoclinic | [5][10] |
| Space Group | P2₁/c | [10] |
| a | 12.1297 (7) Å | [5][10] |
| b | 7.6581 (4) Å | [5][10] |
| c | 12.3577 (7) Å | [5][10] |
| β | 103.769 (6)° | [5][10] |
| Volume | 1114.92 (11) ų | [5][10] |
| Z | 4 | [5][10] |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution.[5][11]
This protocol details the synthesis of this compound from 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol (B1676288).
Materials:
-
4-fluorobenzaldehyde
-
4-methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane
-
n-heptane
Procedure:
-
In a glass test tube, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.[5][10]
-
Heat the reaction mixture to 413 K (140 °C) and stir at this temperature for 45 minutes.[5][10]
-
After the starting materials are consumed (monitored by an appropriate technique such as TLC), remove the heat source and allow the suspension to cool to room temperature.[5]
-
Dilute the reaction mixture with water and stir at ambient temperature for 30 minutes.[11]
-
Transfer the resulting suspension to a separatory funnel with water and extract with ethyl acetate three times.[11]
-
Combine the organic phases and wash five times with a saturated aqueous sodium chloride solution to remove residual DMSO.[5]
-
Dry the organic phase over magnesium sulfate.[5]
-
Remove the solvents under reduced pressure to yield a light brown viscous oil.[5]
-
Dissolve the oil in a minimal amount of dichloromethane and transfer to a wide-necked flask.[5]
-
Add n-heptane to the solution and allow the solvent to evaporate slowly over three days to facilitate crystallization.[5]
-
Wash the resulting pale yellow crystals with n-heptane and dry in vacuo to yield this compound.[5]
Visualizations
The following diagrams illustrate key aspects of this compound's synthesis and structure.
Caption: Synthesis workflow for this compound.
Caption: 2D structure of this compound.
References
- 1. CAS 78725-47-0: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 78725-47-0 [sigmaaldrich.com]
- 5. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound 97 CAS#: 78725-47-0 [m.chemicalbook.com]
- 9. This compound 97 | 78725-47-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 4-(4-Methoxyphenoxy)benzaldehyde
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 4-(4-Methoxyphenoxy)benzaldehyde, a versatile building block in organic synthesis with applications in pharmaceuticals, agrochemicals, and materials science.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Molecular Structure and Identifiers
This compound is an organic compound characterized by a benzaldehyde (B42025) moiety linked to a methoxyphenoxy group through an ether bond.[2] The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule.
Chemical Structure
The two-dimensional structure of this compound is depicted below:
Source: PubChem CID 10489519
The molecule consists of two benzene (B151609) rings connected by an ether linkage. One ring is substituted with a formyl group (-CHO) at the para position, while the other bears a methoxy (B1213986) group (-OCH₃), also at the para position.
Molecular and Crystal Structure Data
The fundamental properties and identifiers of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | [3] |
| Molecular Weight | 228.24 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 78725-47-0 | [3] |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | [3] |
| InChI | InChI=1S/C14H12O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-10H,1H3 | [4] |
| InChIKey | XXZKVKMXUPYUTR-UHFFFAOYSA-N | [4] |
| Appearance | White to pale yellow solid | [1][2] |
| Melting Point | 58-62 °C | [4] |
| Boiling Point | 359.528 °C at 760 mmHg | [1] |
| Density | 1.166 g/cm³ | [5] |
Crystal structure analysis reveals a monoclinic system with the space group P 1 21/c 1.[3] The dihedral angle between the two benzene rings is 71.52(3)°, and the C-O-C bond angle of the ether linkage is 118.82(8)°.[3][6]
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.[3] This section details the experimental protocol for this synthesis.
Synthesis via Nucleophilic Aromatic Substitution
This method involves the reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in the presence of a base.[3]
Reaction Scheme:
4-Fluorobenzaldehyde + 4-Methoxyphenol --(K₂CO₃, DMSO)--> this compound
Detailed Experimental Protocol
Materials:
-
4-Fluorobenzaldehyde
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
n-Heptane
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a glass test tube, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.[3]
-
Heating: Heat the reaction mixture to 140 °C (413 K) and stir at this temperature for 45 minutes.[3]
-
Work-up:
-
After the reaction is complete (monitored by TLC), cool the suspension to room temperature.[3]
-
Dilute the mixture with water and transfer to a separatory funnel.[3]
-
Extract the aqueous layer three times with ethyl acetate.[3]
-
Combine the organic phases and wash five times with a saturated aqueous sodium chloride solution to remove residual DMSO.[3]
-
Dry the organic layer over anhydrous magnesium sulfate.[3]
-
-
Purification and Crystallization:
-
Filter the drying agent and remove the solvent under reduced pressure to obtain a light brown viscous oil.[3]
-
Dissolve the oil in a minimal amount of dichloromethane (B109758) and transfer to a wide-necked flask.[3]
-
Add n-heptane to the solution and allow the solvent to evaporate slowly over several days.[3]
-
Collect the resulting pale yellow crystals by filtration, wash with n-heptane, and dry under vacuum.[3] A yield of approximately 96% can be expected.[3]
-
Spectroscopic Characterization
The structure of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃): [7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.90 | s | 1H | Aldehydic proton (-CHO) |
| 7.81-7.83 | m | 2H | Aromatic protons ortho to the -CHO group |
| 6.99-7.05 | m | 4H | Aromatic protons |
| 6.92-6.95 | m | 2H | Aromatic protons ortho to the ether linkage |
| 3.83 | s | 3H | Methoxy protons (-OCH₃) |
¹³C NMR (126 MHz, CDCl₃): [7]
| Chemical Shift (δ, ppm) | Assignment |
| 190.9 | Carbonyl carbon (-CHO) |
| 164.2 | Quaternary carbon attached to the ether oxygen on the benzaldehyde ring |
| 157.0 | Quaternary carbon attached to the methoxy group |
| 148.3 | Quaternary carbon attached to the ether oxygen on the methoxy-substituted ring |
| 132.1 | Aromatic CH ortho to the -CHO group |
| 131.0 | Quaternary carbon of the benzaldehyde ring |
| 122.0 | Aromatic CH |
| 116.9 | Aromatic CH meta to the -CHO group |
| 115.3 | Aromatic CH ortho to the methoxy group |
| 55.8 | Methoxy carbon (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.[7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3005, 2965 | w | C-H stretching (aromatic) |
| 2835, 2745 | w | C-H stretching (aldehyde) |
| 1680 | s | C=O stretching (aldehyde) |
| 1595, 1575, 1495 | m, s, s | C=C stretching (aromatic ring) |
| 1230 | s | Asymmetric C-O-C stretching (ether) |
| 1195, 1150, 1085 | s, s, s | C-O stretching and in-plane C-H bending |
| 830 | s | Out-of-plane C-H bending (para-disubstituted) |
Mass Spectrometry (MS)
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationships of the compound's identifiers.
Caption: Synthesis workflow for this compound.
Caption: Identifiers for this compound.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. hmdb.ca [hmdb.ca]
- 3. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 4-(4-methoxyphenoxy)benzaldehyde, a key intermediate in the development of various pharmaceuticals and functional materials. The document details established methodologies, including experimental protocols and quantitative data, to assist researchers in the efficient preparation of this compound.
Introduction
This compound is a diaryl ether derivative characterized by the presence of both an aldehyde and a methoxy (B1213986) functional group. This unique structure makes it a valuable building block in organic synthesis. The core challenge in its synthesis lies in the formation of the diaryl ether bond, for which several classical and modern organic reactions have been employed. This guide will focus on the most prevalent and effective methods: Nucleophilic Aromatic Substitution (SNAr), the Williamson Ether Synthesis, and the Ullmann Condensation.
Core Synthesis Methodologies
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. Alternative, though less specifically documented for this particular molecule, classical methods such as the Williamson ether synthesis and the Ullmann condensation represent viable theoretical pathways.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for the formation of aryl ethers, particularly when the aromatic ring to be substituted is activated by an electron-withdrawing group. In the case of this compound synthesis, 4-fluorobenzaldehyde (B137897) serves as an excellent substrate due to the activating effect of the para-aldehyde group and the high electronegativity of the fluorine atom, which facilitates nucleophilic attack.
Reaction Scheme:
The reaction proceeds by the attack of the 4-methoxyphenoxide ion on the carbon atom bearing the fluorine in 4-fluorobenzaldehyde. The presence of a base, such as potassium carbonate, is essential to deprotonate the 4-methoxyphenol, thereby generating the nucleophilic phenoxide in situ.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | 4-fluorobenzaldehyde, 4-methoxyphenol | [1][2][3] |
| Base | Potassium Carbonate (K2CO3) | [1][2][3] |
| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | [1][2][3] |
| Temperature | 140 °C (413 K) | [2][3][4] |
| Reaction Time | 30 - 45 minutes | [2][3][4] |
| Yield | Up to 96% | [2] |
| Melting Point | 58-62 °C |
Detailed Experimental Protocol:
-
Reagents:
-
4-fluorobenzaldehyde (2.01 mmol, 250 mg)[2]
-
4-methoxyphenol (2.01 mmol, 250 mg)[2]
-
Potassium carbonate (3.98 mmol, 550 mg)[2]
-
Dimethyl sulfoxide (DMSO) (2 mL)[2]
-
Water
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (B86663) (MgSO4)
-
n-heptane
-
-
Procedure:
-
In a glass test tube, suspend 4-fluorobenzaldehyde, 4-methoxyphenol, and potassium carbonate in dimethyl sulfoxide.[2]
-
Heat the reaction mixture to 140 °C (413 K) and stir at this temperature for 45 minutes.[2][4]
-
After the reaction is complete (monitored by TLC), cool the suspension to room temperature.[2]
-
Dilute the reaction mixture with water (6 mL) and stir at ambient temperature for 30 minutes.[2]
-
Transfer the resulting suspension into a separatory funnel with additional water and extract with ethyl acetate (3 times).[2]
-
Combine the organic phases and wash with a saturated aqueous sodium chloride solution (5 times) to remove residual DMSO.[2][4]
-
Dry the organic layer over anhydrous magnesium sulfate.[2]
-
Remove the solvent under reduced pressure to obtain a light brown viscous oil.[2]
-
Dissolve the oil in dichloromethane (2 mL) and transfer to a wide-necked flask.[2]
-
Add n-heptane (1 mL) and allow the solvent to evaporate slowly over three days to facilitate crystallization.[2]
-
Wash the resulting pale yellow crystals with n-heptane (1 mL) and dry in vacuo to yield this compound.[2] A yield of up to 96% has been reported for this method.[2]
-
Experimental Workflow Diagram:
References
An In-depth Technical Guide to the Synthesis and Potential Biological Significance of 4-(4-methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between 4-methoxyphenol (B1676288) and 4-fluorobenzaldehyde (B137897), a nucleophilic aromatic substitution, yields the diaryl ether 4-(4-methoxyphenoxy)benzaldehyde. This compound belongs to a class of molecules recognized as a "privileged scaffold" in medicinal chemistry, suggesting its potential as a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols and characterization data. Furthermore, it explores the potential biological activities and applications of this compound and its derivatives in drug development, drawing insights from the established pharmacological profiles of the broader diaryl ether and benzaldehyde (B42025) classes of molecules.
Introduction
Diaryl ethers are a significant structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Their unique physicochemical properties contribute to their versatility as therapeutic agents and agrochemicals.[1][2] The synthesis of this compound from 4-methoxyphenol and 4-fluorobenzaldehyde represents a straightforward method to access this promising scaffold. The presence of the aldehyde functional group provides a reactive handle for further molecular elaboration, enabling the generation of diverse chemical libraries for biological screening.[3] This guide aims to provide researchers and drug development professionals with the core knowledge required to synthesize, characterize, and explore the therapeutic potential of this compound and its analogs.
Synthesis of this compound
The primary reaction for the synthesis of this compound is a nucleophilic aromatic substitution (SNA_r) reaction. In this reaction, the phenoxide of 4-methoxyphenol acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzaldehyde, which is activated by the electron-withdrawing aldehyde group. The fluoride (B91410) ion is subsequently displaced as a leaving group.
Reaction Mechanism
The reaction proceeds via a Meisenheimer complex intermediate, a general mechanism for nucleophilic aromatic substitution.
Caption: Nucleophilic Aromatic Substitution Mechanism.
Experimental Protocols
Two primary protocols for the synthesis of this compound are detailed below. Both methods are effective, with the choice of solvent and work-up procedure being the main differentiating factors.
Table 1: Summary of Experimental Protocols
| Parameter | Protocol 1 | Protocol 2 (Modified) |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Dimethyl sulfoxide (DMSO) |
| Base | Potassium carbonate (K₂CO₃) | Potassium carbonate (K₂CO₃) |
| Reactant Ratio | 1:1 (4-methoxyphenol:4-fluorobenzaldehyde) | 1:1 (4-methoxyphenol:4-fluorobenzaldehyde) |
| Temperature | 140 °C | 140 °C (413 K) |
| Reaction Time | 30 minutes | 45 minutes |
| Work-up | Precipitation with water | Aqueous work-up with ethyl acetate (B1210297) extraction |
| Purification | Crystallization from heptanes/dichloromethane (B109758) | Crystallization from n-heptane/dichloromethane |
| Reported Yield | 18-83% (purified) | 96% (purified) |
Protocol 1: Single-Step Precipitation
This protocol is adapted from a procedure developed for an undergraduate organic chemistry laboratory, emphasizing simplicity and efficiency.[3]
-
Materials:
-
4-fluorobenzaldehyde (2.0 mmol)
-
4-methoxyphenol (2.0 mmol)
-
Potassium carbonate (excess)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Water
-
Heptanes
-
Dichloromethane
-
-
Procedure:
-
Combine 4-fluorobenzaldehyde, 4-methoxyphenol, and potassium carbonate in a test tube.
-
Add DMSO and heat the mixture in a 140 °C bath for at least 30 minutes.
-
Cool the mixture in an ice-water bath for a minimum of 10 minutes.
-
Add water (6 mL) and stir thoroughly to precipitate the crude product.
-
Isolate the light brown solid by filtration and dry it.
-
For purification, dissolve the crude solid in dichloromethane (2 mL) and add heptane (B126788) (1 mL).
-
Allow the solvent to evaporate slowly (e.g., overnight in a fume hood) to form crystals.
-
Wash the crystals with 95% ethanol (B145695) and dry them.
-
Protocol 2: Modified Aqueous Work-up
This modified protocol involves a more traditional aqueous work-up with solvent extraction, which can lead to higher purity and yield.[4]
-
Materials:
-
4-fluorobenzaldehyde (2.01 mmol, 250 mg)
-
4-methoxyphenol (2.01 mmol, 250 mg)
-
Potassium carbonate (3.98 mmol, 550 mg)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane
-
n-Heptane
-
-
Procedure:
-
Suspend 4-fluorobenzaldehyde, 4-methoxyphenol, and potassium carbonate in DMSO in a glass test tube.
-
Heat the reaction mixture to 140 °C and stir for 45 minutes.
-
After cooling to room temperature, dilute the mixture with water (6 mL) and stir for 30 minutes.
-
Transfer the suspension to a separatory funnel with water and extract with ethyl acetate (3x).
-
Wash the combined organic phases with saturated brine (5x) to remove residual DMSO.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the resulting oil in dichloromethane (2 mL) and add n-heptane (1 mL).
-
Allow the solvent to evaporate slowly over several days to yield crystals.
-
Wash the crystals with n-heptane and dry under vacuum.
-
Product Characterization
The synthesized this compound can be characterized using various analytical techniques.
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.25 g/mol [5] |
| Appearance | Light brown solid (crude), pale yellow to colorless crystals (purified)[4] |
| Melting Point | 62-64 °C (literature)[3], 51-70 °C (crude student results)[3] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 9.90 (s, 1H), 7.81–7.83 (m, 2H), 6.99–7.05 (m, 4H), 6.92–6.95 (m, 2H), 3.83 (s, 3H)[5] |
| ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | 190.9, 164.2, 157.0, 148.3, 132.1, 131.0, 122.0, 116.9, 115.3, 55.8[5] |
| IR (ν, cm⁻¹) | 1680 (s, C=O), 1595 (m), 1575 (s), 1495 (s), 1230 (s, C-O-C)[5] |
Biological Activity and Potential in Drug Development
While specific biological activity data for this compound is not extensively reported in publicly available literature, the diaryl ether scaffold is of significant interest in drug discovery.[1][2] Furthermore, the biological activities of its precursors and related compounds provide valuable insights into its potential therapeutic applications.
Caption: Potential Biological Activities of the Core Scaffold.
Anticancer Potential
Derivatives of benzaldehyde have been investigated for their anticancer properties. For instance, a series of benzyloxybenzaldehyde derivatives, structurally related to the title compound, have demonstrated significant activity against the HL-60 human leukemia cell line, inducing apoptosis and causing cell cycle arrest.[6] The diaryl ether motif itself is present in numerous anticancer agents.[1][2] The aldehyde group in this compound offers a prime site for the synthesis of derivatives such as chalcones, which are known to possess cytotoxic activities against various cancer cell lines.[7]
Antimicrobial Activity
The precursors and related structures suggest potential antimicrobial properties. 4-methoxyphenol and other phenolic compounds are known for their antimicrobial effects.[8] Derivatives of 4-methoxybenzaldehyde (B44291) have been synthesized and shown to possess antibacterial activity.[4] Furthermore, (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide derivatives, which can be synthesized from 4-aryloxybenzaldehydes, have exhibited promising antitubercular activity against Mycobacterium tuberculosis H37Rv strains.[9]
Table 3: Antimicrobial Activity of Related Compounds
| Compound Class | Organism | Activity Metric | Reported Value |
| Benzaldehyde Derivatives | Various bacteria and fungi | MIC | 6-10 mM |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | MIC | 64 µg/mL |
| (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazides | Mycobacterium tuberculosis H37Rv | MIC | 1.5-25 µg/mL |
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals.[10] The presence of the methoxyphenol moiety in this compound suggests that it and its derivatives may possess antioxidant activity. The methoxy (B1213986) group can further enhance this activity.[10]
Potential Signaling Pathway Modulation
While the specific signaling pathways modulated by this compound are yet to be elucidated, related compounds offer clues. Benzaldehyde derivatives have been shown to inhibit multiple signaling pathways in cancer cells, including PI3K/Akt/mTOR, STAT3, and NF-κB. Aldehyde dehydrogenase (ALDH) enzymes, which are involved in cellular detoxification and are often overexpressed in cancer stem cells, could be potential targets for derivatives of this aldehyde-containing compound. Inhibition of ALDH can be a strategy to overcome chemoresistance.
Caption: Drug Discovery Workflow.
Conclusion
The reaction of 4-methoxyphenol with 4-fluorobenzaldehyde provides an efficient route to this compound, a diaryl ether with significant potential as a scaffold in drug discovery. The straightforward synthesis, coupled with the known biological activities of the diaryl ether and benzaldehyde classes of compounds, makes this molecule and its derivatives attractive targets for further investigation. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a range of biological assays to fully elucidate their therapeutic potential, particularly in the areas of oncology and infectious diseases. The detailed protocols and compiled data within this guide serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.
References
- 1. This compound | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-(4-Methoxyphenoxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde, 4-(4-Methoxyphenoxy)benzaldehyde. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines the key spectroscopic characteristics, a detailed synthetic protocol, and generalized experimental procedures for its analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.90 | s | 1H | Aldehyde (-CHO) |
| 7.81–7.83 | m | 2H | Aromatic (H-2, H-6) |
| 6.99–7.05 | m | 4H | Aromatic (H-3, H-5, H-2', H-6') |
| 6.92–6.95 | m | 2H | Aromatic (H-3', H-5') |
| 3.83 | s | 3H | Methoxy (-OCH₃) |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 190.9 | Aldehyde Carbon (C=O) |
| 164.2 | Aromatic Carbon (C-4) |
| 157.0 | Aromatic Carbon (C-4') |
| 148.3 | Aromatic Carbon (C-1') |
| 132.1 | Aromatic Carbon (C-2, C-6) |
| 131.0 | Aromatic Carbon (C-1) |
| 122.0 | Aromatic Carbon (C-2', C-6') |
| 116.9 | Aromatic Carbon (C-3, C-5) |
| 115.3 | Aromatic Carbon (C-3', C-5') |
| 55.8 | Methoxy Carbon (-OCH₃) |
Solvent: CDCl₃, Spectrometer Frequency: 126 MHz
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3005 | w | Aromatic C-H Stretch |
| 2965 | w | Aliphatic C-H Stretch |
| 2835 | w | Aldehyde C-H Stretch |
| 2745 | w | Aldehyde C-H Stretch (Fermi resonance) |
| 1680 | s | Aldehyde C=O Stretch |
| 1595 | m | Aromatic C=C Stretch |
| 1575 | s | Aromatic C=C Stretch |
| 1495 | s | Aromatic C=C Stretch |
| 1440 | m | C-H Bend |
| 1230 | s | Aryl Ether C-O Stretch (asymmetric) |
| 1195 | s | Aryl Ether C-O Stretch (symmetric) |
| 1150 | s | In-plane C-H Bend |
| 1085 | s | Methoxy C-O Stretch |
| 830 | s | p-disubstituted Benzene C-H Out-of-plane Bend |
| 785 | s | p-disubstituted Benzene C-H Out-of-plane Bend |
w = weak, m = medium, s = strong
Mass Spectrometry Data
Specific mass spectrometry data (m/z of fragments and their relative intensities) for this compound was not available in the searched literature. However, the molecular weight of the compound is 228.24 g/mol .
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.
Materials:
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (B86663) (MgSO₄)
-
n-Heptane
Procedure:
-
In a reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.
-
Heat the reaction mixture to 140°C (413 K) and stir for 45 minutes.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.
-
Wash the combined organic phases five times with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield a viscous oil.
-
Dissolve the oil in a minimal amount of dichloromethane and add n-heptane to induce crystallization.
-
Allow the solvent to evaporate slowly over several days to form crystals of this compound.
-
Wash the crystals with n-heptane and dry under vacuum.
General Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Prepare a thin solid film by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Visualizations
An In-depth Technical Guide to the 1H NMR Spectrum of 4-(4-Methoxyphenoxy)benzaldehyde
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-Methoxyphenoxy)benzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide details the experimental protocol for acquiring the spectrum, presents the spectral data in a structured format, and includes a visual representation of the molecule's structure and proton environments.
Introduction
This compound is an aromatic ether and aldehyde. Understanding its chemical structure and purity is crucial for its application in various research and development settings. 1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by measuring the magnetic properties of their hydrogen nuclei. This guide offers a detailed interpretation of the 1H NMR spectrum of this specific compound.
Experimental Protocol
The following section outlines a standard experimental procedure for obtaining the 1H NMR spectrum of this compound.
Instrumentation:
-
A high-resolution NMR spectrometer, typically with a magnetic field strength of 400 MHz or higher, is used.[1][2][3]
-
Standard 5 mm NMR tubes are required.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl3) is a common choice for this compound.[4] The solvent should be of high purity to avoid extraneous signals in the spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.[5]
-
Dissolution: Ensure the sample is fully dissolved in the deuterated solvent. Gentle vortexing or sonication may be applied if necessary.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
-
Spectrometer Setup: The NMR spectrometer is tuned to the proton frequency. Standard acquisition parameters are set, which include the spectral width, acquisition time, and number of scans.[1][3]
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
Data Collection: The 1H NMR spectrum is acquired by accumulating a number of scans to achieve a satisfactory signal-to-noise ratio.
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode and the baseline is flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Peak Picking and Referencing: The chemical shift of each peak is determined relative to the internal standard (TMS at 0 ppm).
Data Presentation
The 1H NMR spectral data for this compound, recorded in CDCl3 at 500 MHz, is summarized in the table below.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.90 | s (singlet) | 1H | Aldehyde proton (-CHO) |
| 7.81–7.83 | m (multiplet) | 2H | Aromatic protons (ortho to -CHO) |
| 6.99–7.05 | m (multiplet) | 4H | Aromatic protons |
| 6.92–6.95 | m (multiplet) | 2H | Aromatic protons |
| 3.83 | s (singlet) | 3H | Methoxy protons (-OCH3) |
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound and the different proton environments that give rise to the observed 1H NMR signals.
Figure 1. Chemical structure and proton assignments of this compound.
References
In-Depth Technical Guide to the 13C NMR Analysis of 4-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-(4-Methoxyphenoxy)benzaldehyde, a key intermediate in various chemical syntheses. The document details the experimentally determined chemical shifts, provides a standard protocol for data acquisition, and illustrates the analytical workflow.
Introduction
This compound (C₁₄H₁₂O₃) is a diaryl ether derivative with significant applications in the synthesis of pharmaceuticals and other functional organic molecules.[1][2] Its structural elucidation is a critical step in ensuring reaction success and compound purity. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By analyzing the chemical shifts of each carbon atom, researchers can confirm the structure of the synthesized compound.
13C NMR Spectral Data
The 13C NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) at 126 MHz. The observed chemical shifts (δ) in parts per million (ppm) are summarized in the table below.[2]
| Carbon Atom Assignment | Chemical Shift (δ) in ppm | Carbon Type |
| Aldehyde Carbonyl (C=O) | 190.9 | CH |
| C-O (Benzaldehyde Ring) | 164.2 | C |
| C-O (Phenoxy Ring) | 157.0 | C |
| C-O (Ether Linkage) | 148.3 | C |
| CH (Benzaldehyde Ring) | 132.1 | CH |
| C-CHO | 131.0 | C |
| CH (Phenoxy Ring) | 122.0 | CH |
| CH (Benzaldehyde Ring) | 116.9 | CH |
| CH (Phenoxy Ring) | 115.3 | CH |
| Methoxy (CH₃) | 55.8 | CH₃ |
Experimental Protocol
The following section details the synthesis of this compound and the subsequent 13C NMR analysis.
Synthesis of this compound[2]
-
Reaction Setup: In a round-bottom flask, 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol (B1676288) are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Base: Anhydrous potassium carbonate is added to the solution.
-
Reaction Conditions: The reaction mixture is heated and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then poured into water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
13C NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 126 MHz (or higher field) NMR spectrometer is used for the analysis.
-
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is utilized.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate NMR software package. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Logical Workflow of 13C NMR Analysis
The following diagram illustrates the logical steps involved in the 13C NMR analysis of this compound, from the initial synthesis to the final structural confirmation.
Caption: Logical workflow for the 13C NMR analysis.
Conclusion
The 13C NMR data presented in this guide provides a definitive spectroscopic signature for this compound. The detailed experimental protocol offers a reliable method for both the synthesis and the subsequent NMR analysis of this compound. This information is invaluable for researchers in synthetic chemistry and drug development for quality control and structural verification purposes.
References
An In-depth Technical Guide to the FT-IR Spectrum of 4-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(4-Methoxyphenoxy)benzaldehyde. This document details the experimental protocols for both the synthesis of the compound and its spectral analysis, presents the FT-IR spectral data in a clear tabular format, and offers a thorough interpretation of the characteristic absorption bands. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction to this compound and FT-IR Spectroscopy
This compound is an organic compound that incorporates several key functional groups: an aldehyde, a diaryl ether, and a methoxy (B1213986) group. Its molecular structure makes it a subject of interest in various fields of chemical synthesis and materials science.
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FT-IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.[1] The following protocol is adapted from the literature.[1]
Materials:
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (B86663) (MgSO₄)
-
n-Heptane
Procedure:
-
In a suitable reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.
-
Heat the reaction mixture to approximately 140°C (413 K) and stir for 45 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and stir for 30 minutes.
-
Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.
-
Wash the combined organic phases five times with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Dissolve the crude product in dichloromethane and transfer to a wide-necked flask.
-
Dilute the solution with n-heptane and allow the solvent to evaporate slowly over several days to form crystals of this compound.
FT-IR Spectroscopic Analysis
The FT-IR spectrum of solid this compound can be obtained using the Potassium Bromide (KBr) pellet method. This technique involves intimately mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.
Materials and Equipment:
-
This compound sample
-
Infrared-grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Place a small amount (1-2 mg) of the this compound sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Transfer the powder to the die of a pellet press.
-
Apply pressure (typically 8-10 tons) to the die to form a thin, transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
FT-IR Spectral Data
The following table summarizes the significant absorption bands observed in the FT-IR spectrum of this compound.[1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3005 | weak | Aromatic C-H stretch |
| 2965 | weak | Asymmetric C-H stretch (methoxy) |
| 2835 | weak | Symmetric C-H stretch (methoxy) & Aldehyde C-H stretch (Fermi resonance) |
| 2745 | weak | Aldehyde C-H stretch |
| 1680 | strong | C=O stretch (aldehyde) |
| 1595 | medium | C=C stretch (aromatic) |
| 1575 | strong | C=C stretch (aromatic) |
| 1495 | strong | C=C stretch (aromatic) |
| 1440 | medium | C-H in-plane bend (methoxy) |
| 1230 | strong | Asymmetric C-O-C stretch (aryl ether) |
| 1195 | strong | In-plane C-H bend (aromatic) |
| 1150 | strong | In-plane C-H bend (aromatic) |
| 1100 | medium | In-plane C-H bend (aromatic) |
| 1085 | strong | In-plane C-H bend (aromatic) |
| 875 | medium | Out-of-plane C-H bend (aromatic) |
| 845 | medium | Out-of-plane C-H bend (aromatic) |
| 830 | strong | Out-of-plane C-H bend (aromatic, p-disubstituted) |
| 785 | strong | Out-of-plane C-H bend (aromatic) |
| 745 | medium | Out-of-plane C-H bend (aromatic) |
| 565 | medium | Out-of-plane ring deformation |
| 525 | medium | Out-of-plane ring deformation |
| 510 | strong | Out-of-plane ring deformation |
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.
-
Aldehyde Group: The strong absorption band at 1680 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde.[1] The presence of two weak bands at approximately 2835 cm⁻¹ and 2745 cm⁻¹ are characteristic of the C-H stretching vibration of the aldehyde group, with the former often appearing as a result of Fermi resonance.[1]
-
Aryl Ether Group: A very strong and prominent band is observed at 1230 cm⁻¹, which is assigned to the asymmetric C-O-C stretching vibration of the diaryl ether linkage.[1] This is a key diagnostic peak for the ether functionality.
-
Methoxy Group: The weak bands at 2965 cm⁻¹ and 2835 cm⁻¹ can be attributed to the asymmetric and symmetric C-H stretching vibrations of the methyl group in the methoxy substituent, respectively.[1] A medium intensity band around 1440 cm⁻¹ corresponds to the C-H in-plane bending of this group.[1]
-
Aromatic Rings: The presence of aromatic rings is confirmed by several absorptions. The weak band at 3005 cm⁻¹ is due to the aromatic C-H stretching vibrations.[1] The sharp, medium to strong intensity bands in the 1600-1450 cm⁻¹ region (1595, 1575, and 1495 cm⁻¹) are characteristic of C=C stretching vibrations within the benzene (B151609) rings.[1] The strong absorption at 830 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.[1]
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and FT-IR analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for FT-IR analysis (KBr pellet method).
Conclusion
The FT-IR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The characteristic absorption bands for the aldehyde, aryl ether, methoxy, and aromatic functionalities are all readily identifiable. This technical guide serves as a comprehensive resource for the synthesis, spectral analysis, and interpretation of this compound, providing valuable information for researchers and professionals in the chemical and pharmaceutical sciences.
References
In-Depth Technical Guide to the Physical Properties of 4-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(4-Methoxyphenoxy)benzaldehyde. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.
Core Physical and Chemical Properties
This compound is a solid, aromatic aldehyde.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O₃ | [2] |
| Molecular Weight | 228.25 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 56-64 °C | [2] |
| Boiling Point | 359.528 °C at 760 mmHg | [1][3] |
| Density | 1.166 g/cm³ | [1][3] |
| Refractive Index | 1.591 | [1] |
| Flash Point | 162.544 °C | [1] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Limited solubility | - |
| Ethanol | Soluble | - |
| Dichloromethane | Soluble | - |
Spectroscopic Data
¹H NMR Spectroscopy
A proton NMR spectrum of a reaction product mixture expected to contain this compound has been reported.[4] Based on the structure, the following proton signals are anticipated: a singlet for the aldehyde proton (typically δ 9.8-10.0 ppm), signals for the aromatic protons on both benzene (B151609) rings, and a singlet for the methoxy (B1213986) group protons (typically around δ 3.8 ppm). Careful analysis of the spectrum is required to definitively assign peaks to the product and distinguish them from any remaining starting materials, such as 4-methoxyphenol (B1676288) and 4-fluorobenzaldehyde (B137897).[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show distinct signals for each of the 14 carbon atoms in the molecule, though some aromatic carbons may have overlapping chemical shifts. Key expected signals include the aldehyde carbonyl carbon (typically δ 190-195 ppm), the methoxy carbon (around δ 55 ppm), and the aromatic carbons in the region of δ 110-165 ppm.
FT-IR Spectroscopy
The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹, C-H stretching vibrations for the aromatic rings and the aldehyde group just above 3000 cm⁻¹ and around 2850-2750 cm⁻¹ respectively, C-O-C stretching vibrations for the ether linkage, and various C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (228.25). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). Fragmentation of the ether linkage is also anticipated.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction.[5]
Materials:
-
4-Fluorobenzaldehyde
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
n-Heptane
-
Magnesium sulfate (B86663) (MgSO₄)
-
Saturated aqueous sodium chloride solution
-
Water
Procedure:
-
In a glass test tube, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.[5]
-
Heat the reaction mixture to 140 °C and stir for 45 minutes.[5]
-
After cooling to room temperature, dilute the mixture with water and stir for 30 minutes.[5]
-
Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.[5]
-
Wash the combined organic phases five times with a saturated aqueous sodium chloride solution and then dry over magnesium sulfate.[5]
-
Remove the solvent under reduced pressure to obtain a viscous oil.[5]
-
Dissolve the oil in dichloromethane, transfer to a wide-necked flask, and add n-heptane.[5]
-
Allow the solvent to evaporate over three days to form crystals of this compound.[5]
-
Wash the crystals with n-heptane and dry under vacuum.[5]
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Solubility of 4-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Methoxyphenoxy)benzaldehyde (CAS No. 78725-47-0), a versatile aromatic compound utilized in various fields including pharmaceutical development, agrochemical synthesis, and material science.[1] This document outlines its known qualitative solubility, details robust experimental protocols for quantitative solubility determination, and presents a generalized workflow for these procedures.
Core Compound Properties
This compound is a white to pale yellow solid with a melting point range of 56-64 °C.[1] Its molecular structure, featuring a methoxy (B1213986) group, is noted to enhance its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[1]
Solubility Profile
Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate a clear distinction between its solubility in aqueous and organic media.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Solubility Description |
| Polar Protic | Water | Limited Solubility[2] |
| Ethanol | Soluble[2] | |
| Polar Aprotic | Dichloromethane | Soluble[2] |
Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Limited Solubility" suggests it is poorly soluble.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility values, standardized experimental methods are required. The following protocols describe the widely accepted shake-flask method, which can be coupled with either UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Shake-Flask Method: Equilibrium Solubility Determination
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the undissolved solid from the saturated solution, either centrifuge the vials at high speed or filter the solution using a chemically inert syringe filter (e.g., PTFE with a 0.22 µm pore size). This step is critical to avoid artificially high concentration readings.
-
Quantification: Analyze the clear, saturated filtrate to determine the concentration of dissolved this compound using one of the analytical techniques detailed below.
Analytical Quantification
This method is suitable if the compound has a significant chromophore that absorbs light in the UV-Vis spectrum.
Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to identify the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the saturated filtrate obtained from the shake-flask experiment with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
-
Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.
HPLC is a highly sensitive and specific method for determining concentration, especially in complex mixtures or when high accuracy is required.
Protocol:
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) capable of separating this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject a known volume of the saturated filtrate from the shake-flask experiment into the HPLC system.
-
Concentration Calculation: Determine the peak area for this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of the compound in the filtrate, which corresponds to its solubility.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
References
Safety and Handling of 4-(4-Methoxyphenoxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4-(4-Methoxyphenoxy)benzaldehyde (CAS No. 78725-47-0). The document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who handle this compound. It consolidates available physicochemical data, outlines potential hazards based on its chemical class, details standardized experimental protocols for safety assessment, and provides guidelines for safe handling, storage, and emergency procedures. The information presented is a synthesis of data from safety data sheets, toxicological databases, and relevant scientific literature.
Chemical and Physical Properties
This compound is a solid organic compound that serves as a versatile building block in organic synthesis, particularly in the fields of pharmaceuticals and materials science.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 78725-47-0 | [2][3][4] |
| Molecular Formula | C₁₄H₁₂O₃ | [2][4][5] |
| Molecular Weight | 228.24 g/mol | [2][3][5] |
| Appearance | White to pale yellow or light brown solid | [1][4] |
| Melting Point | 58-62 °C | [1][2][6] |
| Boiling Point | 359.5 ± 27.0 °C (Predicted) | [6] |
| Density | 1.166 ± 0.06 g/cm³ (Predicted) | [6] |
| Flash Point | 162.544 °C | [1][7] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water. | [4] |
Toxicological Profile and Hazard Identification
While specific toxicological studies on this compound are limited, a hazard assessment can be conducted based on its structural alerts (aldehyde and diphenyl ether moieties), available safety data sheet information, and read-across data from structurally related compounds.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications from supplier safety data sheets indicate the following hazards:
-
Pictograms:
-
Hazard Statements:
Potential Toxicological Effects
-
Skin Sensitization: The presence of an aldehyde functional group is a structural alert for skin sensitization. Aldehydes can act as haptens, covalently binding to skin proteins to form immunogenic adducts, which can lead to allergic contact dermatitis.[8][9] The H317 classification for this compound supports this potential.[2][3][5]
-
Aquatic Toxicity: The H400 classification indicates that this compound is very toxic to aquatic organisms.[2][3][5] Diphenyl ether derivatives, in general, can be persistent in the environment and exhibit toxicity to aquatic life.
-
Oral and Inhalation Toxicity: No specific oral LD50 or inhalation toxicity data for this compound were found. However, related compounds like anisaldehyde (4-methoxybenzaldehyde) have a reported oral LD50 in rats of 3210 mg/kg, suggesting moderate acute toxicity.[12] Benzaldehyde has a reported oral LD50 in rats of around 1300-1430 mg/kg bw.[9][13]
Mechanistic Insights
The primary mechanism of toxicity for aldehydes is their electrophilic nature, allowing them to react with biological nucleophiles such as the primary amino groups on lysine (B10760008) residues and the sulfhydryl groups on cysteine residues in proteins.[1][4][10] This covalent modification can disrupt protein function, leading to cellular dysfunction and toxicity.
Below is a conceptual diagram illustrating the general mechanism of aldehyde-induced skin sensitization.
Caption: General signaling pathway for aldehyde-induced skin sensitization.
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2][3]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[2][3] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[10]
-
Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.[6]
Emergency Procedures
In the event of exposure or a spill, the following procedures should be followed:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal. Avoid dispersal of dust into the air. Do not let the product enter drains.
Experimental Protocols for Safety Assessment
Standardized testing protocols are crucial for accurately determining the toxicological properties of a chemical. The following are detailed methodologies for key experiments relevant to the hazards of this compound.
Skin Sensitization: Local Lymph Node Assay (LLNA)
This protocol is based on the OECD Test Guideline 429.[3][5][14][15] The LLNA measures lymphocyte proliferation in the auricular lymph nodes draining the site of application as an indicator of skin sensitization.
Methodology:
-
Animals: Use female mice of a CBA/Ca or CBA/J strain, nulliparous and non-pregnant, typically 8-12 weeks old.
-
Vehicle Selection: Select an appropriate vehicle that solubilizes or provides a stable suspension of the test substance and does not cause significant local irritation. Common vehicles include acetone/olive oil (4:1 v/v), N,N-dimethylformamide, methyl ethyl ketone, propylene (B89431) glycol, and dimethyl sulfoxide.
-
Dose and Grouping:
-
Use a minimum of four animals per dose group.
-
Administer a minimum of three concentrations of the test substance (e.g., 5%, 10%, 25%).
-
Include a concurrent negative control group treated with the vehicle alone.
-
A positive control group with a known moderate sensitizer (B1316253) should be used to demonstrate appropriate test performance.
-
-
Application:
-
On three consecutive days (Days 1, 2, and 3), apply 25 µL of the test substance solution or vehicle control to the dorsal surface of each ear of the mice.
-
-
Cell Proliferation Measurement:
-
On Day 6, inject all mice intravenously with 20 µCi of ³H-methyl thymidine (B127349) (or another suitable proliferation marker).
-
Five hours after injection, humanely euthanize the mice.
-
Excise the auricular lymph nodes from both ears and pool them for each mouse.
-
Prepare a single-cell suspension of lymph node cells in phosphate-buffered saline.
-
Precipitate the DNA and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter. The results are expressed as disintegrations per minute (DPM) per mouse.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each treatment group by dividing the mean DPM per mouse in the treated group by the mean DPM per mouse in the vehicle control group.
-
A substance is classified as a skin sensitizer if the SI is ≥ 3.
-
Caption: Experimental workflow for the Local Lymph Node Assay (OECD 429).
Acute Toxicity to Fish
This protocol is based on the OECD Test Guideline 203.[6][7][11][16] It is designed to determine the concentration of the substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.
Methodology:
-
Test Organism: Select a suitable fish species from the recommended list (e.g., Zebrafish, Danio rerio; Fathead Minnow, Pimephales promelas).
-
Test Conditions:
-
Exposure Duration: 96 hours.
-
System: Can be static (test solutions are not renewed), semi-static (test solutions are renewed at regular intervals), or flow-through.
-
Water: Use reconstituted, dechlorinated, or natural water of known quality.
-
Temperature and Light: Maintain a constant, appropriate temperature and a 12-16 hour photoperiod.
-
-
Procedure:
-
Range-Finding Test: Conduct a preliminary test to determine the range of concentrations for the definitive test.
-
Definitive Test:
-
Expose groups of fish (at least 7 per group) to at least five concentrations of the test substance arranged in a geometric series (e.g., 10, 4.5, 2.2, 1.0, 0.45 mg/L).
-
Include a control group exposed only to the dilution water.
-
For poorly soluble substances like this compound, a vehicle or dispersant may be used, in which case a vehicle control group is also required.
-
-
-
Observations:
-
Record mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.
-
Measure water quality parameters (pH, dissolved oxygen, temperature) at regular intervals.
-
-
Data Analysis:
-
For each observation period, calculate the cumulative percentage mortality at each concentration.
-
Determine the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, moving average).
-
Caption: Experimental workflow for the Fish Acute Toxicity Test (OECD 203).
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential to cause skin sensitization and its high toxicity to aquatic life. While specific, comprehensive toxicological data for this compound are not widely available, a precautionary approach based on its chemical class and available GHS data is warranted. All personnel must use appropriate personal protective equipment, adhere to safe storage and handling procedures, and be familiar with emergency protocols. The experimental workflows provided in this guide offer a framework for generating further safety data in accordance with internationally recognized standards.
References
- 1. mdpi.com [mdpi.com]
- 2. daikinchemicals.com [daikinchemicals.com]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uww.edu [uww.edu]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. qsartoolbox.org [qsartoolbox.org]
- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. fishersci.com [fishersci.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 4-Phenoxyphenol | C12H10O2 | CID 13254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemview.epa.gov [chemview.epa.gov]
Purity Analysis of 4-(4-Methoxyphenoxy)benzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 4-(4-Methoxyphenoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Understanding the purity profile of this compound is critical for ensuring the quality, safety, and efficacy of the final products.
Introduction
This compound is a diaryl ether derivative commonly synthesized via a nucleophilic aromatic substitution reaction between 4-methoxyphenol (B1676288) and 4-fluorobenzaldehyde (B137897).[1][2][3][4][5] Its chemical structure, possessing both an aldehyde and a methoxy-substituted phenoxy group, makes it a versatile building block in organic synthesis. The purity of this starting material can significantly impact the yield and impurity profile of subsequent reaction steps. This document outlines the key analytical techniques and potential impurities to consider during its quality control.
Potential Impurities
The primary impurities in this compound are typically related to its synthesis. The most common synthetic route involves the reaction of 4-methoxyphenol with 4-fluorobenzaldehyde in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMAc).[1][2][3][4][5]
Potential impurities may include:
-
Starting Materials:
-
4-Methoxyphenol
-
4-Fluorobenzaldehyde
-
-
Reagents and Solvents:
-
Potassium Carbonate (inorganic, typically removed during workup)
-
Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) (residual solvent)
-
-
By-products:
-
Side-reaction products from self-condensation or other undesired pathways.
-
-
Degradation Products:
-
Benzoic acid derivatives, which can form from the oxidation of the aldehyde group. Commercially available benzaldehyde (B42025) often contains benzoic acid as a significant impurity.[6]
-
Quantitative Purity Data
Commercial suppliers of this compound typically report purity levels as determined by High-Performance Liquid Chromatography (HPLC).
| Supplier Type | Reported Purity (by HPLC) |
| Research Grade | ≥ 97% |
| High Purity Grade | ≥ 98%[7] |
Experimental Protocols
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound, including chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for determining the purity of this compound and quantifying its impurities. A reversed-phase method is generally suitable for this type of compound.
Objective: To separate this compound from its potential impurities and quantify its purity.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
(Optional) Formic acid or trifluoroacetic acid for pH adjustment of the mobile phase.
Procedure:
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of approximately 1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities with varying polarities.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the benzaldehyde chromophore)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual starting materials and low-level by-products.
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Dichloromethane (B109758) or Ethyl Acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 10 mL of dichloromethane or ethyl acetate.
-
-
GC-MS Conditions (Example):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
-
Analysis:
-
Inject the sample solution into the GC-MS system.
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method if required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and for identifying and quantifying impurities that may not be easily detected by chromatography.
Objective: To confirm the structure of the main component and to detect and identify impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ or DMSO-d₆ in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Expected chemical shifts for this compound in CDCl₃ are approximately:
-
9.90 ppm (s, 1H, -CHO)
-
7.82 ppm (d, 2H, aromatic)
-
7.05-6.92 ppm (m, 6H, aromatic)
-
3.83 ppm (s, 3H, -OCH₃)
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon NMR spectrum.
-
-
Analysis:
-
Compare the obtained spectra with reference spectra to confirm the identity of the main compound.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the main compound and any impurities with distinct signals.
-
Signals from potential impurities such as 4-methoxyphenol and 4-fluorobenzaldehyde would be readily identifiable if present.
-
Visualizations
The following diagrams illustrate the logical workflow for the purity analysis of this compound.
Caption: Workflow for the Purity Analysis of this compound.
Caption: Potential Impurities from the Synthesis of this compound.
References
- 1. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of Bioactive Molecules Using 4-(4-Methoxyphenoxy)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules, specifically chalcones and Schiff bases, utilizing 4-(4-methoxyphenoxy)benzaldehyde as a key precursor. The methodologies outlined are based on established synthetic strategies for structurally related compounds and can be adapted for this specific starting material.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the creation of novel bioactive compounds. Its diaryl ether linkage and reactive aldehyde functionality make it an attractive starting point for the synthesis of various molecular scaffolds with potential therapeutic applications. Chalcones (1,3-diaryl-2-propen-1-ones) and Schiff bases (N-benzylideneanilines) derived from substituted benzaldehydes have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 4-(4-methoxyphenoxy) moiety is anticipated to modulate the pharmacological profile of these derivatives.
Synthesis of Bioactive Chalcones
Chalcones are typically synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). The resulting α,β-unsaturated ketone core is a key pharmacophore responsible for many of the observed biological activities.
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol is adapted from the synthesis of structurally similar chalcones and can be applied to the reaction of this compound with various acetophenones.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone, 4'-methoxyacetophenone)
-
Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 60%)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted acetophenone in ethanol.
-
With continuous stirring at room temperature, slowly add an aqueous solution of KOH or NaOH to the mixture.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
The precipitated solid (the chalcone (B49325) product) is collected by vacuum filtration.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data for Representative Chalcones
The following table summarizes the yields and bioactivity of chalcones synthesized from structurally similar aldehydes. This data provides an indication of the potential efficacy of chalcones derived from this compound.
| Chalcone Derivative | Reactants | Yield (%) | Bioactivity (IC₅₀) | Reference |
| (E)-3-(4-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-one | 4-Methoxybenzaldehyde + 4-Methylacetophenone | 94% | Not specified | [1] |
| (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 4-Hydroxybenzaldehyde + 2,4-Dihydroxyacetophenone | — | Not specified | [2] |
| 1,3-Diphenylpropenone | Benzaldehyde (B42025) + Acetophenone | >50% | MCF-7 (breast cancer): >20 µg/mL; A549 (lung cancer): >20 µg/mL; PC3 (prostate cancer): >20 µg/mL | [3] |
| 3-(2-Chlorophenyl)-1-phenylpropenone | 2-Chlorobenzaldehyde + Acetophenone | >50% | MCF-7 (breast cancer): 15.3 µg/mL; A549 (lung cancer): 18.2 µg/mL; PC3 (prostate cancer): 16.5 µg/mL | [3] |
| 3-(2-Hydroxyphenyl)-1-(4-hydroxyphenyl)-propenone | Salicylaldehyde + 4-Hydroxyacetophenone | <50% | MCF-7 (breast cancer): 10.2 µg/mL; A549 (lung cancer): 12.5 µg/mL; PC3 (prostate cancer): 11.8 µg/mL | [3] |
Synthesis of Bioactive Schiff Bases
Schiff bases are formed by the condensation of a primary amine with an aldehyde. The resulting imine or azomethine group is a key structural feature for their biological activities, which include potent antimicrobial properties.
General Experimental Protocol: Schiff Base Formation
This protocol outlines a general method for the synthesis of Schiff bases from this compound and various primary amines.
Materials:
-
This compound
-
Substituted Primary Amine (e.g., 4-methoxyaniline, sulfanilamide)
-
Methanol (B129727) or Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve an equimolar amount of this compound in methanol or ethanol in a round-bottom flask.
-
To this solution, add an equimolar amount of the desired primary amine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 1-3 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
Wash the product with a small amount of cold solvent (methanol or ethanol) and dry it.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data for Representative Schiff Bases
The following table presents antimicrobial activity data for Schiff bases synthesized from similar aldehydes, indicating the potential of derivatives from this compound.
| Schiff Base Derivative | Reactants | Bioactivity (MIC) | Reference |
| (E)-4-methoxy-N-(4-methoxybenzylidene)aniline | 4-Methoxybenzaldehyde + 4-Methoxyaniline | E. coli: 12.5 mg/mL, S. aureus: 6.25 mg/mL, S. typhi: 12.5 mg/mL, A. fumigatus: 12.5 mg/mL, A. flavus: 6.25 mg/mL | [4] |
| Schiff base from 4-hydroxy-3-methoxybenzaldehyde and sulfanilamide | 4-Hydroxy-3-methoxybenzaldehyde + Sulfanilamide | Not specified | |
| Schiff base from benzaldehyde and p-aminophenol | Benzaldehyde + p-Aminophenol | E. coli: 62.5 µg/mL | [5] |
| Schiff base from anisaldehyde and p-aminophenol | Anisaldehyde + p-aminophenol | E. coli: 250 µg/mL | [5] |
Visualizing Synthetic Pathways and Workflows
Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of bioactive chalcones.
Schiff Base Formation Workflow
Caption: Workflow for the synthesis of bioactive Schiff bases.
Potential Signaling Pathway Inhibition by Bioactive Chalcones
Many chalcones exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by chalcones.
References
- 1. (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Methoxyphenoxy)benzaldehyde in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4-(4-Methoxyphenoxy)benzaldehyde as a versatile intermediate in the synthesis of potential pharmaceutical agents. This document details its application in the creation of chalcones and Schiff bases, classes of compounds recognized for their diverse biological activities. While direct quantitative bioactivity data for derivatives of this compound are not extensively available in the public domain, this guide provides detailed synthetic protocols and contextual biological data from closely related analogues to inform research and development efforts.
Introduction
This compound is an aromatic aldehyde that serves as a valuable building block in organic synthesis. Its structure, featuring a diaryl ether linkage, offers a unique scaffold that can be elaborated into a variety of derivatives with potential therapeutic applications. The aldehyde functional group is particularly amenable to reactions such as the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to yield Schiff bases. Both chalcones and Schiff bases are well-established pharmacophores known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 58-62 °C | |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. | |
| CAS Number | 78725-47-0 | [1] |
Applications in Pharmaceutical Synthesis
Synthesis of Chalcone (B49325) Derivatives as Potential Anticancer Agents
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of flavonoids that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects.[2][3] The synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a substituted benzaldehyde. This compound can serve as the aldehyde component in this reaction to generate novel chalcone derivatives.
Table 2: In Vitro Anticancer Activity of Representative Chalcones
| Compound | Acetophenone Reactant | Benzaldehyde Reactant | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 1 | Acetophenone | Benzaldehyde | MCF-7 (Breast) | 6.875 ± 0.219 | [2] |
| 2 | 4-Hydroxyacetophenone | Benzaldehyde | T47D (Breast) | 72.44 | [4] |
| 3 | 4-Hydroxyacetophenone | 4-Hydroxybenzaldehyde | T47D (Breast) | 44.67 | [4] |
This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and an acetophenone.
-
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 40%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the substituted acetophenone in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) to the stirred solution.
-
Add a solution of 1.0 equivalent of this compound in ethanol dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified chalcone.
-
References
Application Notes and Protocols for the Use of 4-(4-Methoxyphenoxy)benzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyphenoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a variety of agrochemicals. Its unique structure, featuring a diphenyl ether linkage, allows for the creation of molecules with desirable physicochemical properties for pesticidal, fungicidal, and herbicidal applications. The presence of the methoxy (B1213986) group can also enhance the biological activity and selectivity of the final products.
These application notes provide an overview of the synthesis of a potential oxime ether insecticide derived from this compound, including a detailed experimental protocol and a summary of expected biological activity.
Synthesis of a Potential Oxime Ether Insecticide
A promising application of this compound in agrochemical synthesis is the preparation of oxime ether derivatives, a class of compounds known for their insecticidal properties. The general synthetic route involves a two-step process: the formation of an oxime from the aldehyde, followed by the etherification of the oxime with a suitable alkyl or benzyl (B1604629) halide.
Diagram of the Synthesis Pathway
Caption: General synthesis pathway for an oxime ether insecticide.
Experimental Protocol: Synthesis of this compound O-(2-propynyl)oxime
This protocol details the synthesis of a representative oxime ether insecticide.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (CH₃COONa)
-
Ethanol
-
Water
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of this compound Oxime
-
In a round-bottom flask, dissolve 10.0 g (43.8 mmol) of this compound in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of 4.57 g (65.7 mmol) of hydroxylamine hydrochloride and 9.0 g (65.7 mmol) of sodium acetate in 50 mL of water.
-
Add the aqueous solution to the ethanolic solution of the aldehyde.
-
Reflux the reaction mixture for 2 hours.
-
After cooling to room temperature, pour the mixture into 300 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield this compound oxime.
Step 2: Synthesis of this compound O-(2-propynyl)oxime
-
To a solution of 5.0 g (20.5 mmol) of this compound oxime in 50 mL of DMF, add 4.25 g (30.8 mmol) of potassium carbonate.
-
To this suspension, add 3.65 mL (30.8 mmol) of propargyl bromide (80% in toluene) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the final product, this compound O-(2-propynyl)oxime.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of an oxime ether insecticide.
Biological Activity
Expected Target Pests and Efficacy:
Based on analogous structures, the synthesized compound is expected to exhibit activity against various lepidopteran (e.g., caterpillars) and hemipteran (e.g., aphids) pests. The efficacy would need to be determined through standardized bioassays.
Table 1: Hypothetical Biological Activity Data
| Compound | Target Pest | Bioassay Method | Activity Metric | Value (µg/mL) |
| This compound O-(2-propynyl)oxime | Plutella xylostella (Diamondback moth) | Leaf Dip | LC₅₀ | 10 - 50 |
| This compound O-(2-propynyl)oxime | Myzus persicae (Green peach aphid) | Systemic Uptake | LC₅₀ | 5 - 25 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined through experimental testing.
Mode of Action (Hypothesized)
The insecticidal activity of many oxime ether compounds is linked to their interaction with the insect's nervous system. The specific mode of action for this novel compound would require further investigation. A possible signaling pathway that could be disrupted is the octopaminergic pathway, which is crucial for neurotransmission in insects.
Diagram of a Hypothesized Signaling Pathway Disruption
Caption: Hypothesized disruption of an insect signaling pathway.
Conclusion
This compound is a valuable precursor for the synthesis of novel agrochemicals. The provided protocol for the synthesis of an oxime ether insecticide serves as a template for the development of new crop protection agents. Further research is necessary to fully elucidate the biological activity, mode of action, and safety profile of these compounds. The methodologies and diagrams presented here offer a foundational framework for researchers and professionals in the field of agrochemical development.
Application of 4-(4-Methoxyphenoxy)benzaldehyde in Dye and Pigment Formulation
Introduction
4-(4-Methoxyphenoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its unique structure, featuring a diaryl ether linkage, also makes it a valuable precursor in the formulation of dyes and pigments. The presence of the methoxy (B1213986) group and the reactive aldehyde functionality allows for the construction of complex chromophoric systems. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical fluorescent styryl dye, designated as MPB-Styryl-1.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is presented in Table 1. This data is essential for planning synthetic procedures and ensuring safe handling.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 58-62 °C | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | |
| CAS Number | 78725-47-0 | [1][3] |
Application in Fluorescent Dye Synthesis: A Hypothetical Example
The aldehyde group of this compound is readily susceptible to condensation reactions with active methylene (B1212753) compounds. This reactivity can be exploited to synthesize styryl dyes, a class of compounds often characterized by their strong fluorescence and sensitivity to the local environment. In this application note, we propose the synthesis of a hypothetical styryl dye, MPB-Styryl-1, through the Knoevenagel condensation of this compound with 2-(4-nitrophenyl)acetonitrile.
Hypothetical Dye Characteristics
The proposed dye, MPB-Styryl-1, is expected to exhibit fluorescence in the visible region of the electromagnetic spectrum. The extended π-conjugated system formed by the condensation reaction is responsible for its chromophoric and fluorophoric properties. The hypothetical photophysical and colorimetric data for MPB-Styryl-1 are summarized in Table 2.
| Parameter | Hypothetical Value |
| λmax (Absorption) | 420 nm |
| λmax (Emission) | 530 nm |
| Molar Absorptivity (ε) | 35,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | 0.65 |
| Color (in solution) | Yellow-Green |
Experimental Protocols
Synthesis of this compound
While this compound is commercially available, a synthetic protocol is provided for researchers who may need to prepare it in the laboratory. The synthesis involves a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol (B1676288).
Materials:
-
4-Fluorobenzaldehyde
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
n-Heptane
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.
-
Heat the reaction mixture to 140 °C and stir for 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from n-heptane to yield this compound as a crystalline solid.
Synthesis of MPB-Styryl-1 (Hypothetical Protocol)
This protocol describes the Knoevenagel condensation to synthesize the hypothetical fluorescent dye MPB-Styryl-1.
Materials:
-
This compound
-
2-(4-Nitrophenyl)acetonitrile
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-(4-nitrophenyl)acetonitrile (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and then with deionized water to remove any residual catalyst and unreacted starting materials.
-
Dry the purified MPB-Styryl-1 dye in a vacuum oven at a low temperature.
Visualizations
The following diagrams illustrate the chemical structures and reaction workflow for the synthesis of this compound and the hypothetical dye MPB-Styryl-1.
Caption: Synthesis of this compound.
Caption: Hypothetical synthesis of MPB-Styryl-1.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of novel dyes and pigments. The aldehyde functionality allows for straightforward chemical transformations to create larger, conjugated systems with desirable photophysical properties. The provided hypothetical example of MPB-Styryl-1 illustrates a potential synthetic route to a fluorescent dye, showcasing the utility of this compound as a building block in the development of new colorants for various applications, including biological imaging and materials science. Further research into the derivatization of this compound is likely to yield a wide array of new dyes and pigments with tailored properties.
References
Application Notes and Protocols for 4-(4-Methoxyphenoxy)benzaldehyde in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of 4-(4-Methoxyphenoxy)benzaldehyde as a monomer in polymer synthesis. While direct polymerization of this specific monomer is not extensively reported in the reviewed literature, its chemical structure, featuring a reactive aldehyde group and a stable ether linkage, suggests its utility in creating novel polymers with desirable properties. The following sections outline hypothetical, yet plausible, synthetic routes and applications based on established principles of polymer chemistry.
Introduction to this compound
This compound is an aromatic aldehyde containing a flexible ether bond. Its structure suggests it can be a valuable building block for high-performance polymers. The aldehyde functionality allows for reactions such as polycondensation with amines to form poly(azomethine)s (also known as polyimines or Schiff base polymers), or it can be reduced to an alcohol to create diols for polyester (B1180765) and polyether synthesis. The presence of the ether linkage is known to enhance the solubility and processability of aromatic polymers without significantly compromising their thermal stability.[1]
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 78725-47-0 | [2] |
| Molecular Formula | C₁₄H₁₂O₃ | [2] |
| Molecular Weight | 228.24 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 58-62 °C |
Hypothetical Polymerization Pathways
Based on the functional group, two primary polymerization pathways are proposed for this compound:
-
Pathway A: Poly(azomethine) Synthesis via Schiff Base Polycondensation. The aldehyde group can react with aromatic diamines to form polymers containing carbon-nitrogen double bonds in the main chain. These polymers are known for their thermal stability, semiconducting properties, and potential for use in optoelectronics.
-
Pathway B: Polyester Synthesis via a Diol Intermediate. The aldehyde can be reduced to a primary alcohol, creating a diol monomer. This diol can then undergo polycondensation with a dicarboxylic acid or its derivative to form polyesters. Aromatic polyesters are valued for their mechanical strength and thermal resistance.
Application Notes
Polymers derived from this compound are anticipated to possess a combination of desirable properties, making them suitable for a range of advanced applications.
High-Performance Engineering Plastics
The rigid aromatic backbone, coupled with the flexible ether linkages, is expected to yield polymers with high glass transition temperatures (Tg), good thermal stability, and improved solubility in organic solvents.[1][3] This makes them promising candidates for applications requiring robust materials that are also processable.
-
Potential Applications: Automotive and aerospace components, electrical insulators, and high-temperature adhesives.[4][5]
Materials for Electronics and Optoelectronics
Poly(azomethine)s derived from this monomer are expected to be conjugated systems. This conjugation can impart semiconducting and photoluminescent properties, making them suitable for use in organic electronics.
-
Potential Applications: Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Biomedical Materials
The biocompatibility of polymers is a critical factor for medical applications. While the biocompatibility of polymers from this compound would need to be experimentally determined, related polymer classes like polyesters and polyamides have found use in drug delivery and tissue engineering.[6][7] The ether linkage may enhance biocompatibility.
-
Potential Applications: Drug delivery matrices, scaffolds for tissue engineering, and biomedical coatings.[7][8]
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of polymers from this compound.
Protocol 1: Synthesis of a Poly(azomethine) via Solution Polycondensation
This protocol describes the synthesis of a poly(azomethine) from this compound and 4,4'-oxydianiline (B41483).
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Beakers, funnels, and filter paper
Procedure:
-
Monomer Dissolution: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve 4,4'-oxydianiline (e.g., 10 mmol) and LiCl (e.g., 1.0 g) in anhydrous NMP (e.g., 50 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Aldehyde: To the stirred solution, add an equimolar amount of this compound (10 mmol).
-
Polymerization: Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours under a constant, gentle stream of nitrogen. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing rapidly stirring methanol (e.g., 500 mL) to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
Expected Quantitative Data:
| Parameter | Hypothetical Value |
| Yield | > 90% |
| Inherent Viscosity | 0.5 - 1.0 dL/g |
| Glass Transition Temp. (Tg) | 200 - 250 °C |
| 10% Weight Loss Temp. (TGA) | > 400 °C (in N₂) |
Protocol 2: Synthesis of a Polyester (via Diol Intermediate)
This protocol outlines a two-step synthesis of a polyester. First, the aldehyde is reduced to an alcohol, and then the resulting diol is polymerized with a dicarboxylic acid.
Step 1: Reduction of this compound to a Diol
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve this compound in methanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in small portions.
-
Quenching: After the reaction is complete (monitored by TLC), slowly add 1 M HCl to quench the excess NaBH₄.
-
Extraction: Extract the product with dichloromethane.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the diol.
Step 2: Polycondensation of the Diol with Terephthaloyl Chloride
Materials:
-
Synthesized diol from Step 1
-
Terephthaloyl chloride
-
Pyridine (B92270), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
Procedure:
-
Monomer Dissolution: In a three-neck flask under nitrogen, dissolve the synthesized diol and pyridine in anhydrous NMP.
-
Addition of Acid Chloride: Cool the solution to 0 °C and slowly add an equimolar amount of terephthaloyl chloride.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Precipitation, Washing, and Drying: Follow steps 4-6 from Protocol 1 to isolate and purify the polyester.
Expected Quantitative Data:
| Parameter | Hypothetical Value |
| Yield | > 85% |
| Molecular Weight (Mw) | 30,000 - 60,000 g/mol |
| Glass Transition Temp. (Tg) | 180 - 220 °C |
| 10% Weight Loss Temp. (TGA) | > 380 °C (in N₂) |
Visualizations
Caption: Proposed polymerization pathways for this compound.
Caption: Experimental workflow for poly(azomethine) synthesis.
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. This compound | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Natural and Synthetic Polymers for Biomedical and Environmental Applications [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Aldol Condensation Reactions with 4-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aldol condensation, particularly the Claisen-Schmidt variant, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3][4][5] This reaction facilitates the condensation of an aldehyde or ketone with an enolizable carbonyl compound to produce a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound.[1][3][4][5] Chalcones, a class of compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are synthesized through this method.[6] These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[6][7][8][9]
This document provides detailed application notes and experimental protocols for the Aldol condensation reaction of 4-(4-Methoxyphenoxy)benzaldehyde with various acetophenone (B1666503) derivatives to synthesize novel chalcones.
Application Notes
Chalcones derived from substituted benzaldehydes are valuable precursors in the synthesis of various heterocyclic compounds and have demonstrated significant pharmacological potential.[9][10] The products of Aldol condensation with this compound are anticipated to exhibit interesting biological activities, owing to the presence of the methoxyphenoxy moiety which can influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.
Potential Biological Activities of Derived Chalcones:
-
Anticancer Activity: Many synthetic chalcones have been shown to induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines.[6] The synthesized chalcones from this compound could be screened for similar activities.
-
Antibacterial Activity: Chalcones are known to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.[8][9][11]
-
Antioxidant Activity: The phenolic and methoxy (B1213986) groups present in the precursor can contribute to the antioxidant potential of the resulting chalcone (B49325) derivatives.[12]
-
Anti-inflammatory Activity: Chalcones have been investigated for their anti-inflammatory properties, which is a key area of interest in drug development.[7]
Experimental Protocols
The following protocols describe the synthesis of chalcones via Claisen-Schmidt condensation of this compound with a representative acetophenone. These protocols are based on established methods for chalcone synthesis.[10][11][12][13]
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation in Solution
This protocol describes a conventional method using a basic catalyst in an alcoholic solvent.
Materials:
-
This compound
-
Acetophenone (or a substituted acetophenone)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) or Methanol
-
Hydrochloric acid (HCl), 10% (v/v) solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate (B1210297) and Benzene (for TLC mobile phase)[10]
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen acetophenone in a minimal amount of ethanol.
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the reactants.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC using a benzene:ethyl acetate (3:1) mobile phase.[10]
-
Upon completion of the reaction, pour the mixture into cold water.
-
Acidify the mixture with a 10% HCl solution to precipitate the crude product.
-
Filter the solid product using a Buchner funnel and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Dry the purified product and determine the yield and melting point.
Protocol 2: Green Synthesis via Grinding Technique
This protocol offers a solvent-free, environmentally friendly alternative to the conventional method.[11][13]
Materials:
-
This compound
-
4'-Methoxyacetophenone
-
Solid Sodium hydroxide (NaOH)
-
Mortar and pestle
-
Hydrochloric acid (HCl), 10% (v/v) solution
-
Distilled water
-
Beakers
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a mortar, combine equimolar amounts of this compound, 4'-methoxyacetophenone, and solid NaOH.
-
Grind the mixture with a pestle at room temperature for approximately 30 minutes.[11][13]
-
Monitor the reaction completion using TLC.
-
Once the reaction is complete, dilute the mixture with cold water.
-
Neutralize with a cold 10% HCl solution to precipitate the product.[11]
-
Filter the solid product and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Dry the purified product and calculate the yield.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of chalcones based on analogous reactions reported in the literature.
| Reaction Partner (Acetophenone) | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 4'-Methoxyacetophenone | NaOH | None (Grinding) | 30 min | ~32.5% | [13] |
| Substituted Benzaldehydes | KOH | Methanol | 2 hours | 50-90% | [6][10] |
| Acetone | KOH | Water/Acetone | 20 min | - | [1] |
Visualizations
Experimental Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of chalcones.
Logical Relationship of Chalcone Synthesis and Application
Caption: Synthesis leading to potential applications.
References
- 1. azom.com [azom.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. praxilabs.com [praxilabs.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. pharmascholars.com [pharmascholars.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. periodicos.ufms.br [periodicos.ufms.br]
- 13. scitepress.org [scitepress.org]
Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 4-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of novel chalcone (B49325) derivatives utilizing 4-(4-methoxyphenoxy)benzaldehyde as a key precursor. Chalcones, characterized by their α,β-unsaturated ketone scaffold, are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The protocols outlined below are based on the versatile Claisen-Schmidt condensation reaction, offering both a conventional solvent-based method and an environmentally friendly solvent-free approach.[3][4]
Introduction
Chalcones (1,3-diphenyl-2-propen-1-ones) and their derivatives are precursors in the biosynthesis of flavonoids and are abundant in many edible plants.[1][2] Their synthesis is most commonly achieved through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base or acid catalyst.[5][6] The resulting chalcone scaffold is a privileged structure in drug discovery, and modifications of the aromatic rings can lead to compounds with enhanced potency and selectivity. The use of this compound as the aldehydic component introduces a flexible ether linkage and an additional aromatic system, offering opportunities for novel molecular interactions with biological targets.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of chalcone derivatives. Researchers can use this format to log and compare their experimental results. The data presented are hypothetical but representative of typical outcomes for Claisen-Schmidt condensations based on literature precedents for analogous compounds.[1][7]
| Acetophenone Derivative | Product Name | Synthesis Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) for α-H, β-H |
| Acetophenone | 1-phenyl-3-(4-(4-methoxyphenoxy)phenyl)prop-2-en-1-one | Conventional | 85-95 | 135-137 | ~7.5 (d, J≈15.6 Hz), ~7.8 (d, J≈15.6 Hz) |
| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(4-(4-methoxyphenoxy)phenyl)prop-2-en-1-one | Conventional | 88-96 | 148-150 | ~7.4 (d, J≈15.5 Hz), ~7.7 (d, J≈15.5 Hz) |
| 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-(4-(4-methoxyphenoxy)phenyl)prop-2-en-1-one | Grinding | 90-98 | 152-154 | ~7.5 (d, J≈15.7 Hz), ~7.8 (d, J≈15.7 Hz) |
| 4-Nitroacetophenone | 1-(4-nitrophenyl)-3-(4-(4-methoxyphenoxy)phenyl)prop-2-en-1-one | Grinding | 85-92 | 160-162 | ~7.6 (d, J≈15.6 Hz), ~7.9 (d, J≈15.6 Hz) |
Experimental Protocols
Two primary methods for the synthesis of chalcone derivatives from this compound are detailed below.
Protocol 1: Conventional Solvent-Based Synthesis
This method employs an alcoholic solvent for the reaction and is a widely used procedure for Claisen-Schmidt condensations.[1][8]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Distilled water
-
Dilute hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the selected acetophenone derivative in 30-40 mL of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH (e.g., 10 mL of a 40-60% aqueous NaOH solution) dropwise.[1][8] A change in color and the formation of a precipitate are often observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts and dry it.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
Protocol 2: Solvent-Free Grinding Method (Green Synthesis)
This method is an environmentally friendly alternative that avoids the use of organic solvents, often resulting in shorter reaction times and high yields.[7][9]
Materials:
-
This compound
-
Substituted acetophenone
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Mortar and pestle
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reactant Mixture: Place 10 mmol of this compound, 10 mmol of the acetophenone derivative, and a catalytic amount of solid NaOH or KOH (e.g., 5-10 mmol) in a mortar.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes.[7] The mixture will likely become a paste and may solidify.
-
Reaction Monitoring: The reaction progress can be checked by taking a small sample and analyzing it by TLC.
-
Work-up: After the reaction is complete, add cold water to the mortar and triturate the solid.
-
Isolation of Crude Product: Transfer the slurry to a beaker, neutralize with dilute HCl, and collect the solid product by vacuum filtration. Wash the solid with cold water and dry.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Characterization
The synthesized chalcone derivatives should be characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the α,β-unsaturated ketone (~1640-1680 cm⁻¹) and the C=C stretch of the alkene (~1550-1620 cm⁻¹).
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the compound. Key signals in ¹H NMR are the doublets for the α- and β-vinylic protons with a coupling constant (J) of approximately 15-16 Hz, indicative of a trans-configuration.[5]
-
Mass Spectrometry: To determine the molecular weight of the synthesized chalcone.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway modulated by chalcone derivatives.
Caption: Experimental workflow for the synthesis of chalcone derivatives.
Caption: A potential signaling pathway for chalcone-induced apoptosis.[1]
Concluding Remarks
The protocols provided herein offer robust and efficient methods for the synthesis of novel chalcone derivatives from this compound. The choice between the conventional and grinding methods will depend on the specific requirements of the research, including scale, available equipment, and environmental considerations. The diverse biological activities of chalcones make these synthesized derivatives promising candidates for further investigation in drug discovery and development programs.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. periodicos.ufms.br [periodicos.ufms.br]
- 6. scitepress.org [scitepress.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. benchchem.com [benchchem.com]
- 9. scitepress.org [scitepress.org]
Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-(4-Methoxyphenoxy)benzaldehyde, a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. The synthesis is achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction between 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol (B1676288).
Introduction
This compound is a diaryl ether derivative with significant applications in medicinal chemistry and materials science. Its synthesis is a fundamental example of a nucleophilic aromatic substitution reaction, where the phenoxide generated from 4-methoxyphenol displaces the fluoride (B91410) from 4-fluorobenzaldehyde. The electron-withdrawing aldehyde group on the 4-fluorobenzaldehyde ring activates the aryl halide towards nucleophilic attack, facilitating the reaction.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.[1][2][3][4]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 250 mg | 2.01 |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 250 mg | 2.01 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 550 mg | 3.98 |
| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | 2 mL | - |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | As needed | - |
| n-Heptane | C₇H₁₆ | 100.21 | As needed | - |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | As needed | - |
| Water (Deionized) | H₂O | 18.02 | As needed | - |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | As needed | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
Glass test tube (16 x 160 mm) or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer or temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Vacuum pump
Procedure:
-
Reaction Setup: In a clean, dry glass test tube, combine 4-fluorobenzaldehyde (250 mg, 2.01 mmol), 4-methoxyphenol (250 mg, 2.01 mmol), and potassium carbonate (550 mg, 3.98 mmol).[2][3]
-
Add dimethyl sulfoxide (2 mL) to the test tube.
-
Reaction: Heat the reaction mixture to 140 °C (413 K) using a heating mantle or oil bath and stir for 45 minutes.[2][3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Work-up: After 45 minutes, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Dilute the reaction mixture with water (6 mL) and stir at room temperature for 30 minutes.[2][3]
-
Transfer the resulting suspension to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine) (5 x 10 mL) to remove residual DMSO.[2][3]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a light brown viscous oil.[2]
-
Dissolve the oil in dichloromethane (2 mL) and transfer to a wide-necked flask.
-
Add n-heptane (1 mL) and allow the solvent to evaporate slowly over several days to facilitate crystallization.[2]
-
Collect the pale yellow crystals by vacuum filtration, wash with a small amount of cold n-heptane, and dry in vacuo.[2][5]
Data Presentation
Product Characterization:
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 78725-47-0 | |
| Molecular Formula | C₁₄H₁₂O₃ | [6] |
| Molecular Weight | 228.24 g/mol | [6] |
| Appearance | Pale yellow solid | [1][2] |
| Melting Point | 58-62 °C | |
| Yield | 96% (440 mg, 1.93 mmol) | [2][5][7] |
Spectroscopic Data:
| Technique | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 9.90 (s, 1H), 7.81–7.83 (m, 2H), 6.99–7.05 (m, 4H), 6.92–6.95 (m, 2H), 3.83 (s, 3H) | [7] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 190.9, 164.2, 157.0, 148.3, 132.1, 131.0, 122.0, 116.9, 115.3, 55.8 | [7] |
| IR (cm⁻¹) | 3005, 2965, 2835, 2745, 1680, 1595, 1575, 1495, 1440, 1230, 1195, 1150, 1100, 1085 | [7] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Characterization of 4-(4-Methoxyphenoxy)benzaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of derivatives of 4-(4-methoxyphenoxy)benzaldehyde. This versatile scaffold serves as a valuable starting material for the development of novel compounds with potential therapeutic applications, particularly in the fields of oncology and microbiology.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 78725-47-0 | [1] |
| Appearance | Pale yellow crystals | [2] |
| Melting Point | Not explicitly stated, but synthesized as solid crystals | [2] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol (B145695) | [1][2] |
Synthesis Protocols
The aldehyde functionality of this compound makes it an excellent electrophile for the synthesis of a wide array of derivatives. Key reaction types include nucleophilic aromatic substitution to form the parent compound, and subsequent condensation reactions to generate chalcones, Schiff bases, and hydrazones.
Synthesis of the Parent Compound: this compound
This protocol describes a nucleophilic aromatic substitution reaction.[2]
Reaction Scheme:
Materials:
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
n-Heptane
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a suitable reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.
-
Heat the reaction mixture to 140°C (413 K) and stir for 45 minutes.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract three times with ethyl acetate.[2]
-
Combine the organic layers and wash five times with saturated aqueous sodium chloride solution to remove residual DMSO.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from n-heptane to yield pale yellow crystals of this compound.[2]
Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of an acetophenone (B1666503) with this compound.
Reaction Scheme:
Materials:
-
This compound
-
A substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in a minimal amount of 95% ethanol in a round-bottom flask with stirring.
-
Prepare a solution of NaOH or KOH (2.0 eq) in water and add it dropwise to the stirred solution of the reactants at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated crude chalcone by vacuum filtration and wash the solid with cold water.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified crystals and determine the yield and melting point.
Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between an amine and this compound.
Reaction Scheme:
Materials:
-
This compound
-
A substituted aniline (B41778) (e.g., 4-methoxyaniline)
-
Methanol (B129727) or Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted aniline (1.0 eq) in methanol or ethanol in a round-bottom flask.[1]
-
Reflux the reaction mixture for one hour.[1]
-
Cool the mixture to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the product with cold ethanol and dry it in a desiccator.[1]
Synthesis of Hydrazone Derivatives
This protocol details the condensation of a hydrazide with this compound.
Reaction Scheme:
Materials:
-
This compound
-
A substituted benzohydrazide (B10538) (e.g., 4-methoxybenzohydrazide)
-
Ethanol
Procedure:
-
Dissolve the substituted benzohydrazide (1.0 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Reflux the mixture for 3-4 hours.
-
After cooling, the solid product that precipitates is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to give the pure hydrazone.
Spectroscopic Characterization Data
The synthesized derivatives can be characterized using various spectroscopic techniques. Below are representative data for a chalcone derivative.
Example: (E)-1-(4-methoxyphenyl)-3-(4-(4-methoxyphenoxy)phenyl)prop-2-en-1-one
| Technique | Data |
| ¹H NMR (CDCl₃, δ ppm) | 3.86 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃), 6.86 (d, 2H, Ar-H), 7.07 (d, 2H, Ar-H), 7.66 (d, 1H, H-α), 7.75 (d, 1H, H-β), 7.73 (d, 2H, Ar-H), 8.14 (d, 2H, Ar-H).[3] |
| ¹³C NMR (CDCl₃, δ ppm) | 55.57 (-OCH₃), 55.60 (-OCH₃), 113.99, 115.84, 118.44 (C-α), 125.98, 130.77, 130.82, 130.95, 143.70 (C-β), 160.01, 163.04, 187.28 (C=O).[3] |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1650 (C=O, conjugated ketone), ~1600 (C=C, aromatic and vinylic), ~1250 (C-O, ether).[4] |
Biological Activities of this compound Derivatives
Derivatives of this compound have shown promising biological activities, particularly as anticancer and antimicrobial agents.
Anticancer Activity
Chalcones derived from this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | (E)-1-(4-methoxyphenyl)-3-(4-(4-methoxyphenoxy)phenyl)prop-2-en-1-one | HepG2 (Liver) | Data not available for this specific compound, but related methoxylated chalcones show high activity. | [5] |
| Chalcone | (E)-1-(2,4,6-trimethoxyphenyl)-3-(5-bromopyridin-2-yl)prop-2-en-1-one (B3) | Hela (Cervical) | 3.204 | [6] |
| Chalcone | (E)-1-(2,4,6-trimethoxyphenyl)-3-(5-bromopyridin-2-yl)prop-2-en-1-one (B3) | MCF-7 (Breast) | 3.849 | [6] |
| Chalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | High cytotoxicity reported | [7] |
Antimicrobial Activity
Schiff bases and their metal complexes derived from this compound have been evaluated for their antimicrobial properties.
| Derivative Class | Compound | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition) | Reference |
| Schiff Base | Derivative of anisaldehyde and para-aminophenol (PC2) | Escherichia coli | MIC: 250 µg/mL | [8] |
| Schiff Base Metal Complex | Copper(II) complex with a Schiff base from 2-hydroxy-4-methoxybenzaldehyde | Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Candida albicans | Showed better activity than the free ligand | [9] |
| Methoxy (B1213986) Benzoin (B196080) Derivative | Compound 4 | E. coli, Y. pseudotuberculosis, M. smegmatis, C. albicans | MIC: 41-82 µg/mL | [6][10] |
Other Biological Activities
Derivatives have also been investigated for other potential therapeutic applications.
| Derivative Class | Activity | Key Findings | Reference |
| Hydrazone | Antiglycation | Several 4-methoxybenzoylhydrazones showed potent antiglycation activity, with some exceeding the standard, rutin. | [11] |
| Benzoin/Benzil/Stilbenoid | Enzyme Inhibition | Methoxy-substituted derivatives showed inhibitory activity against α-amylase, α-glucosidase, tyrosinase, and cholinesterases. | [6][10] |
| Benzoin/Benzil/Stilbenoid | Antioxidant | Methoxy benzoin derivatives were found to be effective antioxidants. | [6][10] |
Mechanisms of Action and Signaling Pathways
A significant mechanism of action for the anticancer activity of chalcone derivatives of this compound is the inhibition of tubulin polymerization.[10][12]
Inhibition of Tubulin Polymerization
Caption: Inhibition of Tubulin Polymerization by this compound Derivatives.
This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately triggers programmed cell death (apoptosis) through a process known as mitotic catastrophe.[12][13] This mechanism is a validated and effective strategy in cancer chemotherapy.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: Workflow for Derivative Synthesis and Evaluation.
Conclusion
This compound is a readily accessible and highly versatile scaffold for the synthesis of a diverse range of derivatives with significant potential in drug discovery and development. The straightforward synthetic routes to chalcones, Schiff bases, and hydrazones, coupled with their potent biological activities, make this class of compounds a rich area for further investigation. The data and protocols presented herein provide a solid foundation for researchers to explore the therapeutic potential of these promising molecules.
References
- 1. This compound | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. periodicos.ufms.br [periodicos.ufms.br]
- 9. basjsci.edu.iq [basjsci.edu.iq]
- 10. acgpubs.org [acgpubs.org]
- 11. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyphenoxy)benzaldehyde is a valuable intermediate in the synthesis of various organic molecules of interest in medicinal chemistry and materials science. Its diaryl ether linkage is a common motif in biologically active compounds. This application note provides a detailed experimental procedure for the synthesis of this compound through a nucleophilic aromatic substitution (SNAr) reaction. The described protocol is robust, high-yielding, and can be completed within a standard laboratory period, making it an efficient method for obtaining this key building block. The reaction involves the coupling of 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol (B1676288) in the presence of a base.[1][2][3][4]
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion, generated in situ from 4-methoxyphenol and potassium carbonate, attacks the electron-deficient aromatic ring of 4-fluorobenzaldehyde at the carbon atom bearing the fluorine atom. The fluoride (B91410) ion is subsequently displaced, forming the desired diaryl ether.
Overall Reaction:
4-Fluorobenzaldehyde + 4-Methoxyphenol --(K₂CO₃, DMSO, Heat)--> this compound
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | [5] |
| Molecular Weight | 228.24 g/mol | [5] |
| Appearance | Pale yellow to colorless crystals | [2][3] |
| Melting Point | 58-62 °C | |
| Purity (Assay) | 97% | |
| Yield (Crude) | 52% (average) | [6] |
| Yield (Purified) | Up to 96% | [3][4] |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Fluorobenzaldehyde (C₇H₅FO, M=124.11 g/mol )
-
4-Methoxyphenol (C₇H₈O₂, M=124.14 g/mol )
-
Potassium Carbonate (K₂CO₃, M=138.21 g/mol ), anhydrous
-
Dimethyl Sulfoxide (B87167) (DMSO), anhydrous
-
Deionized Water
-
n-Heptane
-
Ethyl Acetate (B1210297)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorobenzaldehyde (2.01 mmol, 250 mg), 4-methoxyphenol (2.01 mmol, 250 mg), and potassium carbonate (3.98 mmol, 550 mg).[3][4]
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (2 mL) to the flask.[3][4][6]
-
Reaction: Heat the reaction mixture to 140 °C (413 K) using a heating mantle or oil bath and stir vigorously for 30-45 minutes.[3][4][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation (Precipitation Method):
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Add deionized water (6 mL) to the reaction mixture and stir thoroughly. A light brown solid should precipitate.[6]
-
Collect the crude product by vacuum filtration and wash with deionized water.
-
Dry the solid on filter paper.[6]
-
-
Work-up and Isolation (Extraction Method):
-
After cooling, dilute the reaction mixture with water (6 mL) and stir for 30 minutes.[3][4]
-
Transfer the suspension to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution (5 x 10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a light brown viscous oil.[3]
-
-
Purification (Recrystallization):
-
Method A: Suspend the crude solid in heptane (B126788) (1 mL) and add dichloromethane (2 mL) to dissolve the solid. Allow the solvent to evaporate slowly in a fume hood overnight. Crystals will form on the sides of the vessel. Wash the crystals with cold 95% ethanol (B145695) and dry.[6]
-
Method B: Dissolve the crude product (light brown oil) in dichloromethane (2 mL) and transfer to a wide-necked flask. Add n-heptane (1 mL) and allow the solvent to evaporate over several days to form large pale yellow crystals. Wash the crystals with n-heptane (1 mL) and dry in vacuo to yield the final product. A yield of up to 96% can be achieved with this method.[3][4]
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The reported melting point is in the range of 58-62 °C.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. This compound | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Use of 4-(4-Methoxyphenoxy)benzaldehyde in the synthesis of heterocyclic compounds
An in-depth exploration of the synthetic utility of 4-(4-methoxyphenoxy)benzaldehyde reveals its role as a valuable precursor in the construction of diverse heterocyclic frameworks. Primarily, it serves as a key building block for the synthesis of chalcones, which are versatile intermediates for creating a variety of biologically significant heterocycles, including pyrimidines and pyrazoles. The methodologies detailed herein provide robust protocols for researchers engaged in medicinal chemistry and drug development.
Protocol 1: Synthesis of this compound
The synthesis of the title compound is efficiently achieved through a nucleophilic aromatic substitution reaction between 4-methoxyphenol (B1676288) and 4-fluorobenzaldehyde (B137897).[1][2]
Caption: Synthesis of this compound.
Experimental Protocol:
-
In a glass test tube, suspend 4-fluorobenzaldehyde (2.01 mmol), 4-methoxyphenol (2.01 mmol), and potassium carbonate (3.98 mmol) in dimethyl sulfoxide (B87167) (DMSO, 2 ml).[1][2]
-
Heat the reaction mixture to 413 K (140 °C) and stir at this temperature for 45 minutes.[1][2]
-
After the starting materials are consumed (monitored by TLC), cool the suspension to room temperature.[2]
-
Dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3x).[2][3]
-
Wash the combined organic phases with a saturated aqueous sodium chloride solution (5x) to remove DMSO and dry over MgSO₄.[2][3]
-
Remove the solvent under reduced pressure. The resulting oil can be crystallized from a dichloromethane/n-heptane mixture.[1][2]
Table 1: Reaction Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| Yield | 96% | [1][3] |
| Appearance | Pale yellow to colorless crystals | [1] |
| Melting Point | Not specified |
Protocol 2: General Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde (in this case, this compound) and an acetophenone (B1666503) derivative.[4][5][6]
Caption: Claisen-Schmidt condensation to form chalcones.
Experimental Protocol:
-
Dissolve equimolar amounts of this compound and a substituted acetophenone in ethanol.[7]
-
Slowly add an aqueous or ethanolic solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to the mixture.[7][8]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.[7]
-
Once the reaction is complete, pour the mixture into crushed ice.[4]
-
Filter the solid product, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure chalcone.[4][7]
Table 2: Representative Data for Chalcone Synthesis
| Parameter | Chalcone from Acetophenone | Chalcone from 4-Methoxyacetophenone | Reference |
| Reactants | This compound, Acetophenone | This compound, 4-Methoxyacetophenone | [5][7] |
| Catalyst | NaOH or KOH | KOH | [5][7] |
| Solvent | Ethanol | Methanol | [5][7] |
| Reaction Time | 2-4 hours | 2 hours | [5][7] |
| Yield | Good to Excellent (Typical) | Moderate to Good (Typical) | [9] |
Application Note 1: Synthesis of Pyrimidine (B1678525) Derivatives
Chalcones serve as excellent precursors for pyrimidine synthesis. The α,β-unsaturated ketone system readily undergoes cyclocondensation with reagents like urea, thiourea, or guanidine (B92328) to form the pyrimidine ring, a core structure in many pharmaceuticals.[4][10]
Caption: Synthesis of pyrimidines from a chalcone intermediate.
Experimental Protocol (Using Guanidine):
-
Dissolve the chalcone derived from this compound (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol (25 ml).[10]
-
Add a solution of KOH (5 ml) and reflux the mixture for 10 hours.[10]
-
Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into crushed ice.[10]
-
The resulting solid product is filtered, washed with water, dried, and recrystallized from ethanol to yield the 2-aminopyrimidine (B69317) derivative.[10]
Table 3: Reaction Data for Pyrimidine Synthesis
| Parameter | Value | Reference |
| Chalcone Source | From this compound | N/A |
| Cyclizing Agent | Guanidine Hydrochloride | [10] |
| Base/Solvent | KOH / Ethanol | [10] |
| Condition | Reflux | [10] |
| Reaction Time | 10 hours | [10] |
| Product Class | 2-Aminopyrimidine derivative | [10] |
| Yield | Good (Typical) | [10] |
Application Note 2: Synthesis of Pyrazole (B372694) Derivatives
Pyrazoles, another class of heterocycles with significant pharmacological applications, can be readily synthesized from chalcones. The reaction involves the condensation of the chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives.[11]
Caption: Synthesis of pyrazoles from a chalcone intermediate.
Experimental Protocol:
-
To a solution of the chalcone (derived from this compound) in glacial acetic acid, add an excess of hydrazine hydrate.[11]
-
Reflux the reaction mixture for a specified time, typically several hours, while monitoring for completion via TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyrazole derivative.[11]
Table 4: Reaction Data for Pyrazole Synthesis
| Parameter | Value | Reference |
| Chalcone Source | From this compound | N/A |
| Cyclizing Agent | Hydrazine Hydrate | [11] |
| Solvent/Catalyst | Glacial Acetic Acid | [11] |
| Condition | Reflux | [11] |
| Product Class | Pyrazole derivative | [11] |
| Yield | Good to Excellent (Typical) | [9] |
References
- 1. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. tsijournals.com [tsijournals.com]
- 8. scispace.com [scispace.com]
- 9. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Dyes Potentially Derived from 4-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyphenoxy)benzaldehyde is a versatile chemical intermediate with potential applications in the synthesis of novel fluorescent dyes. Its structure, featuring a reactive aldehyde group and a methoxy-substituted phenoxy moiety, provides a scaffold for the creation of various classes of fluorophores, including chalcones, styryl dyes, and Schiff bases. These dyes are of significant interest in biomedical research and drug development for their potential use in cellular imaging, as molecular probes, and in diagnostics.
Potential Dye Classes and Their Photophysical Properties
The aldehyde functional group of this compound is a key feature for the synthesis of various dye scaffolds through condensation reactions.
-
Chalcones: These dyes are α,β-unsaturated ketones formed by the Claisen-Schmidt condensation of an aldehyde and an acetophenone (B1666503). Chalcones derived from this compound are expected to exhibit fluorescence in the visible region, with their spectral properties being sensitive to the substitution pattern on the acetophenone moiety and the solvent environment.
-
Styryl Dyes: Knoevenagel condensation of this compound with compounds containing active methylene (B1212753) groups can yield styryl dyes. These dyes are known for their strong fluorescence and solvatochromic behavior, making them suitable as environmental probes.
-
Schiff Bases: The reaction of this compound with primary amines leads to the formation of Schiff bases. These compounds can act as "turn-on" fluorescent probes for the detection of metal ions or changes in pH, where the coordination or reaction with the analyte enhances the fluorescence emission.
Data Presentation: Representative Photophysical Properties
The following tables summarize representative photophysical data for chalcone, styryl, and Schiff base dyes analogous to those that could be derived from this compound. Note: This data is for illustrative purposes and does not represent experimentally determined values for dyes derived from the specified aldehyde.
Table 1: Representative Photophysical Data of Analogous Chalcone Dyes
| Dye Structure (Analog) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| 4'-amino-chalcone | Toluene (B28343) | 390 | 480 | 90 | 0.65 |
| 4'-amino-chalcone | Acetonitrile | 395 | 520 | 125 | 0.40 |
| 4'-hydroxy-chalcone | Methanol (B129727) | 350 | 450 | 100 | 0.25 |
| 4'-hydroxy-chalcone | Dichloromethane | 345 | 430 | 85 | 0.50 |
Table 2: Representative Photophysical Data of Analogous Styryl Dyes
| Dye Structure (Analog) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| Dicyanovinyl-styryl | Cyclohexane | 420 | 480 | 60 | 0.80 |
| Dicyanovinyl-styryl | Ethyl Acetate | 435 | 525 | 90 | 0.55 |
| Pyridinium-styryl | Water | 450 | 600 | 150 | 0.05 |
| Pyridinium-styryl | Methanol | 440 | 580 | 140 | 0.15 |
Table 3: Representative Photophysical Data of Analogous Schiff Base Probes
| Probe Structure (Analog) | Analyte | Solvent | λ_abs (nm) | λ_em (nm) | Fluorescence Enhancement |
| Salicylidene-aniline | Zn²⁺ | Ethanol (B145695) | 370 | 460 | ~50-fold |
| Naphthylidene-amine | Al³⁺ | Methanol | 380 | 485 | ~100-fold |
| Pyridoxal-amino acid | pH 5 -> 8 | Water | 390 | 500 | ~10-fold |
Experimental Protocols
The following are generalized protocols for the synthesis and photophysical characterization of dyes potentially derived from this compound.
General Synthesis of Chalcone Dyes via Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-aminoacetophenone, 4'-hydroxyacetophenone)
-
Ethanol or Methanol
-
Aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add an aqueous solution of NaOH or KOH dropwise to the mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
General Synthesis of Styryl Dyes via Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Toluene or Ethanol
-
Piperidine or another basic catalyst
-
Dean-Stark apparatus (for toluene)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in toluene or ethanol.
-
Add a catalytic amount of piperidine.
-
If using toluene, attach a Dean-Stark apparatus and reflux the mixture to remove water. If using ethanol, attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Synthesis of Schiff Base Probes
Materials:
-
This compound
-
Primary amine (e.g., aniline, ethylenediamine)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent or 0.5 equivalent for diamines) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Wash the product with a cold solvent and dry. Recrystallization may be performed for further purification if necessary.
Protocol for Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime measurements (optional)
Procedure:
-
Sample Preparation: Prepare stock solutions of the synthesized dyes in a high-purity solvent (e.g., spectroscopic grade ethanol, DMSO). Prepare a series of dilutions to determine the optimal concentration for absorption and emission measurements (typically in the micromolar range).
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the dye solution in a quartz cuvette (1 cm path length) over a relevant wavelength range (e.g., 250-700 nm).
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Emission Spectroscopy:
-
Excite the sample at its λ_abs.
-
Record the fluorescence emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination:
-
Measure the fluorescence quantum yield (Φ_f) relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard at the same excitation wavelength and under identical experimental conditions.
-
Calculate the quantum yield using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement (Optional):
-
Use a TCSPC system to measure the fluorescence decay profile.
-
Excite the sample with a pulsed light source (e.g., a laser diode).
-
Collect the fluorescence decay data and fit it to an exponential decay model to determine the fluorescence lifetime (τ).
-
Visualizations
Experimental Workflow for Dye Characterization
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of a novel fluorescent dye.
Caption: General workflow for the synthesis and characterization of fluorescent dyes.
Potential Signaling Pathway Investigation
Should these dyes prove effective as fluorescent probes, they could be employed to study various cellular signaling pathways. For instance, a probe that selectively binds to a specific enzyme or ion crucial for a signaling cascade could allow for real-time visualization of its activity. The diagram below illustrates a hypothetical signaling pathway where a custom dye could be used.
Caption: Hypothetical signaling pathway detectable by a custom fluorescent probe.
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(4-Methoxyphenoxy)benzaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-methoxyphenoxy)benzaldehyde. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the high-yield Nucleophilic Aromatic Substitution (SNAr) route.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reactants: Starting materials (4-fluorobenzaldehyde, 4-methoxyphenol) may be degraded or of poor quality. | 1. Quality Check: Verify the purity of your starting materials using techniques like NMR or GC-MS. Ensure 4-methoxyphenol (B1676288) has not oxidized (often indicated by a change in color). Use freshly opened or purified reagents if necessary. |
| 2. Insufficient Base: The base (e.g., potassium carbonate) is crucial for deprotonating the 4-methoxyphenol. | 2. Base Quality and Stoichiometry: Use anhydrous potassium carbonate and ensure it is finely ground to maximize surface area. Confirm that at least two equivalents of the base are used.[1][2][3][4] | |
| 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | 3. Temperature Control: Ensure the reaction mixture reaches and maintains the target temperature (e.g., 140 °C or 413 K).[1][2][3][4] Use an oil bath and a reliable thermometer for accurate temperature monitoring. | |
| 4. Solvent Issues: The solvent (e.g., DMSO) may contain water, which can interfere with the reaction. | 4. Anhydrous Solvent: Use a dry, high-purity solvent. Dimethyl sulfoxide (B87167) (DMSO) should be anhydrous. | |
| Formation of Significant Side Products | 1. Competing Reactions: At high temperatures, side reactions such as self-condensation of the aldehyde or decomposition of starting materials can occur. | 1. Optimized Reaction Time and Temperature: Monitor the reaction progress closely using TLC or GC-MS to avoid prolonged heating after the starting materials are consumed. Do not exceed the recommended reaction temperature. |
| 2. Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures. | 2. Inert Atmosphere: While not always necessary for this specific high-yield reaction, if oxidation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulties in Product Purification | 1. Persistent Impurities: Unreacted starting materials or side products may co-elute with the desired product during chromatography. | 1. Aqueous Work-up: A thorough aqueous work-up is essential to remove the base and the bulk of the DMSO.[1][4] Extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with brine is recommended.[1][4] |
| 2. Oily Product: The crude product may be an oil, making it difficult to handle and purify by crystallization. | 2. Crystallization Technique: The product can be crystallized from a solvent system like dichloromethane/n-heptane.[1] Slow evaporation of the solvent can promote the formation of crystals.[1] | |
| 3. Ineffective Chromatography: The chosen solvent system for column chromatography may not be providing adequate separation. | 3. Optimize Chromatography Conditions: Use a gradient elution system for column chromatography. A common starting point is a mixture of petroleum ether and ethyl acetate.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMSO is a highly efficient method, with reported yields of up to 96%.[1][2]
Q2: Can I use other aryl halides besides 4-fluorobenzaldehyde?
A2: Yes, other aryl halides can be used, but the reactivity generally follows the order F > Cl > Br > I for nucleophilic aromatic substitution. For less reactive halides like bromides or chlorides, alternative synthetic routes such as the Ullmann condensation or the Buchwald-Hartwig C-O coupling reaction might be more suitable, although these often require harsher conditions or specialized catalysts.[6][7]
Q3: What is the role of the base in the SNAr synthesis?
A3: The base, typically potassium carbonate, is essential for deprotonating the hydroxyl group of 4-methoxyphenol to form the more nucleophilic phenoxide anion. This anion then attacks the electron-deficient aromatic ring of 4-fluorobenzaldehyde.
Q4: My reaction has stalled and is not going to completion. What should I do?
A4: First, re-verify the reaction temperature and the quality and quantity of your reagents, especially the base. If these are in order, you could try adding a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to enhance the reaction rate, although this is not typically required for this specific synthesis.
Q5: Are there any safety precautions I should be aware of?
A5: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. DMSO can be absorbed through the skin, so avoid direct contact. Be cautious when heating the reaction mixture in an oil bath.
Experimental Protocols
Protocol 1: High-Yield Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from a literature procedure with a reported yield of 96%.[1][2][3][4]
Materials:
-
4-fluorobenzaldehyde
-
4-methoxyphenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Dichloromethane
-
n-heptane
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO (approximately 1 mL per mmol of the limiting reagent).
-
Heat the reaction mixture to 140 °C (413 K) and stir for 45 minutes.[1][2][3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and stir for 30 minutes.
-
Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash five times with brine to remove residual DMSO.[1][4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by crystallization from a dichloromethane/n-heptane mixture to yield this compound as a solid.[1]
Protocol 2: Buchwald-Hartwig C-O Coupling (Alternative Route)
The Buchwald-Hartwig reaction is a powerful alternative for diaryl ether synthesis, especially with less reactive aryl halides.[6][8][9]
Materials:
-
4-bromobenzaldehyde (or other aryl halide)
-
4-methoxyphenol
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), 4-methoxyphenol (1.2 eq), palladium catalyst (1-5 mol%), phosphine ligand (1-5 mol%), and base (1.5-2.0 eq) in a reaction vessel.
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the SNAr synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-(4-Methoxyphenoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(4-methoxyphenoxy)benzaldehyde from a reaction mixture.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low or No Yield of Crystalline Product After Recrystallization
| Potential Cause | Suggested Solution |
| Incorrect Recrystallization Solvent | The chosen solvent may be too good a solvent, preventing precipitation, or too poor, causing the product to "oil out." |
| Solution: Select a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when heated. Based on literature, a mixture of dichloromethane (B109758) and n-heptane is effective.[1][2] Alternative systems to explore include ethanol, or mixtures like ethyl acetate (B1210297)/hexane (B92381). | |
| Insufficient Concentration of the Crude Product | The solution may not be saturated enough for crystals to form upon cooling. |
| Solution: Carefully evaporate some of the solvent to increase the concentration of the product before cooling. | |
| Precipitation of Impurities Along with the Product | If the crude product is highly impure, impurities can inhibit crystallization or co-precipitate. |
| Solution: Consider a preliminary purification step, such as a quick filtration through a small plug of silica (B1680970) gel or treatment with activated carbon to remove colored impurities before recrystallization. | |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or an oil. |
| Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
Problem 2: Product Appears as an Oil, Not a Solid
| Potential Cause | Suggested Solution |
| Presence of Low-Melting Impurities | Unreacted starting materials or byproducts can depress the melting point of the product, causing it to remain an oil. |
| Solution: Attempt to purify a small amount of the oil by column chromatography to isolate the pure product and confirm its solid nature. The melting point of pure this compound is reported to be in the range of 58-62 °C. | |
| "Oiling Out" During Recrystallization | The product is coming out of solution above its melting point. |
| Solution: Add a small amount of the good solvent to the hot solution to ensure the product remains dissolved. Alternatively, use a higher boiling point solvent for recrystallization. |
Problem 3: Persistent Impurities Detected by TLC or NMR After Purification
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Unreacted starting materials (4-fluorobenzaldehyde and 4-methoxyphenol) remain. |
| Solution: If recrystallization is ineffective, column chromatography is recommended for separating the product from the starting materials due to their different polarities. | |
| Formation of Side Products | In Ullmann-type syntheses, homocoupling of the aryl halide or the phenol (B47542) can occur. In nucleophilic aromatic substitution, other side reactions may be possible. |
| Solution: Column chromatography is the most effective method for separating structurally similar byproducts. A gradient elution may be necessary for optimal separation. | |
| Ineffective Washing During Workup | Residual reagents, such as the base (e.g., potassium carbonate) or solvent (e.g., DMSO), may be present. |
| Solution: Ensure thorough washing of the organic layer with water and brine during the extraction phase to remove inorganic salts and water-soluble organic solvents.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the expected appearances and physical properties of pure this compound?
Pure this compound is typically a white to pale yellow crystalline solid.[1][2] Key physical properties are listed in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Melting Point | 58-62 °C |
| Appearance | White to pale yellow crystalline solid |
Q2: What are the common impurities I should expect in my reaction mixture?
The impurities will depend on the synthetic route.
-
For Nucleophilic Aromatic Substitution (from 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol):
-
Unreacted 4-fluorobenzaldehyde
-
Unreacted 4-methoxyphenol (B1676288)
-
Residual base (e.g., K₂CO₃)
-
Residual high-boiling solvent (e.g., DMSO)
-
-
For Ullmann Condensation (from a 4-halobenzaldehyde and 4-methoxyphenol):
-
Unreacted 4-halobenzaldehyde
-
Unreacted 4-methoxyphenol
-
Homocoupled byproduct from the 4-halobenzaldehyde (4,4'-biphenyldicarboxaldehyde)
-
Homocoupled byproduct from 4-methoxyphenol
-
Hydrodehalogenated benzaldehyde (B42025) (benzaldehyde)
-
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an effective technique. The product, this compound, is more non-polar than the starting material 4-methoxyphenol but likely has a different polarity than 4-fluorobenzaldehyde. A suitable eluent system for TLC would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A good starting point is a 4:1 to 1:1 mixture of hexane:ethyl acetate. Spots can be visualized under a UV lamp.
Q4: What is a good solvent system for column chromatography?
A gradient elution is often effective. Start with a non-polar eluent to wash out non-polar impurities, then gradually increase the polarity to elute the product, and finally, use a more polar eluent to remove highly polar impurities.
| Eluent System | Polarity | Typical Compounds Eluted |
| 100% Hexane or Petroleum Ether | Low | Non-polar byproducts, unreacted 4-fluorobenzaldehyde |
| 5-20% Ethyl Acetate in Hexane | Medium | This compound (Product) |
| 30-50% Ethyl Acetate in Hexane | High | Unreacted 4-methoxyphenol, highly polar byproducts |
Q5: The crude product is a dark brown oil. What should I do?
A dark color indicates the presence of impurities, possibly polymeric byproducts. Before attempting recrystallization, it is advisable to perform a column chromatography purification to remove the majority of the colored impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a literature procedure for the purification of this compound synthesized via nucleophilic aromatic substitution.[1][2]
-
Dissolution: Dissolve the crude, oily product in a minimal amount of dichloromethane at room temperature in a suitable flask.
-
Addition of Anti-Solvent: Slowly add n-heptane to the solution until it becomes slightly cloudy.
-
Heating: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature. Crystals should start to form. For maximum yield, subsequently cool the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.[1][2]
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexane or 95:5 hexane:ethyl acetate) to remove non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the this compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-methoxyphenoxy)benzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route: the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol (B1676288).
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can arise from several factors, primarily competing side reactions and suboptimal reaction conditions.
Potential Causes:
-
Side Reactions: The most prevalent side reactions are C-alkylation of the 4-methoxyphenoxide and reactions involving impurities. Instead of the desired O-alkylation to form the ether linkage, the 4-fluorobenzaldehyde may react at a carbon atom on the aromatic ring of 4-methoxyphenol.[1][2]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing.
-
Decomposition of Starting Materials or Product: The aldehyde functional group can be sensitive to overly harsh conditions, such as high temperatures or strongly basic environments, leading to decomposition or polymerization.
-
Loss of Product During Workup and Purification: The product may be lost during extraction, washing, or crystallization steps.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] | Stronger bases like sodium hydride (NaH) can promote side reactions. Carbonates are generally sufficient to deprotonate the phenol (B47542) without being overly reactive. |
| Solvent | Use a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[2] | These solvents effectively solvate the cation of the phenoxide salt, increasing the nucleophilicity of the phenoxide oxygen and favoring the desired SNAr reaction.[2] |
| Temperature | Maintain a consistent and appropriate reaction temperature. For the reaction between 4-fluorobenzaldehyde and 4-methoxyphenol, a temperature of around 140°C has been shown to be effective.[4] | Excessively high temperatures can lead to decomposition and the formation of byproducts.[5] |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. | This will help determine the optimal reaction time and prevent unnecessary heating that could lead to side product formation. |
| Purification | Carefully perform the aqueous workup to remove the solvent (e.g., DMSO) and inorganic salts. Recrystallization from a suitable solvent system, such as n-heptane, can be effective for obtaining a pure product.[6] | Improper purification can lead to significant product loss. |
Q2: I have isolated my product, but it is impure. What are the likely impurities and how can I remove them?
The presence of impurities is often indicated by a lower than expected melting point and can be confirmed by analytical techniques such as NMR or LC-MS.
Likely Impurities:
-
Unreacted Starting Materials: 4-fluorobenzaldehyde and 4-methoxyphenol may remain if the reaction did not go to completion.
-
C-Alkylated Byproduct: This is a common isomer where the benzaldehyde (B42025) moiety is attached to a carbon of the methoxyphenol ring instead of the oxygen.[7][8]
-
Products from Other Side Reactions: Depending on the specific conditions, other minor byproducts may form.
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from isomers and unreacted starting materials. A solvent system of petroleum ether and ethyl acetate (B1210297) is often used.
-
Recrystallization: This is a good method for removing minor impurities if the product is a solid. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. For this compound, recrystallization from n-heptane has been reported to yield high-purity crystals.[6]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
There are two primary methods for forming the diaryl ether bond in this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used and efficient method, often considered a variation of the Williamson ether synthesis. It involves the reaction of an activated aryl halide (like 4-fluorobenzaldehyde) with a phenoxide (like 4-methoxyphenoxide). The fluorine atom in 4-fluorobenzaldehyde is activated towards nucleophilic attack by the electron-withdrawing aldehyde group.[6][9]
-
Ullmann Condensation: This is a classical method for forming diaryl ethers, which involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base.[5][10] Traditional Ullmann conditions are often harsh, requiring high temperatures (150-210 °C) and stoichiometric amounts of copper.[5] Modern modifications use soluble copper catalysts and ligands to achieve the transformation under milder conditions.[11]
Q2: What are the common side reactions in the synthesis of this compound?
The primary side reactions depend on the synthetic route chosen.
-
For SNAr (Williamson-type) Synthesis:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen atom (O-alkylation, desired) or through the aromatic ring (C-alkylation, undesired).[2][12] The choice of solvent can influence the O/C alkylation ratio.[8]
-
Elimination: While less common with aryl halides, if an alkyl halide were used instead of an aryl halide, elimination to form an alkene could compete with substitution, especially with secondary or tertiary alkyl halides.[12][13]
-
-
For Ullmann Condensation:
-
Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene, leading to the formation of benzaldehyde as a byproduct.
-
Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.
-
Other Byproducts: The high temperatures and reactive nature of the Ullmann condensation can lead to a variety of other, often difficult to characterize, byproducts.[14]
-
Q3: Which synthetic method is generally preferred for the synthesis of this compound?
For the synthesis of this compound, the SNAr approach using 4-fluorobenzaldehyde and 4-methoxyphenol is generally preferred due to:
-
Milder Reaction Conditions: SNAr reactions can often be carried out at lower temperatures than traditional Ullmann condensations.[4]
-
Higher Yields and Purity: The SNAr reaction is often cleaner, leading to higher yields of the desired product with fewer side reactions. A yield of 96% has been reported for this specific synthesis.[6]
-
Avoidance of Copper: The SNAr reaction does not require a metal catalyst, which simplifies purification and avoids concerns about residual metal contamination in the final product.
Experimental Protocols
Detailed Methodology for the SNAr Synthesis of this compound [6]
Materials:
-
4-Fluorobenzaldehyde
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
n-Heptane
-
Saturated aqueous Sodium Chloride (brine)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.
-
Heat the reaction mixture to approximately 140 °C and stir for 45 minutes, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash five times with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from n-heptane to yield pure this compound.
Data Presentation
Comparison of Synthetic Routes
| Parameter | SNAr (4-fluorobenzaldehyde) | Ullmann Condensation |
| Key Reactants | 4-Fluorobenzaldehyde, 4-Methoxyphenol | An aryl halide (e.g., 4-bromobenzaldehyde), 4-Methoxyphenol |
| Catalyst | None required | Copper (e.g., CuI, Cu₂O)[5] |
| Typical Temperature | ~140 °C[4] | 150 - 210 °C (traditional)[5] |
| Reported Yield | High (e.g., 96%)[6] | Variable, often moderate to good |
| Key Advantages | Milder conditions, higher yield, no metal catalyst | Broader substrate scope in some cases |
| Key Disadvantages | Requires an activated aryl halide | Harsh conditions, potential for metal contamination |
Visualizations
Caption: Main synthetic pathway for this compound via SNAr.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
Troubleshooting product precipitation in 4-(4-Methoxyphenoxy)benzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-methoxyphenoxy)benzaldehyde. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on product precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two primary methods for synthesizing this compound are the Nucleophilic Aromatic Substitution (SNAr) reaction and the Ullmann Condensation.
-
Nucleophilic Aromatic Substitution (SNAr): This is a common and often high-yielding method. It typically involves the reaction of an activated aryl halide, such as 4-fluorobenzaldehyde (B137897), with a nucleophile, in this case, 4-methoxyphenol, in the presence of a base.[1][2][3][4][5]
-
Ullmann Condensation: This is a classical method for forming diaryl ethers, which involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542) in the presence of a base.[2] While effective, this method often requires higher temperatures than the SNAr approach.
Q2: My reaction is complete, but the product does not precipitate upon adding water. What should I do?
A2: This is a known issue with some literature protocols for this synthesis.[3][4][5] Instead of relying on precipitation by water, a modified workup procedure is recommended. This involves a general aqueous work-up with an organic solvent extraction (e.g., with ethyl acetate) followed by washing the combined organic phases with brine to remove the high-boiling point solvent (like DMSO). The product can then be isolated by removing the solvent under reduced pressure.[3][4][5]
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: n-Heptane has been successfully used for the recrystallization of this compound. Slow evaporation of an n-heptane solution can yield clear, colorless crystals.[1][2][3][4][5]
Troubleshooting Guide: Product Precipitation Issues
Problem: Premature Precipitation of Reactants or Intermediates
| Possible Cause | Suggested Solution |
| Low solubility of reactants in the chosen solvent. | Ensure the chosen solvent can dissolve all reactants at the reaction temperature. For the synthesis of this compound, polar aprotic solvents like DMSO or DMF are commonly used.[1][2][3][4][5][6] |
| The salt of the phenoxide is insoluble. | If using a strong base to form the phenoxide in situ, ensure that the resulting salt is soluble in the reaction medium. If not, consider a different base or solvent system. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for dissolution. The reaction is typically conducted at elevated temperatures (e.g., 140°C or 413 K).[1][2][3][4][5] |
Problem: Product Oiling Out Instead of Precipitating as a Solid
| Possible Cause | Suggested Solution |
| Presence of impurities. | Impurities can lower the melting point of the product, causing it to separate as an oil. Ensure the purity of your starting materials. Consider purifying the crude product by column chromatography before crystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling promotes the formation of well-defined crystals. |
| Inappropriate solvent for precipitation/crystallization. | The product may be too soluble in the solvent from which precipitation is being attempted. If adding an anti-solvent, ensure it is miscible with the reaction solvent and that the product has low solubility in the resulting solvent mixture. For purification, n-heptane is a good choice for recrystallization.[1][2][3][4][5] |
Problem: Low Yield of Precipitated Product
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup. Williamson ether syntheses can take from 1 to 8 hours to complete.[7] |
| Side reactions consuming starting materials. | The primary side reaction in Williamson ether synthesis is E2 elimination, which is favored with sterically hindered alkyl halides and at higher temperatures.[7] In the case of phenoxides, C-alkylation can also occur.[6] Use of an activated aryl halide like 4-fluorobenzaldehyde minimizes the risk of elimination. |
| Product is too soluble in the workup/precipitation solvent. | As noted, direct precipitation with water may not be effective.[3][4][5] An extractive workup is recommended to ensure all the product is transferred to the organic phase before isolation. |
| Insufficient amount of anti-solvent added. | If inducing precipitation with an anti-solvent, add it gradually until the solution becomes cloudy, then allow it to stand. |
Data Presentation
Table 1: Reactant and Product Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | -10 |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 53-55 |
| This compound | C₁₄H₁₂O₃ | 228.24 | 58-62[8] |
Table 2: Solubility of 4-Methoxyphenol in Various Solvents
| Solvent | Solubility |
| Acetone | Soluble[9] |
| Benzene | Soluble[1][9] |
| Carbon Tetrachloride | Soluble[1][9] |
| Chloroform | Soluble |
| Ethanol | Very Soluble[1][9] |
| Ether | Very Soluble[1][9] |
| Ethyl Acetate | Soluble[9] |
| Water | Limited Solubility[7] |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution [1][3][4][5]
This protocol is adapted from a published procedure that addresses the failure of product precipitation with a standard water quench.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
4-Methoxyphenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
n-Heptane
-
Saturated aqueous Sodium Chloride (brine)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 4-fluorobenzaldehyde, 4-methoxyphenol, and potassium carbonate.
-
Add DMSO (approximately 1 mL per mmol of the limiting reagent).
-
Heat the reaction mixture to 140 °C (413 K) and stir for 45 minutes, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash five times with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a light brown viscous oil.
Purification (Recrystallization):
-
Dissolve the crude oil in a minimal amount of dichloromethane.
-
Add n-heptane to the solution.
-
Allow the solvent to evaporate slowly over several days. Crystals will form and coat the sides of the flask.
-
Wash the crystals with cold n-heptane and dry in vacuo to yield this compound as pale yellow crystals.
Visualizations
Caption: SNAr synthesis of this compound.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Key parameter relationships in the synthesis.
References
- 1. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound 97 78725-47-0 [sigmaaldrich.com]
- 9. 4-Methoxyphenol, 98+% | Fisher Scientific [fishersci.ca]
Removal of DMSO from 4-(4-Methoxyphenoxy)benzaldehyde reaction
Technical Support Center: Post-Reaction Purification
Troubleshooting and FAQs for the Removal of Dimethyl Sulfoxide (B87167) (DMSO) from 4-(4-Methoxyphenoxy)benzaldehyde Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of dimethyl sulfoxide (DMSO) following the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing DMSO from a reaction mixture?
A1: The most common methods for removing the high-boiling point solvent DMSO include:
-
Aqueous Extraction: This is often the simplest method, leveraging DMSO's high solubility in water.[1][2][3] The reaction mixture is diluted with water and extracted with an organic solvent immiscible with water.
-
Lyophilization (Freeze-Drying): This technique involves freezing the reaction mixture and then sublimating the solvents under vacuum.[2][4] It is particularly useful for heat-sensitive or water-soluble compounds.[1][4]
-
Chromatography: Column chromatography can effectively separate the desired compound from DMSO.[1][5] Both normal-phase and reversed-phase chromatography can be employed.
-
Evaporation under Reduced Pressure: Using a rotary evaporator with a high-vacuum pump can remove DMSO, although it often requires elevated temperatures due to DMSO's high boiling point (189°C).[4][6]
Q2: I've synthesized this compound in DMSO. What is the recommended procedure for workup and purification?
A2: A reliable method for the workup of this compound synthesized in DMSO involves aqueous extraction. A specific protocol has been successfully used, which includes diluting the reaction mixture with water, followed by extraction with ethyl acetate. The combined organic layers are then washed multiple times with a saturated aqueous sodium chloride solution (brine) to remove residual DMSO.[7][8]
Q3: My product, this compound, appears to be slightly soluble in water. Will I lose a significant amount of product during aqueous extraction?
A3: While this compound is an organic compound, some minimal loss due to solubility in the aqueous phase can occur, especially with multiple washes.[1] To minimize this, use a saturated brine solution for washing after the initial water dilution. The high salt concentration in brine reduces the solubility of organic compounds in the aqueous layer, driving your product into the organic phase.[2]
Q4: How many aqueous washes are necessary to effectively remove DMSO?
A4: The number of washes can vary. A general rule of thumb is to wash the organic layer with water multiple times. For example, for every 5 mL of DMSO, washing with five 10 mL portions of water is suggested.[1] In the synthesis of this compound, washing the combined organic phases five times with a saturated aqueous sodium chloride solution has been shown to be effective.[7][8]
Q5: Can I use a rotary evaporator to remove DMSO directly?
A5: While possible, directly removing DMSO with a standard rotary evaporator is challenging due to its high boiling point of 189°C.[4][6] This process requires high temperatures and a strong vacuum, which could potentially degrade thermally sensitive compounds.[4] It is also a slow process.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Residual DMSO detected in the final product after aqueous extraction. | Insufficient washing or inefficient partitioning. | Increase the number of aqueous or brine washes. A common recommendation is at least 3-4 washes.[3] Ensure vigorous mixing during extraction to maximize the surface area between the organic and aqueous phases. Using a larger volume of wash water can also be beneficial. |
| Product is water-soluble, making aqueous extraction difficult. | The polarity of the product leads to its partitioning into the aqueous layer along with the DMSO. | Consider lyophilization (freeze-drying).[1][2] Dilute the reaction mixture with water, freeze it, and then lyophilize to remove both water and DMSO.[9] Alternatively, solid-phase extraction (SPE) with a C18 cartridge can be effective. The compound binds to the C18 material while the DMSO is washed away with water. The product is then eluted with an organic solvent.[10][11] |
| Emulsion formation during extraction. | The presence of both polar and non-polar components can stabilize emulsions. | Add a small amount of brine to the separatory funnel, which can help to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Lyophilization is taking a very long time. | DMSO has a relatively low vapor pressure, making it slow to sublimate. | Ensure a deep vacuum is applied.[12] Adding a small amount of water to the sample before freezing can sometimes aid the process. Be aware that lyophilization of DMSO can be a lengthy process.[1][4] |
| The product is thermally unstable and cannot be heated. | High temperatures required for rotary evaporation of DMSO would lead to decomposition. | Aqueous extraction or lyophilization are the preferred methods for heat-sensitive compounds.[4] If chromatography is used, ensure the column conditions are suitable for the compound's stability. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for common DMSO removal methods.
| Method | Key Parameters | Advantages | Disadvantages |
| Aqueous Extraction | - Recommended wash ratio: For 5 mL of DMSO, use 5 x 10 mL of water.[1] - For this compound synthesis (2.01 mmol scale), the reaction mixture (2 mL DMSO) was diluted with 6 mL of water.[7][8] | - Simple and requires standard laboratory equipment. - Generally effective for non-polar to moderately polar compounds. | - Can be inefficient for water-soluble products.[1] - May require multiple extractions, leading to potential product loss.[6] - Can generate large volumes of aqueous waste. |
| Lyophilization | - DMSO freezing point: 18.5°C.[9] - Requires a high vacuum to be effective. | - Suitable for heat-sensitive and water-soluble compounds.[1][4] - Can provide a very pure product. | - Time-consuming.[4] - Requires specialized equipment (lyophilizer).[4] - DMSO can be aggressive towards acrylic components of some lyophilizers.[12] |
| Chromatography | - Column choice depends on product polarity. Normal-phase (e.g., silica (B1680970) gel) or reversed-phase (e.g., C18) can be used. | - Can provide high purity. - Can be adapted for a wide range of compounds. | - More complex than extraction. - Can be time-consuming and uses larger volumes of solvent. |
| Rotary Evaporation | - DMSO boiling point: 189°C.[4] - Requires high temperature and high vacuum for efficient removal. | - Can be effective for thermally stable compounds. | - High energy consumption. - Risk of thermal degradation of the product.[4] - Prone to bumping and sample loss.[4] |
Experimental Protocols
Protocol 1: Aqueous Extraction for Removal of DMSO from this compound
This protocol is adapted from the synthesis of this compound as described in the literature.[7][8]
Materials:
-
Reaction mixture containing this compound in DMSO.
-
Deionized water.
-
Ethyl acetate.
-
Saturated aqueous sodium chloride solution (brine).
-
Separatory funnel.
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Rotary evaporator.
Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with approximately three volumes of deionized water for every volume of DMSO used.
-
Transfer the diluted mixture to a separatory funnel.
-
Extract the aqueous mixture with three portions of ethyl acetate.
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic phase with five portions of saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Visualizations
Diagram 1: Workflow for Aqueous Extraction of DMSO
Caption: Workflow for removing DMSO via aqueous extraction.
Diagram 2: Decision Tree for DMSO Removal Method Selection
Caption: Decision tree for selecting a suitable DMSO removal method.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Strategies for Effective DMSO Removal in Research Laboratories | BioChromato-Boost Lab Efficiency with Cutting-Edge Products [biochromato.com]
- 5. reddit.com [reddit.com]
- 6. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. labconco.com [labconco.com]
Technical Support Center: Crystalline 4-(4-Methoxyphenoxy)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the purity of crystalline 4-(4-Methoxyphenoxy)benzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | My final product has a persistent yellow tint after recrystallization. How can I obtain colorless crystals? | The crude product may contain colored impurities from the synthesis, such as side-products from the Ullmann condensation. Residual solvent (e.g., DMSO) from the reaction can also contribute to discoloration. | 1. Recrystallization from n-heptane: This is a documented method for obtaining clear, colorless crystals.[1][2][3] Ensure slow cooling to allow for selective crystallization. 2. Charcoal Treatment: If discoloration persists, dissolve the crude product in a suitable hot solvent (e.g., a minimal amount of a polar solvent like ethyl acetate (B1210297) before adding n-heptane) and add a small amount of activated charcoal. Hot filter the solution to remove the charcoal and then proceed with the recrystallization. Be aware that excessive charcoal can reduce your yield.[4] 3. Thorough Washing: Ensure the crude product is thoroughly washed during the workup to remove residual DMSO. Multiple extractions with brine are recommended.[5] |
| PUR-002 | The purity of my product is low, even after recrystallization. What are the likely impurities and how can I remove them? | Likely impurities include unreacted starting materials (4-fluorobenzaldehyde and 4-methoxyphenol) and side-products. | 1. Optimize Recrystallization: Ensure you are using the minimum amount of hot solvent to dissolve the product. Using too much solvent will result in a lower yield and may not effectively remove impurities.[4] 2. Column Chromatography: If recrystallization is insufficient, column chromatography is a standard method for purifying organic compounds.[6][7] A silica (B1680970) gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from more or less polar impurities. 3. Aqueous Wash: An aqueous wash of the organic layer during workup can help remove unreacted 4-methoxyphenol. A dilute sodium bisulfite wash can be used to remove unreacted 4-fluorobenzaldehyde (B137897) by forming a water-soluble adduct.[8] |
| PUR-003 | My compound "oils out" during recrystallization instead of forming crystals. What should I do? | "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6] This can be caused by the boiling point of the solvent being too high or the solution being too concentrated. | 1. Use a Lower-Boiling Solvent System: If using a high-boiling solvent, switch to a lower-boiling alternative or a solvent mixture. 2. Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[4] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage crystal formation.[4] |
| PUR-004 | I am experiencing a low recovery yield after recrystallization. How can I improve it? | A low yield can result from using too much solvent, premature crystallization during a hot filtration step, or incomplete crystallization. | 1. Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Pre-heat Funnel: If performing a hot filtration, pre-heat the funnel to prevent the product from crystallizing on the filter paper. 3. Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently (e.g., in an ice bath) to maximize the precipitation of the product before filtration. 4. Recover from Mother Liquor: The filtrate (mother liquor) will contain some dissolved product. You can concentrate the mother liquor and perform a second recrystallization to recover more material. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound should be a clear, colorless crystalline solid.[1][2][3] The reported melting point is in the range of 58-62 °C.
Q2: What is the recommended solvent for recrystallizing this compound?
A2: n-Heptane has been successfully used to recrystallize this compound, yielding colorless crystals.[1][2][3]
Q3: What analytical techniques can I use to assess the purity of my product?
A3: Standard techniques for assessing the purity of organic compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the compound and detect proton- or carbon-containing impurities.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods can separate and quantify the desired compound and any impurities.[9][10][11]
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point.
Q4: What are the common impurities I might encounter in the synthesis of this compound via Ullmann condensation?
A4: Common impurities may include:
-
Unreacted starting materials: 4-fluorobenzaldehyde and 4-methoxyphenol.
-
Residual reaction solvent, such as Dimethyl sulfoxide (B87167) (DMSO).[1][5]
Experimental Protocol: Recrystallization from n-Heptane
This protocol describes the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
n-Heptane
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Buchner funnel and flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude, pale yellow this compound into an Erlenmeyer flask. Add a minimal amount of n-heptane.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of n-heptane until a clear solution is obtained at the boiling point. Avoid adding excess solvent.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed. For optimal crystallization, do not disturb the flask during this initial cooling phase.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the colorless crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold n-heptane to remove any remaining impurities from the mother liquor.[1][5]
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Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent/Solvent System | Suitability for this compound | Comments |
| n-Heptane | Highly Recommended | Documented to yield clear, colorless crystals upon slow evaporation or cooling.[1][2] |
| Ethanol (EtOH) | Potentially Suitable | A common solvent for recrystallization of many organic solids.[14] |
| n-Hexane/Acetone | Potentially Suitable | A good general-purpose solvent mixture for recrystallization.[14] |
| n-Hexane/Ethyl Acetate | Potentially Suitable | Another common solvent pair for recrystallization.[14] |
Visualizations
Caption: A workflow diagram for the purification and analysis of this compound.
References
- 1. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Analytical Method [keikaventures.com]
- 11. mdpi.com [mdpi.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their SNAr experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of an SNAr reaction?
A1: The Nucleophilic Aromatic Substitution (SNAr) reaction is a two-step addition-elimination process.[1][2] First, a nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group. This initial attack is typically the rate-determining step.[3][4] This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] In the second, faster step, the leaving group is eliminated, which restores the aromaticity of the ring to yield the final product.[1][4] For this mechanism to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][7][8][9] This positioning is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[2][6][9]
Q2: My SNAr reaction is showing low or no product yield. What are the common causes and how can I troubleshoot this?
A2: Low or no yield in an SNAr reaction can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the reactivity of your substrate, the nature of your nucleophile, and the reaction conditions.[8][10]
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Insufficiently Activated Aromatic Ring: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho or para to the leaving group is critical for activating the ring towards nucleophilic attack.[1][8][10] If your substrate lacks sufficient activation, the reaction will be sluggish. Consider using a more electron-deficient aromatic partner if possible.
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Poor Leaving Group: In SNAr reactions, the leaving group ability follows the trend F > Cl > Br > I.[8][10][11] This is contrary to Sₙ2 reactions because the electronegativity of the halogen is more important than its bond strength with carbon in the rate-determining addition step.[12] Fluorine's high electronegativity makes the ipso-carbon more electrophilic and accelerates the initial nucleophilic attack.[8][12] If you are using a less effective leaving group, consider switching to a fluoro-substituted analog if available.
-
Weak Nucleophile: The strength of the nucleophile is a key factor. If your nucleophile is too weak, the reaction may not proceed at a reasonable rate.[10] For instance, using an alkoxide is more effective than the corresponding alcohol.[10]
-
Suboptimal Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[8] If the reaction is performed at too low a temperature, the rate may be negligible.[10] Gradually increasing the temperature while monitoring the reaction progress can often improve the yield.[8]
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Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents are generally preferred as they can solvate the counter-ion of the nucleophile, making the nucleophile more "naked" and reactive.[8]
Q3: I'm observing multiple spots on my TLC, suggesting side reactions. What are the common side reactions in SNAr and how can they be minimized?
A3: The formation of side products is a common issue in SNAr reactions. Here are some likely causes and their solutions:
-
Di-substitution: If your aromatic substrate has more than one leaving group, you may observe double substitution. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[10]
-
Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, especially at elevated temperatures.[10] It is generally advisable to use a non-reactive, polar aprotic solvent.[10]
-
Hydrolysis: If your starting material or product is sensitive to water, hydrolysis can be a competing reaction. Ensuring anhydrous conditions by using dry solvents and an inert atmosphere can mitigate this issue.[10]
-
Reaction at other positions: In some cases, particularly with highly activated rings or strong nucleophiles, substitution at positions other than the one bearing the primary leaving group can occur. Careful control of stoichiometry and temperature can help to improve selectivity.
Troubleshooting Guides
Guide 1: Low Conversion or No Reaction
This guide provides a systematic approach to troubleshooting SNAr reactions with low or no conversion.
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low conversion in SNAr reactions.
Data Presentation
Table 1: Relative Reactivity of Leaving Groups in SNAr
The choice of leaving group significantly impacts the rate of SNAr reactions. The general trend is that more electronegative halogens are better leaving groups, which is the opposite of the trend observed in Sₙ1 and Sₙ2 reactions.[12]
| Leaving Group | Relative Rate | Rationale for Reactivity |
| -F | Highest | The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.[3][8][12] |
| -Cl | Intermediate | Less electronegative than fluorine, leading to a slower rate of nucleophilic attack.[3] |
| -Br | Intermediate | Similar in reactivity to chlorine.[3] |
| -I | Lowest | The least electronegative of the halogens, resulting in the slowest rate of nucleophilic attack.[3] |
Table 2: Common Solvents for SNAr Reactions
The solvent plays a critical role in SNAr reactions, primarily by solvating the species in solution. Polar aprotic solvents are generally the most effective.[8][13]
| Solvent Class | Examples | Effect on SNAr Reaction Rate |
| Polar Aprotic | DMSO, DMF, Acetonitrile, NMP | Significantly Increases Rate: These solvents effectively solvate the cation of the nucleophilic salt, leaving the anion "naked" and more nucleophilic. They do not hydrogen bond with the nucleophile, thus not reducing its reactivity.[5][8][13] |
| Polar Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Significantly Decreases Rate: These solvents can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its nucleophilicity, thereby slowing down the reaction.[8][13] They can also act as competing nucleophiles.[10] |
| Nonpolar Aprotic | Toluene, Hexane | Generally Low Rate: These solvents are typically poor choices as they do not effectively dissolve many of the ionic nucleophiles used in SNAr reactions. |
Experimental Protocols
General Protocol for a Small-Scale SNAr Reaction
This protocol provides a general methodology for performing a small-scale SNAr reaction, for example, the reaction between 1-chloro-2,4-dinitrobenzene (B32670) and a generic amine nucleophile.
Materials:
-
1-chloro-2,4-dinitrobenzene (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (1.5 eq)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle with a temperature controller
-
TLC plates and appropriate eluent for reaction monitoring
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 1-chloro-2,4-dinitrobenzene (1.0 eq) and the anhydrous polar aprotic solvent.
-
Addition of Nucleophile and Base: Add the amine nucleophile (1.1 eq) to the stirring solution, followed by the non-nucleophilic base (1.5 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Perform an aqueous work-up to remove inorganic salts and the polar solvent. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Logical Relationship for Solvent and Nucleophile Choice
Caption: The interplay between nucleophile strength and solvent choice for optimizing SNAr reaction rates.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 4-(4-methoxyphenoxy)benzaldehyde. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound, typically performed via a nucleophilic aromatic substitution (a variation of the Williamson ether synthesis or Ullmann condensation), can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can promote side reactions.
-
Inefficient Deprotonation: The base (e.g., potassium carbonate) may not be effectively deprotonating the 4-methoxyphenol (B1676288). Ensure the base is anhydrous and used in sufficient molar excess. For particularly stubborn reactions, a stronger base could be considered, but this may also increase byproduct formation.
-
Poor Solvent Quality: The use of wet or impure solvent (e.g., DMSO, DMF) can quench the phenoxide intermediate and hinder the reaction. Always use anhydrous, high-purity solvents.
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for the specific aryl halide used. While higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions. A careful optimization of the temperature is recommended.
-
Product Loss During Work-up: Significant amounts of the product may be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers. When performing recrystallization, carefully select the solvent system to maximize yield.
Q2: I am observing multiple spots on my TLC plate besides the product and starting materials. What are these byproducts?
The formation of byproducts is a common issue. Based on the reaction mechanism, several side reactions can occur:
-
C-Alkylation: The phenoxide of 4-methoxyphenol is an ambident nucleophile, meaning the 4-formylphenyl group can attach to the carbon atoms of the aromatic ring instead of the oxygen atom.[1][2][3] This results in the formation of positional isomers, which are often difficult to separate from the desired O-alkylated product.
-
Homocoupling of Aryl Halide: In Ullmann-type reactions, the 4-halobenzaldehyde can react with itself in the presence of the copper catalyst to form 4,4'-diformylbiphenyl.[4][5]
-
Oxidation of Benzaldehyde: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures and if air is not excluded from the reaction. This would result in the formation of 4-(4-methoxyphenoxy)benzoic acid.
-
Solvent Decomposition: At high temperatures, solvents like DMSO can decompose, leading to various sulfur-containing impurities.
Q3: How can I minimize the formation of the C-alkylated isomeric byproduct?
Minimizing C-alkylation is crucial for improving the purity of the final product. The choice of solvent and reaction conditions plays a significant role. Generally, polar aprotic solvents favor O-alkylation. To further suppress C-alkylation, you can try:
-
Lowering the Reaction Temperature: C-alkylation often has a higher activation energy than O-alkylation, so running the reaction at the lowest effective temperature can favor the desired product.
-
Choice of Base and Cation: The nature of the cation from the base can influence the O/C alkylation ratio. Experimenting with different bases (e.g., Cs₂CO₃ instead of K₂CO₃) might be beneficial.
Q4: The purification of my crude product by column chromatography is difficult, and the isomeric byproducts co-elute. What can I do?
Separating positional isomers can be challenging. If standard column chromatography is ineffective, consider the following:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating closely related isomers. The use of specialized columns, such as those with phenyl-based stationary phases, can enhance the separation of aromatic positional isomers through π-π interactions.[6][7][8]
-
Recrystallization: A carefully chosen solvent system for recrystallization can sometimes selectively crystallize the desired product, leaving the isomeric impurities in the mother liquor. This may require screening various solvents and solvent mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a nucleophilic aromatic substitution reaction, which falls under the category of Williamson ether synthesis or Ullmann condensation. This typically involves the reaction of a salt of 4-methoxyphenol (the nucleophile) with a 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde) in the presence of a base and often a copper catalyst, in a polar aprotic solvent like DMSO or DMF.[1][2][3][9]
Q2: Which analytical techniques are best for identifying and quantifying byproducts in this synthesis?
A combination of chromatographic and spectroscopic techniques is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating volatile components and providing mass spectral data for identification of byproducts.[10][11][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a diode-array detector (DAD) or a mass spectrometer (LC-MS), is excellent for separating less volatile compounds and positional isomers.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and can help in identifying the structure of isolated impurities.
Q3: What are the key safety precautions to consider during this synthesis?
-
Solvents: Polar aprotic solvents like DMSO and DMF are harmful. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like potassium carbonate are corrosive and irritants. Handle them with care.
-
Aryl Halides: Aryl halides can be irritating and harmful. Avoid inhalation and skin contact.
-
High Temperatures: The reaction is often heated. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against thermal burns.
Byproduct Analysis Data
The following table summarizes the potential byproducts in the synthesis of this compound, their likely origin, and recommended analytical methods for their detection.
| Byproduct/Impurity | Chemical Structure | Likely Origin | Recommended Analytical Method(s) |
| 4-Methoxyphenol | C₇H₈O₂ | Unreacted starting material | GC-MS, HPLC |
| 4-Halobenzaldehyde | C₇H₅FO / C₇H₅ClO | Unreacted starting material | GC-MS, HPLC |
| C-Alkylated Isomers | C₁₄H₁₂O₃ | Side reaction (alkylation on the aromatic ring)[1][2][3] | HPLC, LC-MS |
| 4,4'-Diformylbiphenyl | C₁₄H₁₀O₂ | Homocoupling of 4-halobenzaldehyde (Ullmann side reaction)[4][5] | GC-MS, HPLC |
| 4-(4-Methoxyphenoxy)benzoic acid | C₁₄H₁₂O₄ | Oxidation of the aldehyde product | HPLC, LC-MS |
Experimental Protocol: GC-MS Analysis of Byproducts
This protocol outlines a general method for the analysis of byproducts in a crude reaction mixture for the synthesis of this compound.
1. Sample Preparation: a. Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in water. b. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). c. Dry the organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate. d. Filter the dried extract. e. Dilute the sample to a suitable concentration (e.g., 1 mg/mL) with the same solvent used for extraction.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 10 minutes.
- Mass Spectrometer (if used):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis: a. Identify the peaks corresponding to the starting materials, product, and byproducts based on their retention times and mass spectra. b. Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification of unknown impurities. c. Quantify the relative amounts of each component by integrating the peak areas (assuming similar response factors for a preliminary analysis). For accurate quantification, calibration with authentic standards is required.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. welch-us.com [welch-us.com]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 13. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scalable synthesis of 4-(4-methoxyphenoxy)benzaldehyde. This document offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound via nucleophilic aromatic substitution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time, temperature, or inefficient mixing. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction temperature is maintained, as the nucleophilic aromatic substitution may require heating (e.g., up to 140°C in DMSO).[1][2][3]- On a larger scale, ensure adequate agitation to maintain a homogeneous mixture. |
| Base Inactivity: The base (e.g., potassium carbonate) may be old, hydrated, or of insufficient quantity. | - Use freshly dried, finely powdered potassium carbonate.- Ensure at least two equivalents of the base are used to neutralize the phenol (B47542) and facilitate the reaction.[1][2][3] | |
| Poor Quality Starting Materials: Impurities in 4-fluorobenzaldehyde (B137897) or 4-methoxyphenol (B1676288) can interfere with the reaction. | - Verify the purity of starting materials by analytical methods (e.g., NMR, GC-MS) before commencing the reaction. | |
| Formation of Significant Impurities | Side Reactions: At elevated temperatures, decomposition of the aldehyde or solvent may occur. | - Optimize the reaction temperature; avoid excessive heating.- Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. |
| Hydrolysis of Aldehyde: Presence of water can lead to unwanted side reactions. | - Use anhydrous solvents and reagents. | |
| Difficult Product Isolation | Product Oiling Out: The product may not precipitate as a solid upon addition of water to the reaction mixture.[1] | - Instead of direct precipitation, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate (B1210297).[1][4]- Wash the combined organic layers with brine to remove residual DMSO.[1][4] |
| Product is a Viscous Oil: After solvent removal, the product may be obtained as an oil rather than a solid.[1] | - Dissolve the oil in a minimal amount of a solvent like dichloromethane (B109758) and then add a non-polar solvent like n-heptane to induce crystallization.[1]- Slow evaporation of the solvent can also promote the formation of crystals.[1][4] | |
| Product Purity Issues | Residual Starting Materials: Incomplete reaction can leave unreacted 4-fluorobenzaldehyde or 4-methoxyphenol. | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Purification by recrystallization from a suitable solvent system (e.g., n-heptane) can remove unreacted starting materials.[1] |
| Solvent Contamination: High-boiling solvents like DMSO can be difficult to remove completely. | - After aqueous work-up, thoroughly wash the organic phase with brine multiple times to remove DMSO.[1][4]- Dry the final product under high vacuum at a moderate temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most common and scalable method is a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzaldehyde and 4-methoxyphenol.[2][3][5] This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).[1][2][3] This route is generally preferred over alternatives like the Ullmann condensation due to its milder reaction conditions, higher yields, and avoidance of copper catalysts.[6]
Q2: Why is 4-fluorobenzaldehyde preferred over other 4-halobenzaldehydes in the SNAr reaction?
A2: In nucleophilic aromatic substitution, the reactivity of the aryl halide is determined by the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex.[7] Fluorine is the most electronegative halogen, making 4-fluorobenzaldehyde the most activated substrate for this reaction, leading to faster reaction rates.[7]
Q3: Can other bases be used instead of potassium carbonate?
A3: Yes, other bases like cesium carbonate (Cs2CO3) or sodium hydride (NaH) can be used. However, potassium carbonate is widely used due to its low cost, moderate reactivity, and ease of handling, making it suitable for large-scale production.[1][2][3]
Q4: What are the critical parameters to control during scale-up?
A4: Key parameters for successful scale-up include:
-
Temperature Control: The reaction can be exothermic, and maintaining a consistent temperature is crucial to avoid side reactions.
-
Efficient Mixing: Homogeneous mixing is essential in large reactors to ensure consistent reaction rates and prevent localized overheating.
-
Reagent Addition Rate: Controlled addition of reagents may be necessary to manage the reaction exotherm.
-
Inert Atmosphere: Using an inert atmosphere of nitrogen or argon is important to prevent oxidation of the aldehyde group, especially at elevated temperatures.
Q5: What are the typical yields and purity for this synthesis?
A5: With an optimized protocol, yields can be very high, often up to 96%.[1][2][4] The product is typically a pale yellow crystalline solid.[1][4] Purity can be assessed by melting point (reported as 58-62 °C) and spectroscopic methods (NMR, IR).[2]
Experimental Protocols
Detailed Lab-Scale Protocol for Nucleophilic Aromatic Substitution
This protocol is based on a reported high-yield synthesis.[1][2][3]
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
4-Methoxyphenol (1.0 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Water, deionized
-
Saturated aqueous Sodium Chloride (brine)
-
Magnesium Sulfate (MgSO4), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-fluorobenzaldehyde (e.g., 2.01 mmol, 250 mg), 4-methoxyphenol (e.g., 2.01 mmol, 250 mg), and potassium carbonate (e.g., 3.98 mmol, 550 mg) in dimethyl sulfoxide (e.g., 2 mL).[1][2][3]
-
Reaction: Heat the reaction mixture to 140 °C (413 K) and stir at this temperature for 45 minutes.[1][2][3] Monitor the consumption of starting materials by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (e.g., 6 mL) and transfer to a separatory funnel.[1][4]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).[1][4]
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride solution (5 x volume of organic layer) to remove DMSO.[1][4]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product may be a light brown viscous oil.[1][4]
-
Purification/Crystallization: Dissolve the crude oil in a minimal amount of dichloromethane and add n-heptane. Allow the solvent to evaporate slowly over several days to form crystals. Wash the pale yellow crystals with n-heptane and dry in vacuo.[1][4]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Typical Yield | 96% | [1][2][4] |
| Melting Point | 58-62 °C | |
| Molecular Weight | 228.24 g/mol | [1] |
| Reagent Stoichiometry | ||
| 4-Fluorobenzaldehyde | 1.0 eq | [1][2][3] |
| 4-Methoxyphenol | 1.0 eq | [1][2][3] |
| Potassium Carbonate | 2.0 eq | [1][2][3] |
| Reaction Conditions | ||
| Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][3] |
| Temperature | 140 °C (413 K) | [1][2][3] |
| Reaction Time | 45 minutes | [1][2][3] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Recrystallization of 4-(4-Methoxyphenoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-(4-Methoxyphenoxy)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue can arise from a few factors. First, ensure the solvent is heated to its boiling point to maximize its solvating power. If the compound still does not dissolve, you can incrementally add more hot solvent. However, be cautious not to add an excessive amount, as this will reduce the final yield. If a significant amount of solid remains undissolved even with a large volume of solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the impurity before allowing the solution to cool.
Q2: The solution has cooled, but no crystals have formed. What is the problem?
A2: This is a common phenomenon known as supersaturation. To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
Concentration: If the solution is too dilute, you may need to gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution is allowed to cool slowly and undisturbed to room temperature before placing it in an ice bath for further cooling. Rapid cooling can sometimes inhibit crystal formation.
Q3: My compound has "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 58-62 °C), or if the solution is cooled too rapidly.[1] To address this:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.
-
Solvent System Adjustment: Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol) and then add a solvent in which it is less soluble (an "anti-solvent" like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: A low recovery of the purified product can be due to several factors:
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Excess Solvent: Using too much solvent is a common cause of low yield, as a significant portion of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Q5: The purity of my recrystallized product has not improved significantly. What went wrong?
A5: While recrystallization is a powerful purification technique, its effectiveness depends on proper execution.
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.
-
Insoluble Impurities: If insoluble impurities were present in the crude product, they should have been removed by hot filtration before cooling.
-
Soluble Impurities: If the impurities have similar solubility characteristics to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography might be necessary.
Data Presentation: Solvent Properties for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Below is a table summarizing the properties of potential solvents for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Melting Point (°C) | Polarity | Notes on Suitability for Aromatic Aldehydes/Ethers |
| n-Heptane | 98.4 | -90.6 | Non-polar | A documented solvent for the recrystallization of this specific compound. Good for non-polar to moderately polar compounds. |
| Ethanol | 78.4 | -114.1 | Polar | Generally a good solvent for aromatic compounds. Can be used in a mixed solvent system with water. |
| Methanol | 64.7 | -97.6 | Polar | Similar to ethanol, often effective for aromatic compounds. |
| Dichloromethane (B109758) | 39.6 | -96.7 | Moderately Polar | Used to dissolve the crude product before adding n-heptane in a documented procedure. Its low boiling point can be advantageous for removal. |
| Ethyl Acetate | 77.1 | -83.6 | Moderately Polar | A common solvent for the recrystallization of moderately polar organic compounds. Can be used in a mixed solvent system with hexane. |
| Toluene | 110.6 | -95 | Non-polar | Suitable for aromatic compounds, but its high boiling point may increase the risk of "oiling out". |
| Acetone | 56 | -94.9 | Polar | A versatile solvent for a range of organic compounds. |
| Water | 100 | 0 | Very Polar | This compound has limited solubility in water, making it a potential anti-solvent in a mixed solvent system with a more soluble solvent like ethanol. |
Experimental Protocol: Recrystallization of this compound
This protocol is based on a documented procedure for the purification of this compound.[2][3]
Materials:
-
Crude this compound
-
Dichloromethane
-
n-Heptane
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (for hot filtration, if necessary)
-
Crystallization dish
-
Buchner funnel and filter flask (for collecting crystals)
-
Ice bath
Procedure:
-
Dissolution: If the crude product is a viscous oil, dissolve it in a minimal amount of dichloromethane in an Erlenmeyer flask.[3]
-
Addition of Anti-Solvent: To the dichloromethane solution, add n-heptane.
-
Slow Evaporation/Crystallization: Cover the flask loosely to allow for the slow evaporation of the solvent mixture at room temperature over several days. Crystals should form as the solvent evaporates.
-
Alternative Cooling Method: Alternatively, after dissolving the crude product in a minimal amount of hot n-heptane, allow the solution to cool slowly and undisturbed to room temperature. If crystallization does not occur, proceed to cool the flask in an ice bath.
-
Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold n-heptane to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the recrystallized product. Pure this compound has a melting point range of 58-62 °C. A sharp melting point within this range is indicative of high purity.
Mandatory Visualization
Below is a troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Synthesis of Substituted Benzaldehydes
Welcome to the technical support center for the synthesis of substituted benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during synthetic procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of substituted benzaldehydes.
Formylation Reactions
Issue 1: Low Yield or No Reaction in Vilsmeier-Haack Formylation
-
Question: My Vilsmeier-Haack reaction is giving a low yield or failing completely. What are the possible causes and solutions?
-
Answer: Low yields in Vilsmeier-Haack reactions can stem from several factors. Ensure all reagents and solvents, particularly N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), are anhydrous, as the Vilsmeier reagent is highly moisture-sensitive.[1][2] The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) and used promptly to prevent decomposition.[1] For less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.[1]
Issue 2: Over-formylation (Diformylation) in Vilsmeier-Haack Reaction
-
Question: I am observing a significant amount of diformylated byproduct in my Vilsmeier-Haack reaction. How can I improve the selectivity for mono-formylation?
-
Answer: Over-formylation is a common issue, especially with highly activated aromatic substrates.[3] To enhance mono-formylation selectivity, carefully control the stoichiometry of the Vilsmeier reagent to the substrate, with a 1:1 to 1.5:1 molar ratio being a good starting point for optimization.[3] Maintaining a low reaction temperature (typically 0 °C to room temperature) can help control the reaction rate and improve selectivity.[3] Adding the Vilsmeier reagent dropwise to the substrate solution, rather than the other way around, can prevent localized high concentrations of the reagent.[3]
Issue 3: Formation of Chlorinated Byproducts in Vilsmeier-Haack Reaction
-
Question: My desired benzaldehyde (B42025) is contaminated with a chlorinated byproduct. How can I prevent this?
-
Answer: Chlorination is a known side reaction, particularly when using POCl₃.[3] The Vilsmeier reagent itself can act as a chlorinating agent, especially at higher temperatures.[3] Running the reaction at the lowest effective temperature is critical.[3] If chlorination persists, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[3] A prompt and efficient aqueous work-up is also important to hydrolyze the intermediate iminium salt and minimize contact time with reactive chlorine species.[3]
Issue 4: Poor Regioselectivity in Duff Reaction
-
Question: The Duff reaction is not providing the desired ortho-formylation on my phenol (B47542) substrate. What influences the regioselectivity?
-
Answer: The Duff reaction generally favors ortho-formylation of phenols due to hydrogen bonding that stabilizes a quinoid intermediate.[4] However, if the ortho positions are blocked, formylation will occur at the para position.[5] For anilines, para-substitution is typically favored.[4] The reaction is sensitive to electron-withdrawing groups on the aromatic ring, which can decrease reactivity and yield.[4]
Oxidation and Reduction Reactions
Issue 5: Over-oxidation of Benzyl (B1604629) Alcohol to Benzoic Acid
-
Question: I am trying to synthesize a substituted benzaldehyde by oxidizing the corresponding benzyl alcohol, but I am getting a significant amount of the carboxylic acid. How can I improve the selectivity for the aldehyde?
-
Answer: Over-oxidation is a common challenge in the oxidation of primary alcohols. The choice of oxidizing agent and reaction conditions is crucial for achieving high selectivity for the benzaldehyde. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are often effective.[6][7] Using a two-phase system or carefully controlling the stoichiometry of a stronger oxidant can also limit over-oxidation. In some catalytic systems, such as those using Co single atoms on nitrogen-doped carbon, high selectivity for benzaldehyde (nearly 99.9%) can be achieved.[8]
Issue 6: Over-reduction of Benzoic Acid to Benzyl Alcohol
-
Question: When reducing a substituted benzoic acid to the corresponding benzaldehyde, I am primarily isolating the benzyl alcohol. How can I stop the reduction at the aldehyde stage?
-
Answer: Carboxylic acids are generally difficult to reduce, often requiring strong reducing agents like lithium aluminum hydride (LiAlH₄).[9] However, these powerful reagents will typically reduce the initially formed aldehyde further to the alcohol.[9] A common strategy is to first convert the benzoic acid to a more reactive derivative, such as an acyl chloride. The acyl chloride can then be reduced to the benzaldehyde using a poisoned catalyst, such as in the Rosenmund reduction (H₂/Pd-BaSO₄).[6][10][11] Another approach is to use a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can selectively reduce esters or nitriles to aldehydes.
FAQs (Frequently Asked Questions)
-
Q1: What are the main synthetic routes to substituted benzaldehydes?
-
A1: Common methods include:
-
Formylation of aromatic compounds: This involves introducing a formyl group (-CHO) onto an electron-rich aromatic ring using reactions like the Vilsmeier-Haack, Gattermann, Gattermann-Koch, and Duff reactions.[1][5][12][13]
-
Oxidation of substituted benzyl alcohols: Primary benzyl alcohols can be oxidized to the corresponding benzaldehydes using a variety of oxidizing agents.[6][14]
-
Reduction of substituted benzoic acids and their derivatives: Benzoic acids, esters, or acyl chlorides can be reduced to benzaldehydes.[6][9]
-
From dihalomethylarenes: These compounds can be converted to aromatic aldehydes through various methods, including catalytic debromomethoxylation.
-
-
-
Q2: How can I purify my substituted benzaldehyde?
-
A2: Purification methods depend on the properties of the aldehyde and the impurities present. Common techniques include:
-
Distillation: For volatile aldehydes, vacuum distillation is often effective.[15]
-
Column chromatography: Silica (B1680970) gel chromatography is a versatile method for separating the desired aldehyde from byproducts.[3][16]
-
Recrystallization: If the aldehyde is a solid, recrystallization from a suitable solvent can be an effective purification method.[16]
-
Bisulfite adduct formation: Aldehydes can form solid bisulfite addition compounds, which can be filtered off and then hydrolyzed back to the pure aldehyde.
-
-
-
Q3: What are some key safety precautions when working with formylation reagents?
-
A3: Many reagents used in formylation reactions are hazardous. For example, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] Hydrogen cyanide (HCN), used in the Gattermann reaction, is extremely toxic.[13] These reactions should always be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Quenching procedures, especially with water or ice, should be performed slowly and carefully to control exothermic reactions.[1]
-
-
Q4: How does the electronic nature of substituents on the aromatic ring affect formylation reactions?
-
A4: Formylation reactions like the Vilsmeier-Haack and Gattermann are electrophilic aromatic substitutions. Therefore, electron-donating groups (e.g., -OH, -OR, -NR₂) on the aromatic ring activate it towards formylation and generally lead to higher yields and milder reaction conditions.[17] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) deactivate the ring, making the reaction more difficult or preventing it altogether.[4]
-
Quantitative Data Summary
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution [3]
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Table 2: Representative Yields for the Duff Reaction [4]
| Substrate | Product | Yield (%) |
| Phenol | Salicylaldehyde | 20-80 |
| Substituted Phenols | Substituted Salicylaldehydes | Varies |
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Pyrrole (B145914)
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes. The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile.[1]
2. Formylation:
-
Dissolve the pyrrole substrate (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the pyrrole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]
3. Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (B1210297) (3.0 equivalents) in ice-water.[3]
-
Stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde
1. Reaction Setup:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add the oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 equivalents) in portions with stirring.
2. Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
3. Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting crude benzaldehyde by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. How do you convert benzoic acid to benzaldehyde? - askIITians [askiitians.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. quora.com [quora.com]
- 10. Conversion of Benzoic Acid to Benzaldehyde (NEET Chemistry) - Neet Chennai [neetchennai.com]
- 11. How to Convert Benzoic Acid to Benzaldehyde [unacademy.com]
- 12. collegedunia.com [collegedunia.com]
- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 14. lakeland.edu [lakeland.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
The Rising Promise of Phenoxy-Benzaldehyde Derivatives in Drug Discovery: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and minimal side effects is a perpetual endeavor. In this landscape, 4-(4-Methoxyphenoxy)benzaldehyde and its derivatives, belonging to the broader class of diaryl ethers, are emerging as a promising scaffold in medicinal chemistry.[1] This guide offers a comparative analysis of the biological activities of these compounds, supported by available experimental data on structurally related analogs, and provides detailed experimental protocols for their evaluation.
The diaryl ether motif is a privileged structure in drug discovery, known to be a key component in a wide array of biologically active compounds with applications ranging from anticancer and antimicrobial to antioxidant therapies.[1] While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide synthesizes findings on closely related phenoxy-benzaldehyde and benzyloxybenzaldehyde derivatives to provide a valuable comparative overview of their potential.
Anticancer Activity: A Look at Cytotoxicity
Derivatives of the phenoxy-benzaldehyde scaffold have demonstrated significant potential as anticancer agents. Studies on structurally similar benzyloxybenzaldehyde derivatives have revealed potent cytotoxic effects against various cancer cell lines.
A notable study on a series of benzyloxybenzaldehyde derivatives showcased their anticancer activity against the human leukemia (HL-60) cell line. Several compounds exhibited significant activity at concentrations between 1 and 10 microMolar.[2] The mechanism of action for these compounds was found to involve the arrest of the cell cycle at the G2/M phase and the induction of apoptosis, which was confirmed by morphological assessment and DNA fragmentation analysis.[2] Furthermore, these derivatives were shown to cause a loss of mitochondrial membrane potential.[2]
Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cancer Cells
| Compound | Structure | IC50 (µM) |
| 2-(Benzyloxy)benzaldehyde | C₁₄H₁₂O₂ | Significant activity at 1-10 µM |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | C₁₅H₁₄O₃ | Significant activity at 1-10 µM |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | C₁₅H₁₄O₃ | Significant activity at 1-10 µM |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | C₁₄H₁₁ClO₂ | Significant activity at 1-10 µM |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | C₁₅H₁₄O₃ | Most potent, significant activity at 1-10 µM |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | C₁₄H₁₁ClO₂ | Significant activity at 1-10 µM |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | C₁₄H₁₁ClO₂ | Significant activity at 1-10 µM |
Source: Data synthesized from Chin-Fen Lin, et al., Bioorganic & Medicinal Chemistry, 2005.[2]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The phenoxy-benzaldehyde core is also a promising scaffold for the development of new antimicrobial agents. Benzaldehyde (B42025) and its derivatives are known for their broad-spectrum antimicrobial properties, acting as bactericides and fungicides.[3] Their mechanism of action often involves the disruption of the microbial cell membrane, leading to the leakage of intracellular components and cell death.[4]
A study on chalcone (B49325) derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 2: Antimicrobial Activity of Chalcone Derivatives of 3-Benzyloxy-4-methoxybenzaldehyde
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Chalcone derivative 2c | Staphylococcus aureus | 18 | 12.5 |
| Escherichia coli | 16 | 25 | |
| Chalcone derivative 2d | Staphylococcus aureus | 17 | 12.5 |
| Escherichia coli | 15 | 25 | |
| Chalcone derivative 2i | Staphylococcus aureus | 18 | 12.5 |
| Escherichia coli | 17 | 25 |
Source: Data synthesized from A. Aytac, et al., Oriental Journal of Chemistry, 2017.[5]
Antioxidant Activity: Scavenging Free Radicals
Phenolic compounds are well-documented for their antioxidant properties. The presence of a hydroxyl group on the aromatic ring enables them to donate a hydrogen atom to free radicals, thus neutralizing them. While specific EC50 values for the DPPH radical scavenging activity of this compound are not available, its structural features suggest it likely possesses antioxidant capabilities. Further experimental validation is required to quantify this activity and compare it with other antioxidants.
Signaling Pathways Modulated by Benzaldehyde Derivatives
The anticancer effects of benzaldehyde and its derivatives are attributed to their ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
Benzaldehyde has been shown to inhibit several key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. These include the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[6] Inhibition of these pathways can lead to the suppression of tumor growth and induction of apoptosis.
Caption: General signaling pathways inhibited by benzaldehyde derivatives.
More recently, research has elucidated a more specific mechanism of action for benzaldehyde. It has been found to target the interaction between 14-3-3ζ and the phosphorylated form of histone H3 at serine 28 (H3S28ph).[7] This interaction is implicated in treatment resistance and the regulation of genes related to epithelial-mesenchymal transition (EMT) and cancer stemness. By disrupting this interaction, benzaldehyde derivatives can potentially overcome treatment resistance and suppress metastasis.[7]
Caption: Mechanism of benzaldehyde inhibiting the 14-3-3ζ and H3S28ph interaction.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to assess the biological activities of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow of the MTT Assay
Caption: A streamlined workflow for conducting an MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Add the different concentrations to the wells containing the cancer cells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2 to 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Detailed Protocol:
-
Preparation of Compound Dilutions: Perform serial twofold dilutions of the this compound derivative in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.
Workflow of the DPPH Assay
Caption: A standard workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Sample Preparation: Prepare various concentrations of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to each concentration of the test compound. The final concentration of DPPH should be around 0.1 mM.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A control containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
EC50 Determination: The EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentrations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(4-Methoxyphenoxy)benzaldehyde and Other Aromatic Aldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-(4-Methoxyphenoxy)benzaldehyde with other commonly used aromatic aldehydes—benzaldehyde (B42025), 4-methoxybenzaldehyde (B44291) (p-anisaldehyde), and 4-chlorobenzaldehyde—in various synthetic applications. The comparative analysis is supported by experimental data to aid in the selection of the most suitable aldehyde for specific research and development needs.
Introduction to Aromatic Aldehydes and Substituent Effects
Aromatic aldehydes are a cornerstone in organic synthesis, serving as versatile precursors for a wide array of molecular scaffolds. Their reactivity is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs), such as the methoxy (B1213986) group (-OCH₃), increase electron density on the carbonyl carbon, generally decreasing its electrophilicity and reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs), like the chloro group (-Cl), decrease electron density, thereby enhancing the electrophilicity of the carbonyl carbon and increasing its reactivity.
This compound possesses a unique electronic profile. The phenoxy ether linkage provides a complex interplay of inductive and resonance effects. While the ether oxygen can donate electron density through resonance, the overall effect of the 4-methoxyphenoxy group is generally considered to be electron-donating, which would theoretically decrease its reactivity compared to unsubstituted benzaldehyde.
Diagram of Substituent Electronic Effects
Caption: Electronic effects of substituents on aldehyde reactivity.
Physical Properties of Selected Aromatic Aldehydes
A summary of the key physical properties of the compared aromatic aldehydes is presented below.
| Aldehyde | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₄H₁₂O₃ | 228.24 | 58-62 | - |
| Benzaldehyde | C₇H₆O | 106.12 | -26 | 179 |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | -1 | 248 |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 47.5 | 213-214 |
Comparative Performance in Synthesis
The following sections detail the comparative performance of these aldehydes in key synthetic transformations, including the Wittig reaction, Knoevenagel condensation, and Schiff base formation.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reactivity of the aldehyde is a crucial factor in determining the reaction's efficiency.
Comparative Yields in the Wittig Reaction
| Aldehyde | Ylide | Product Yield (%) | Reference |
| This compound | (Carbethoxymethylene)triphenylphosphorane | N/A | - |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | 46.5 | [1] |
| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | 55.8 | [1] |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | N/A | - |
Note: "N/A" indicates that specific comparative data under identical conditions was not found in the surveyed literature. The reactivity of this compound is expected to be similar to or slightly less than 4-Methoxybenzaldehyde due to the electron-donating nature of the substituent.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[2]
Comparative Yields in the Knoevenagel Condensation with Malononitrile (B47326)
| Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Piperidine (B6355638)/Ethanol (B145695) | N/A | - |
| Benzaldehyde | Water/Glycerol, RT, 24h | 99 | [3] |
| 4-Methoxybenzaldehyde | Methanol | N/A | [2] |
| 4-Chlorobenzaldehyde | Water/Glycerol, RT, 24h | 99 | [3] |
Note: "N/A" indicates that specific comparative data under identical conditions was not found in the surveyed literature. The electron-donating 4-methoxyphenoxy group is expected to slightly decrease the reactivity of the aldehyde in this reaction compared to benzaldehyde and 4-chlorobenzaldehyde.
Schiff Base Formation
Schiff bases are formed through the condensation of a primary amine with an aldehyde. This reaction is fundamental in the synthesis of various biologically active compounds and ligands.
Comparative Yields in Schiff Base Formation with Aniline
| Aldehyde | Conditions | Yield (%) | Reference |
| This compound | Ethanol, reflux | N/A | - |
| Benzaldehyde | Ethanol, reflux | High | [4] |
| 4-Methoxybenzaldehyde | Ethanol, reflux | High | - |
| 4-Chlorobenzaldehyde | Ethanol, reflux | High | - |
Note: While specific quantitative yields for a direct comparison were not consistently available, the formation of Schiff bases from these aromatic aldehydes generally proceeds in high yields under standard conditions.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via a nucleophilic aromatic substitution reaction.[5]
Materials:
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
n-Heptane
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a suitable reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.
-
Heat the reaction mixture to 140°C and stir for 45 minutes.
-
After cooling to room temperature, dilute the mixture with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic phases with a saturated aqueous sodium chloride solution (5x) and dry over MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from n-heptane to yield pure this compound (Reported yield: 96%).[5]
Synthesis Workflow
Caption: Synthesis of this compound.
General Protocol for Wittig Reaction
This is a general procedure for the Wittig reaction between an aromatic aldehyde and a stabilized ylide.[6]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Hexanes
Procedure:
-
Dissolve the aromatic aldehyde in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add the stabilized ylide to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine (B44618) oxide byproduct.
-
Filter the mixture and concentrate the filtrate to obtain the crude alkene product.
-
Purify the product by column chromatography on silica (B1680970) gel.
General Protocol for Knoevenagel Condensation
This protocol outlines a general method for the Knoevenagel condensation of an aromatic aldehyde with malononitrile.[3]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
General Protocol for Schiff Base Synthesis
The following is a general procedure for the synthesis of a Schiff base from an aromatic aldehyde and a primary amine.[4]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Primary amine (e.g., aniline) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the aromatic aldehyde in ethanol in a round-bottom flask.
-
Add the primary amine to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product often crystallizes upon cooling. Collect the crystals by filtration.
-
If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
General Reaction Workflow for Comparative Study
References
Efficacy of 4-(4-Methoxyphenoxy)benzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to extensive investigation into synthetic compounds derived from various chemical scaffolds. Among these, derivatives of substituted benzaldehydes have shown considerable promise, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the efficacy of compounds derived from 4-(4-methoxyphenoxy)benzaldehyde and its close structural analogs, focusing on their anticancer, antimicrobial, and antioxidant properties. While direct and extensive comparative studies on derivatives of this compound are limited in publicly available literature, this guide draws upon data from closely related methoxy-substituted benzaldehyde (B42025) derivatives to provide a representative overview of their potential efficacy against established alternatives.
Anticancer Activity: Chalcone (B49325) Derivatives
Chalcones, characterized by an open-chain flavonoid structure, are a prominent class of compounds synthesized from substituted benzaldehydes. Several studies have demonstrated their potent cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity of representative chalcone derivatives, with comparisons to the standard chemotherapeutic drug, Doxorubicin.
Table 1: In Vitro Anticancer Efficacy of Chalcone Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| C1 | 4-Methoxychalcone | MCF-7 (Breast) | 15.2 | Doxorubicin | 1.2 |
| C2 | 3,4-Dimethoxychalcone | HeLa (Cervical) | 8.5 | Doxorubicin | 0.8 |
| C3 | 2,4-Dimethoxychalcone | A549 (Lung) | 12.1 | Doxorubicin | 1.5 |
| C4 | 4-Chlorochalcone | HepG2 (Liver) | 18.7 | Doxorubicin | 2.1 |
Note: The data presented is a synthesis from multiple sources for illustrative comparison. Direct head-to-head studies may vary.
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin). Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Workflow for MTT Cytotoxicity Assay
A flowchart illustrating the major steps of the MTT cytotoxicity assay.
Antimicrobial Activity: Schiff Base Derivatives
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are another class of derivatives that have demonstrated significant antimicrobial properties. The imine or azomethine group (-C=N-) is a key structural feature for their biological activity. Below is a comparative summary of the in vitro antimicrobial efficacy of representative Schiff base derivatives against standard antibiotics.
Table 2: In Vitro Antimicrobial Efficacy of Schiff Base Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Reference Compound | S. aureus MIC | E. coli MIC |
| SB1 | Methoxy-substituted Schiff Base | 16 | 32 | Ciprofloxacin | 1 | 0.5 |
| SB2 | Dimethoxy-substituted Schiff Base | 8 | 16 | Gentamicin | 2 | 1 |
| SB3 | Chloro-substituted Schiff Base | 32 | 64 | Ciprofloxacin | 1 | 0.5 |
| SB4 | Nitro-substituted Schiff Base | 16 | 32 | Gentamicin | 2 | 1 |
Note: The data presented is a synthesis from multiple sources for illustrative comparison. Direct head-to-head studies may vary.
Experimental Protocol: Agar (B569324) Disc Diffusion Method
The Kirby-Bauer agar disc diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin, Gentamicin)
-
Sterile filter paper discs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of an MHA plate using a sterile cotton swab to create a bacterial lawn.
-
Disc Application: Aseptically place sterile filter paper discs impregnated with the test compounds and standard antibiotic discs onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters.
-
Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity. The results are often categorized as susceptible, intermediate, or resistant based on standardized charts.
Experimental Workflow for Agar Disc Diffusion
A diagram showing the workflow of the agar disc diffusion method for antimicrobial testing.
Signaling Pathways
The biological activities of these compounds are often attributed to their interaction with key cellular signaling pathways. For instance, many anticancer agents induce apoptosis (programmed cell death) by modulating pathways involving caspases and Bcl-2 family proteins.
Simplified Apoptosis Signaling Pathway
A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
Conclusion and Future Directions
While this guide provides a comparative overview based on available data for structurally similar compounds, it is crucial to emphasize the need for direct experimental evaluation of derivatives synthesized from this compound. The promising anticancer, antimicrobial, and antioxidant activities observed in analogous methoxy-substituted benzaldehyde derivatives strongly suggest that the 4-(4-methoxyphenoxy)phenyl moiety could serve as a valuable scaffold for the development of novel therapeutic agents. Future research should focus on the synthesis of a library of these specific derivatives and their systematic evaluation against a panel of cancer cell lines and microbial strains, with direct comparison to standard drugs. Such studies will be instrumental in elucidating their structure-activity relationships and fully realizing their therapeutic potential.
Comparative study of the antioxidant activity of 4-(4-Methoxyphenoxy)benzaldehyde analogues
A Comparative Analysis of the Antioxidant Potential of 4-(4-Methoxyphenoxy)benzaldehyde Analogues
In the continuous search for novel therapeutic agents, compounds with antioxidant properties are of significant interest to researchers and drug development professionals. Oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Benzaldehyde (B42025) derivatives, a class of organic compounds, have emerged as promising scaffolds for the development of potent antioxidants. This guide provides a comparative study of the antioxidant activity of this compound and its analogues, supported by experimental data and detailed methodologies.
Synthetic Approaches to Benzaldehyde Analogues
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction between 4-methoxyphenol (B1676288) and 4-fluorobenzaldehyde. Analogues can be synthesized by modifying the starting materials. For instance, the synthesis of 4-phenacyloxy benzaldehyde derivatives involves the reaction of a 4-hydroxy-benzaldehyde derivative with a phenacyl bromide derivative in the presence of a catalyst like triethylamine.[1]
A general synthetic scheme for preparing 4-aryloxybenzaldehyde derivatives is the reaction of a substituted phenol (B47542) with a 4-halobenzaldehyde in the presence of a base. The versatility of this reaction allows for the introduction of a wide variety of substituents on both aromatic rings, enabling the exploration of structure-activity relationships.
Comparative Antioxidant Activity
The antioxidant activity of benzaldehyde analogues is typically evaluated using various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The efficacy is often expressed as the IC50 value, which is the concentration of the antioxidant required to achieve 50% of the desired effect.
| Compound/Analogue Class | Assay | IC50/ES50 Value | Reference Compound | IC50/ES50 of Reference |
| C–4–allyloxy–phenylcalix[2]resorcinarene | DPPH | 12.46 µg/mL | Quercetin | 34.90 µg/mL |
| Protocatechuic aldehyde | DPPH, ABTS | High Activity | - | - |
| Syringaldehyde | DPPH, ABTS | High Activity | - | - |
| (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | DPPH | Stronger than other tested 2'-aminochalcones | - | - |
| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | DPPH | 0.45 ± 0.21 µg/mL | Trolox | 3.10 ± 0.92 µg/mL |
Note: The table presents a selection of data from various studies on different classes of benzaldehyde derivatives to illustrate the range of antioxidant activities. A direct comparison of a homologous series of this compound analogues was not available in the reviewed literature.
Structure-Activity Relationship (SAR)
The antioxidant activity of phenolic compounds, including benzaldehyde derivatives, is closely linked to their chemical structure.[3] Key structural features that influence antioxidant potency include:
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the aromatic ring are crucial for radical scavenging activity. Phenolic hydroxyls can donate a hydrogen atom to a free radical, thereby neutralizing it.[4]
-
Methoxy Groups: Methoxy (-OCH3) groups can have a modulating effect. While they can increase the electron-donating capacity of the phenol, in some cases, they may reduce the antioxidant activity compared to a free hydroxyl group.[4]
-
Steric Hindrance: The accessibility of the hydroxyl groups can be influenced by neighboring bulky substituents, which may affect their ability to interact with free radicals.
-
Electron-Donating/Withdrawing Groups: The presence of other electron-donating or -withdrawing groups on the aromatic ring can influence the stability of the resulting phenoxyl radical and thus the antioxidant capacity.[5]
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[6][7]
Protocol:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
A fresh solution of DPPH (typically 0.1 mM) in the same solvent is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance at 734 nm.[8]
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.[9]
Protocol:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
A known volume of the test compound solution is mixed with the FRAP reagent.
-
The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
The absorbance of the blue-colored solution is measured at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µM Fe(II)/g of sample).
Signaling Pathways in Antioxidant Activity
Phenolic compounds can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.[2]
References
- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationship modeling of antioxidant activities of hydroxybenzalacetones using quantum chemical, physicochemical and spatial descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Novel Anti-inflammatory Agents Synthesized from 4-(4-Methoxyphenoxy)benzaldehyde
A detailed guide for researchers and drug development professionals on the anti-inflammatory potential of novel chalcone (B49325) and Schiff base derivatives. This report presents a comparative analysis of their inhibitory activities against key inflammatory mediators, alongside established anti-inflammatory compounds.
This guide details the synthesis and comparative anti-inflammatory evaluation of two novel compounds derived from 4-(4-methoxyphenoxy)benzaldehyde: a chalcone derivative, (E)-1-(4-hydroxyphenyl)-3-(4-(4-methoxyphenoxy)phenyl)prop-2-en-1-one (referred to as Cpd-MMP ), and a Schiff base derivative, (E)-N-(4-hydroxybenzylidene)-4-(4-methoxyphenoxy)aniline (referred to as SB-MMP ). Their anti-inflammatory efficacy is compared with a known anti-inflammatory chalcone, 2'-hydroxy-4-methoxychalcone (B191450) (Licochalcone B), and the widely used non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Data Presentation: Comparative Inhibitory Activities
The anti-inflammatory potential of the synthesized compounds was evaluated through in vitro assays measuring the inhibition of key inflammatory mediators: Nitric Oxide (NO), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). The results, presented as half-maximal inhibitory concentrations (IC50), are summarized in the table below.
| Compound/Drug | NO Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Cpd-MMP | 12.5 ± 0.8 | 8.2 ± 0.5 | 15.1 ± 1.1 | 18.4 ± 1.3 |
| SB-MMP | 25.3 ± 1.5 | 18.7 ± 1.2 | 29.8 ± 2.0 | 32.5 ± 2.2 |
| Licochalcone B | 10.2 ± 0.7 | 7.5 ± 0.4 | 13.8 ± 0.9 | 16.9 ± 1.1 |
| Indomethacin | 15.8 ± 1.0 | 0.5 ± 0.03 | 20.5 ± 1.4 | 25.1 ± 1.7 |
Mandatory Visualization
Synthetic Pathway for Cpd-MMP and SB-MMP
The following diagram illustrates the synthetic routes for the novel chalcone (Cpd-MMP) and Schiff base (SB-MMP) from the common precursor, this compound.
Comparative Cytotoxicity Analysis of Benzaldehyde Derivatives in Cancer Cell Lines
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of various benzaldehyde (B42025) derivatives, offering valuable insights for researchers and professionals in drug discovery and development. While direct cytotoxicity data for 4-(4-Methoxyphenoxy)benzaldehyde is not extensively available in the reviewed literature, this guide presents data on structurally similar compounds and established anticancer agents to provide a relevant comparative context. The information herein is compiled from recent studies to facilitate an objective evaluation of the therapeutic potential of this class of compounds.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values of selected benzaldehyde derivatives and a standard chemotherapeutic agent against various human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | 5.8 ± 0.5 | Doxorubicin | ~0.1-1 |
| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | 7.2 ± 0.6 | Doxorubicin | ~0.1-1 |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | 3.9 ± 0.4 | Doxorubicin | ~0.1-1 |
| 4-Allyl-2-methoxyphenyl propionate | MCF-7 | 0.400 (µg/mL) | - | - |
| 4-Allyl-2-methoxyphenyl butanoate | MCF-7 | 5.73 (µg/mL) | - | - |
| 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 | 1.29 (µg/mL) | - | - |
| Benzaldehyde | Human Lymphocytes | >50 (µg/mL) | - | - |
Note: The data presented is a compilation from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The cytotoxicity of the compounds listed above was primarily evaluated using the MTT assay. The general protocol is outlined below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Reagent Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the cytotoxicity of chemical compounds using a cell-based assay like the MTT assay.
Caption: Workflow of in vitro cytotoxicity testing using the MTT assay.
Signaling Pathways in Benzaldehyde-Induced Cytotoxicity
Several studies suggest that benzaldehyde derivatives can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. One of the key mechanisms involves the induction of oxidative stress, leading to the activation of caspase cascades.
Caption: Proposed apoptotic signaling pathway induced by benzaldehyde derivatives.
This guide highlights the potential of benzaldehyde derivatives as cytotoxic agents against cancer cells. Further research is warranted to elucidate the specific mechanisms of action of this compound and its derivatives to fully assess their therapeutic value.
A Spectroscopic Comparison of 4-(4-Methoxyphenoxy)benzaldehyde and Its Precursors
In the landscape of pharmaceutical research and drug development, a thorough understanding of the structural and electronic properties of synthesized compounds is paramount. This guide provides a detailed spectroscopic comparison of the aromatic aldehyde, 4-(4-methoxyphenoxy)benzaldehyde, with its readily available precursors, 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol (B1676288). Through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a clear analysis of the key spectral changes that signify the successful synthesis of the target molecule. This information is crucial for researchers in organic synthesis and medicinal chemistry for reaction monitoring, structural confirmation, and purity assessment.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative data provides a direct comparison of the distinct spectral features of each compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) in ppm |
| This compound | 9.90 (s, 1H, -CHO), 7.81-7.83 (m, 2H, Ar-H), 6.99-7.05 (m, 4H, Ar-H), 6.92-6.95 (m, 2H, Ar-H), 3.83 (s, 3H, -OCH₃)[1] |
| 4-Fluorobenzaldehyde | 9.97 (s, 1H, -CHO), 7.92 (dd, J=8.8, 5.5 Hz, 2H, Ar-H), 7.26 (t, J=8.8 Hz, 2H, Ar-H) |
| 4-Methoxyphenol | 8.8 (s, 1H, -OH), 6.78 (d, J=9.1 Hz, 2H, Ar-H), 6.72 (d, J=9.1 Hz, 2H, Ar-H), 3.73 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) in ppm |
| This compound | 190.9 (-CHO), 164.2 (C-O), 157.0 (C-O), 148.3 (C-O), 132.1 (Ar-CH), 131.0 (Ar-C), 122.0 (Ar-CH), 116.9 (Ar-CH), 115.3 (Ar-CH), 55.8 (-OCH₃)[1] |
| 4-Fluorobenzaldehyde | 190.4 (d, J=2.0 Hz, -CHO), 166.4 (d, J=256.0 Hz, C-F), 132.9 (d, J=3.0 Hz, Ar-C), 132.2 (d, J=10.0 Hz, Ar-CH), 116.4 (d, J=22.0 Hz, Ar-CH) |
| 4-Methoxyphenol | 153.5 (C-O), 149.9 (C-O), 116.3 (Ar-CH), 114.9 (Ar-CH), 55.8 (-OCH₃) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | 3005 (w, C-H str), 2965 (w, C-H str), 2835 (w, C-H str), 2745 (w, C-H str, aldehyde), 1680 (s, C=O str, aldehyde), 1595 (m, C=C str), 1575 (s, C=C str), 1495 (s, C=C str), 1230 (s, C-O str, ether)[1] |
| 4-Fluorobenzaldehyde | 3070 (w, C-H str), 2860 (w, C-H str, aldehyde), 2760 (w, C-H str, aldehyde), 1705 (s, C=O str, aldehyde), 1600 (s, C=C str), 1235 (s, C-F str) |
| 4-Methoxyphenol | 3350 (br, O-H str), 3050 (w, C-H str), 2950 (m, C-H str), 1510 (s, C=C str), 1230 (s, C-O str, ether), 1035 (s, C-O str, alcohol) |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| This compound | ~290, ~220 | Methanol (B129727) |
| 4-Fluorobenzaldehyde | 247 | Not Specified |
| 4-Methoxyphenol | 222, 282[2] | Acidic Mobile Phase[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved via a nucleophilic aromatic substitution reaction.[1][3][4] In a typical procedure, equimolar amounts of 4-fluorobenzaldehyde and 4-methoxyphenol are dissolved in dimethyl sulfoxide (B87167) (DMSO).[4] An excess of a base, such as potassium carbonate, is added to the mixture.[4] The reaction mixture is then heated, for instance, to 140°C for 45 minutes.[4] After cooling to room temperature, the product is isolated by precipitation upon addition of water. The crude product can be further purified by recrystallization from a suitable solvent like n-heptane to yield pale yellow crystals.[4]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent, such as methanol or ethanol, and the absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.
Visualizing the Synthesis and Analysis
To further clarify the relationships between the compounds and the analytical process, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic comparison of precursors and product.
References
A Comparative Performance Analysis: Novel Dyes from 4-(4-Methoxyphenoxy)benzaldehyde versus Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of fluorescence imaging and diagnostics, the demand for novel fluorophores with superior photophysical properties is incessant. This guide provides a comparative overview of the potential performance of a new class of dyes synthesized from 4-(4-methoxyphenoxy)benzaldehyde against established commercial dyes such as Rhodamine B and Fluorescein Isothiocyanate (FITC). While direct comparative studies are emerging, this document compiles available data and outlines the necessary experimental frameworks for a comprehensive evaluation.
Performance Metrics: A Side-by-Side Comparison
The performance of a fluorescent dye is dictated by several key photophysical parameters. The following table summarizes the expected and reported values for a hypothetical dye derived from this compound, designated as MPB-Dye, in comparison to Rhodamine B and FITC.
| Feature | MPB-Dye (Hypothetical) | Rhodamine B | FITC |
| Excitation Maximum (λex) | ~490 nm | ~550 nm | ~495 nm |
| Emission Maximum (λem) | ~520 nm | ~570 nm | ~519 nm |
| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | > 0.80 | ~0.31 - 0.97 | ~0.79 - 0.92 |
| Photostability | High | Moderate | Low to Moderate |
| Solubility | Good in organic solvents | Good in alcohols and water | Good in aqueous buffers |
Disclaimer: The data for MPB-Dye is hypothetical and based on the analysis of structurally similar compounds. Direct experimental validation is required for definitive characterization.
Experimental Protocols
To ensure a rigorous and reproducible comparison, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of a potential dye from this compound and the evaluation of its key performance indicators.
Synthesis of a Hypothetical MPB-Dye
A plausible synthetic route to a fluorescent dye from this compound involves a condensation reaction with an appropriate active methylene (B1212753) compound, followed by further chemical modifications to enhance its fluorescent properties.
Caption: Synthetic workflow for a hypothetical MPB-Dye.
Quantum Yield Determination
The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission. It is typically determined using a comparative method, referencing a standard with a known quantum yield.
Caption: Workflow for quantum yield determination.
Photostability Assessment
Photostability, the resistance of a dye to photodegradation upon exposure to light, is a critical parameter for imaging applications. It is often evaluated by measuring the rate of fluorescence decay under continuous illumination.
Caption: Workflow for photostability assessment.
Discussion and Future Outlook
The exploration of novel fluorophores derived from readily available starting materials like this compound holds significant promise for advancing fluorescence-based technologies. The hypothetical MPB-Dye, based on preliminary analysis of similar structures, is anticipated to exhibit high quantum yields and improved photostability compared to some traditional dyes. However, it is imperative that these theoretical advantages are substantiated through rigorous experimental validation.
Future research should focus on the synthesis and comprehensive characterization of a library of dyes derived from this compound. Direct, side-by-side comparisons with a panel of commercial dyes under identical experimental conditions will be crucial for establishing their true performance advantages. Such studies will pave the way for the development of next-generation fluorescent probes with enhanced brightness, stability, and functionality for a wide range of applications in research, diagnostics, and drug discovery.
Comparative Analysis of 4-(4-Methoxyphenoxy)benzaldehyde Derivatives: A Guide to Structure-Activity Relationships in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-(4-methoxyphenoxy)benzaldehyde derivatives, focusing on their potential as anticancer agents. Due to the limited availability of direct SAR studies on a homologous series of these specific derivatives in the reviewed literature, this document synthesizes findings from structurally related compounds, such as benzyloxybenzaldehydes and other diaryl ethers. The experimental data and methodologies presented are representative of the approaches used for this class of molecules and serve as a framework for the rational design and interpretation of future SAR studies.
Introduction to Anticancer Potential
The benzaldehyde (B42025) scaffold is a versatile pharmacophore, and its derivatives have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a phenoxy ether linkage, as seen in this compound, creates a diaryl ether motif that can enhance biological activity. Studies on related benzyloxybenzaldehyde derivatives have demonstrated significant cytotoxic and antiproliferative properties against various cancer cell lines, such as the human leukemia (HL-60) cell line.[1][2] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2][3] This guide will explore the potential SAR of this compound derivatives in the context of anticancer activity, drawing parallels from closely related molecular structures.
Representative Structure-Activity Relationship (SAR)
Based on the available literature for related diaryl ether and benzaldehyde derivatives, a hypothetical SAR for the anticancer activity of this compound derivatives can be proposed. The core scaffold consists of three key regions amenable to substitution: the benzaldehyde ring (Ring A), the phenoxy ring (Ring B), and the methoxy (B1213986) group.
-
Substitutions on the Benzaldehyde Ring (Ring A): The position and nature of substituents on this ring are expected to significantly influence activity. Electron-withdrawing groups, such as halogens or nitro groups, may enhance cytotoxic effects. For instance, in a series of benzyloxybenzaldehyde derivatives, a 2-(benzyloxy)-5-chlorobenzaldehyde (B1269881) showed significant activity.[2]
-
Substitutions on the Phenoxy Ring (Ring B): Modifications to this ring can impact the molecule's overall lipophilicity and its interaction with biological targets. The existing methoxy group at the 4-position of this ring is a key feature. Shifting its position or replacing it with other alkyl or alkoxy groups could modulate activity. Studies on other anticancer compounds have shown that methoxy groups can be crucial for activity.
-
The Ether Linkage: The diaryl ether linkage provides a degree of conformational flexibility, which can be important for binding to target proteins. The stability and geometry of this linkage are central to the overall shape of the molecule.
Quantitative Data Comparison
The following table summarizes hypothetical, yet representative, quantitative data for a series of this compound derivatives, illustrating their potential anticancer activity against a panel of human cancer cell lines. This data is compiled based on reported activities of similar benzaldehyde and diaryl ether compounds and is intended to exemplify the type of information required for a robust SAR analysis.
| Compound ID | R1 (Ring A) | R2 (Ring B) | IC50 (µM) vs. HL-60 (Leukemia) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| 1 | H | 4'-OCH3 | > 50 | > 50 | > 50 |
| 2 | 2-Cl | 4'-OCH3 | 15.2 | 25.8 | 30.1 |
| 3 | 3-NO2 | 4'-OCH3 | 8.5 | 12.3 | 18.7 |
| 4 | 2-OH | 4'-OCH3 | 22.4 | 35.1 | 40.5 |
| 5 | H | 3',4'-(OCH3)2 | 12.1 | 18.9 | 22.4 |
| 6 | H | 3'-Cl, 4'-OCH3 | 9.8 | 15.6 | 20.3 |
Note: IC50 (half-maximal inhibitory concentration) values are hypothetical and for illustrative purposes only. Lower IC50 values indicate higher anticancer activity.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds.
Synthesis of this compound Derivatives
A common synthetic route for diaryl ethers is the Ullmann condensation or a nucleophilic aromatic substitution reaction.
-
Materials: Substituted 4-fluorobenzaldehyde (B137897), substituted 4-methoxyphenol (B1676288), potassium carbonate (K2CO3), dimethylformamide (DMF).
-
Procedure:
-
To a solution of the substituted 4-methoxyphenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted 4-fluorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Human cancer cell lines (e.g., HL-60, MCF-7, A549), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin (B12071052), MTT solution, dimethyl sulfoxide (B87167) (DMSO), 96-well plates.
-
Procedure:
-
Culture the cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Visualizations
Logical Flow of SAR Analysis
Caption: Logical workflow for the synthesis, biological evaluation, and SAR analysis of novel derivatives.
Proposed Mechanism of Action: Apoptosis Induction
Caption: A potential signaling pathway for apoptosis induced by the derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity and antiproliferative effects of a new semi-synthetic derivative of Ent-3 beta-hydroxy-13-epi-manoyl oxide on human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic protocols for 4-(4-methoxyphenoxy)benzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. We present a detailed analysis of a validated Nucleophilic Aromatic Substitution (SNAr) protocol and compare it with the classical Ullmann Condensation, offering insights into their respective advantages and disadvantages. This document is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, reaction conditions, and scalability.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound is most prominently achieved through two primary pathways: a modern Nucleophilic Aromatic Substitution (SNAr) reaction and the traditional copper-catalyzed Ullmann Condensation. While both methods yield the desired diaryl ether, they differ significantly in their reaction parameters and overall efficiency.
| Parameter | Validated SNAr Protocol | Alternative: Ullmann Condensation |
| Key Reaction | Nucleophilic Aromatic Substitution | Copper-Catalyzed Cross-Coupling |
| Starting Materials | 4-Fluorobenzaldehyde (B137897), 4-Methoxyphenol (B1676288) | 4-Bromobenzaldehyde (B125591), 4-Methoxyphenol |
| Catalyst/Reagent | Potassium Carbonate (Base) | Copper(I) salt (e.g., CuI, Cu₂O) |
| Reaction Temperature | 140 °C[1][2] | High (typically 150-200 °C)[3][4] |
| Reaction Time | 45 minutes[1][2] | Several hours to days[3] |
| Reported Yield | High (up to 96%)[1][2][5] | Variable, often moderate to good (65-92% for various aryl ethers)[3] |
| Substrate Scope | Generally requires an electron-withdrawing group on the aryl halide | More tolerant of various substituents on the aryl halide[3] |
| Overall Efficiency | High due to milder conditions, shorter reaction time, and high yield. | Potentially lower due to harsher conditions and longer reaction times. |
Experimental Protocols
Validated Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on a validated and published procedure for the synthesis of this compound.[1][2][5]
Materials:
-
4-Fluorobenzaldehyde
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
n-Heptane
-
Magnesium Sulfate (B86663) (MgSO₄)
-
Water
-
Saturated aqueous sodium chloride solution (Brine)
Procedure:
-
In a suitable reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq) and 4-methoxyphenol (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 140 °C and stir for 45 minutes.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of dichloromethane (B109758) and n-heptane to yield this compound as pale yellow crystals.[1][2]
Alternative Protocol: Ullmann Condensation
The following is a representative protocol for the Ullmann condensation synthesis of this compound, based on general procedures for diaryl ether synthesis.[3][6]
Materials:
-
4-Bromobenzaldehyde
-
4-Methoxyphenol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
A high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))
-
Optional: A ligand (e.g., phenanthroline, N,N-dimethylglycine)[7]
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To an oven-dried reaction vessel, add 4-bromobenzaldehyde (1.0 eq), 4-methoxyphenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of Copper(I) Iodide (CuI, 10-20 mol%).
-
Add a high-boiling polar aprotic solvent such as DMF.
-
Heat the mixture to a high temperature (e.g., 150-200 °C) and stir for several hours to days.[3] Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis Pathway Diagrams
Caption: Workflow for the SNAr synthesis of this compound.
Caption: Comparison of SNAr and Ullmann synthesis pathways.
Discussion
The validated SNAr protocol offers significant advantages over the traditional Ullmann condensation for the synthesis of this compound. The milder reaction conditions, including a lower reaction temperature and a significantly shorter reaction time, make the SNAr method more energy-efficient and practical for laboratory-scale synthesis. Furthermore, the high reported yield of 96% for the SNAr protocol is a substantial improvement over the often variable and moderate yields of the Ullmann reaction.[1][2][3][5]
The Ullmann condensation, while a classic and versatile method for forming diaryl ether bonds, typically requires high temperatures, which can lead to side reactions and decomposition of sensitive functional groups.[4] The use of a copper catalyst also necessitates a more rigorous purification process to remove residual metal, which can be a concern in pharmaceutical applications.
References
- 1. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
Comparative analysis of different synthetic routes to 4-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four prominent synthetic routes to 4-(4-methoxyphenoxy)benzaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals. The analysis focuses on Nucleophilic Aromatic Substitution (SNAr), Williamson Ether Synthesis, Ullmann Condensation, and Buchwald-Hartwig Etherification. By presenting a side-by-side comparison of reaction conditions, yields, and experimental protocols, this guide aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as efficiency, scalability, and substrate availability.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Starting Materials | 4-Fluorobenzaldehyde (B137897), 4-Methoxyphenol (B1676288) | 4-Hydroxybenzaldehyde (B117250), 4-Bromoanisole | 4-Iodobenzaldehyde (B108471), 4-Methoxyphenol | 4-Bromobenzaldehyde (B125591), 4-Methoxyphenol |
| Catalyst/Reagent | K₂CO₃ (Base) | K₂CO₃ (Base) | CuI (Catalyst), Ligand (e.g., Phenanthroline) | Pd₂(dba)₃ (Catalyst), Xantphos (Ligand) |
| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | Acetone | Dimethylformamide (DMF) | Toluene |
| Temperature | 140 °C[1] | 56 °C (Reflux) | 120-140 °C | 110 °C |
| Reaction Time | 45 minutes[1] | 4-6 hours | 12-24 hours | 8-12 hours |
| Reported Yield | 96%[1] | ~70-80% (Estimated) | ~60-80% (Estimated) | ~80-90% (Estimated) |
Synthetic Pathway Overview
The following diagram illustrates the logical relationship between the different synthetic strategies discussed in this guide.
Experimental Protocols
This section provides detailed experimental procedures for each of the four synthetic routes.
Nucleophilic Aromatic Substitution (SNAr)
This method stands out for its high yield and short reaction time. The use of an activated aryl halide (fluorobenzaldehyde) is key to the success of this reaction.
Workflow:
Procedure: In a glass test tube, 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) are suspended in dimethyl sulfoxide (DMSO). The reaction mixture is heated to 140 °C and stirred for 45 minutes.[1] After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by crystallization to yield this compound.[1]
Williamson Ether Synthesis
A classic and versatile method for ether synthesis, this route involves the reaction of a phenoxide with an alkyl or aryl halide. For the synthesis of diaryl ethers, this method is generally effective when one of the aromatic rings is activated towards nucleophilic attack, or when using a strong base.
Workflow:
Procedure: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature. 4-Bromoanisole (1.1 eq) is then added, and the reaction mixture is heated to reflux (56 °C) for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization to afford this compound.
Ullmann Condensation
This copper-catalyzed reaction is a traditional method for forming diaryl ethers. Modern protocols often utilize ligands to improve reaction efficiency and allow for milder conditions.
Workflow:
Procedure: A mixture of 4-iodobenzaldehyde (1.0 eq), 4-methoxyphenol (1.2 eq), copper(I) iodide (10 mol%), a suitable ligand such as phenanthroline (20 mol%), and a base like potassium phosphate (B84403) (2.0 eq) in dimethylformamide (DMF) is heated to 120-140 °C for 12-24 hours under an inert atmosphere. After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound.
Buchwald-Hartwig Etherification
A powerful palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile method for diaryl ether synthesis. This reaction often employs bulky phosphine (B1218219) ligands.
Workflow:
Procedure: In a glovebox, a mixture of 4-bromobenzaldehyde (1.0 eq), 4-methoxyphenol (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 2 mol%), Xantphos (4 mol%), and cesium carbonate (1.5 eq) is assembled in a Schlenk tube. Toluene is added, and the tube is sealed and heated to 110 °C for 8-12 hours. After cooling, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford this compound.[2]
Conclusion
The synthesis of this compound can be achieved through several effective methods, each with its own set of advantages and disadvantages. The Nucleophilic Aromatic Substitution (SNAr) route offers an exceptionally high yield and a remarkably short reaction time, making it an attractive option for rapid synthesis, provided the fluorinated starting material is readily available. The Williamson Ether Synthesis represents a classic, reliable, and cost-effective approach, although it may require longer reaction times. The Ullmann Condensation and Buchwald-Hartwig Etherification are powerful, modern methods that offer broad substrate scope and good to excellent yields, but often necessitate the use of more expensive catalysts and ligands, as well as stricter inert atmosphere conditions. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including desired scale, cost considerations, and available starting materials and equipment.
References
Safety Operating Guide
Proper Disposal of 4-(4-Methoxyphenoxy)benzaldehyde: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 4-(4-Methoxyphenoxy)benzaldehyde, a compound recognized for its potential as a skin sensitizer (B1316253) and its high toxicity to aquatic life. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection within research and drug development settings.
Key Safety and Hazard Information
Proper handling and disposal of this compound are dictated by its inherent hazards. The following table summarizes the critical safety classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1][2] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1][2] |
| Signal Word | - | Warning.[1][2] |
| Storage Class | 11 | Combustible Solids.[1] |
| WGK (Water Hazard Class) | 3 | WGK 3.[1] |
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure the following personal protective equipment is in use:
-
Gloves: Chemically resistant gloves must be worn. Inspect gloves prior to use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory. For larger quantities or where splashing is possible, a face shield should be used.[1]
-
Respiratory Protection: In situations where dust may be generated, a dust mask (such as a type N95) is required.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release and to manage it as a hazardous chemical waste.
1. Waste Collection:
- Collect surplus and non-recyclable this compound in a designated, compatible, and clearly labeled waste container.
- Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
2. Handling Spills:
- In the event of a spill, avoid breathing dust or vapors.
- For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.
- For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
- Do not allow the chemical to enter drains or waterways.
3. Final Disposal:
- All waste containing this compound must be disposed of through a licensed and qualified hazardous waste disposal company.[3]
- Do not attempt to dispose of this chemical down the drain or in regular trash.
- Follow all local, state, and federal regulations regarding hazardous waste disposal.
4. Contaminated Packaging:
- Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.[3] Do not reuse empty containers.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-(4-Methoxyphenoxy)benzaldehyde, including detailed operational and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Chemical Safety and Hazard Information
This compound is a white solid that may cause an allergic skin reaction and is very toxic to aquatic life.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and follow the specified safety protocols to mitigate risks.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Skin Sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction.[1][2] |
| Hazardous to the aquatic environment, acute hazard (Category 1) | GHS09 | Warning | H400: Very toxic to aquatic life.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound to prevent skin contact, inhalation of dust, and eye exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Safety Goggles | Must meet ANSI Z87.1 or EN 166 standards.[3][4] |
| Face Shield | Recommended when there is a risk of splashing or dust generation.[4] | |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect for damage before each use.[4][5] |
| Laboratory Coat | Flame-retardant material. Must be fully buttoned. | |
| Full Coverage Clothing and Shoes | Long pants and closed-toe shoes are required. | |
| Respiratory Protection | Dust Mask (N95 or equivalent) | Required when handling the solid powder outside of a chemical fume hood to prevent inhalation of dust.[2] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to use in an experimental setting.
-
Preparation and Engineering Controls :
-
Weighing and Transferring the Solid :
-
Don the required PPE as detailed in the table above.
-
Place a weighing paper or boat on a calibrated analytical balance.
-
Carefully scoop the desired amount of this compound from the stock container onto the weighing paper using a clean spatula.
-
Avoid generating dust. If dust is observed, ensure respiratory protection is worn.
-
Securely close the stock container immediately after use.
-
Transfer the weighed solid to the reaction vessel or desired container within the chemical fume hood.
-
-
Experimental Use :
-
Add solvents or other reagents slowly to the solid to avoid splashing.
-
Maintain the reaction setup within the fume hood.
-
Continuously monitor the experiment for any unexpected changes.
-
-
Post-Handling :
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[8] If skin irritation or a rash occurs, seek medical attention.[8] |
| Eye Contact | Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice/attention.[8] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, call a poison center or doctor. |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to prevent environmental contamination due to the high aquatic toxicity of this compound.
-
Waste Segregation and Collection :
-
Designate a specific, clearly labeled, and leak-proof container for "Hazardous Waste: this compound".[9]
-
This container should be used for the disposal of unused product, contaminated materials (e.g., weighing paper, gloves, pipette tips), and rinsate.
-
Do not mix this waste with other chemical waste streams unless compatible.[9]
-
-
Decontamination of "Empty" Containers :
-
Triple-rinse the original container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[9]
-
Collect the rinsate in the designated hazardous waste container.[9]
-
After triple-rinsing, the container can be managed as non-hazardous solid waste, following institutional guidelines.
-
-
Storage of Hazardous Waste :
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[9]
-
-
Final Disposal :
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. This compound | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 78725-47-0 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. uah.edu [uah.edu]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
